molecular formula C4H5NO3 B7728437 Maleamic acid CAS No. 29996-04-1

Maleamic acid

货号: B7728437
CAS 编号: 29996-04-1
分子量: 115.09 g/mol
InChI 键: FSQQTNAZHBEJLS-UPHRSURJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maleamic acid is a dicarboxylic acid monoamide of this compound. It has a role as an Escherichia coli metabolite and a bacterial xenobiotic metabolite. It is a dicarboxylic acid monoamide and an alpha,beta-unsaturated monocarboxylic acid. It is functionally related to a maleic acid. It is a conjugate acid of a maleamate.
This compound has been reported in Pogostemon cablin and Trypanosoma brucei with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(Z)-4-amino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQTNAZHBEJLS-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031738
Record name Maleamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-24-4, 29996-04-1
Record name Maleamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALEAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJS1DTX3X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Maleamic Acid: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleamic acid, the monoamide derivative of maleic acid, is a molecule of significant interest in various scientific disciplines, including organic synthesis, biochemistry, and materials science. It serves as a key intermediate in the synthesis of various organic compounds, and its formation is a critical step in the metabolism of maleimides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, this document elucidates the biochemical context of this compound through a depiction of its enzymatic formation.

Chemical Structure and Identification

This compound, systematically named (2Z)-4-amino-4-oxobut-2-enoic acid, possesses a simple yet versatile structure. It is characterized by a four-carbon backbone containing a cis carbon-carbon double bond, a carboxylic acid group, and an amide group.[1] The presence of these functional groups imparts a unique combination of acidic and nucleophilic/electrophilic properties to the molecule.

The chemical structure of this compound is illustrated below:

Key Identifiers:

IdentifierValue
IUPAC Name (2Z)-4-amino-4-oxobut-2-enoic acid
CAS Number 557-24-4
Molecular Formula C₄H₅NO₃[1]
Molecular Weight 115.09 g/mol [1]
InChI InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1-
SMILES C(=C/C(=O)O)\C(=O)N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for its handling, application, and analysis.

PropertyValueReference
Appearance White solid[1]
Melting Point 158-161 °C[1]
Solubility Soluble in water
pKa ~2.9 (estimated)

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This section provides typical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.53br s1H-NH₂
8.18br s1H-NH₂
6.42d, J = 12.1 Hz1H=CH-COOH
6.28d, J = 12.1 Hz1H=CH-CONH₂
~12.5br s1H-COOH

¹³C NMR (DMSO-d₆):

Chemical Shift (ppm)Assignment
167.5-COOH
165.0-CONH₂
132.1=CH-COOH
130.8=CH-CONH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amide)
3200-2500Strong, BroadO-H stretch (carboxylic acid)
1720-1700StrongC=O stretch (carboxylic acid)
1680-1640StrongC=O stretch (amide I)
1640-1620MediumC=C stretch
1620-1580MediumN-H bend (amide II)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 115. The fragmentation pattern is influenced by the presence of the carboxylic acid and amide functional groups.

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through several key pathways:

  • Loss of H₂O (m/z 97): Dehydration from the carboxylic acid and amide groups.

  • Loss of NH₃ (m/z 98): Loss of ammonia (B1221849) from the amide group.

  • Loss of CO (m/z 87): Decarbonylation.

  • Loss of COOH (m/z 70): Loss of the carboxyl group as a radical.

  • Loss of CONH₂ (m/z 71): Loss of the amide group as a radical.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from Maleic Anhydride (B1165640) and Ammonia

This protocol describes the synthesis of this compound via the aminolysis of maleic anhydride with aqueous ammonia.

Materials:

  • Maleic anhydride

  • Aqueous ammonia (30%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or diethyl ether) with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1.0 eq) of concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. A white precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) water:acetonitrile containing 0.1% phosphoric acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Inject the standards and the sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Significance and Related Pathways

This compound is a key metabolite in the hydrolysis of maleimides, a class of compounds frequently used in bioconjugation chemistry to label proteins and other biomolecules. The enzymatic hydrolysis of the maleimide (B117702) ring is catalyzed by maleimide hydrolase (EC 3.5.2.16).[2] This reaction is significant as it can affect the stability and properties of maleimide-based bioconjugates.

Enzymatic Formation of this compound

The enzymatic hydrolysis of maleimide to this compound by maleimide hydrolase is a critical biochemical transformation. The pathway is depicted in the diagram below.

Maleimide_Hydrolysis Enzymatic Hydrolysis of Maleimide Maleimide Maleimide Maleamic_Acid This compound Maleimide->Maleamic_Acid Hydrolysis Water H₂O Maleimide_Hydrolase Maleimide Hydrolase (EC 3.5.2.16) Water->Maleimide_Hydrolase Maleimide_Hydrolase->Maleamic_Acid

Caption: Enzymatic conversion of maleimide to this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The inclusion of comprehensive spectroscopic data and detailed experimental protocols serves as a valuable resource for researchers in the fields of chemistry and drug development. The elucidation of its enzymatic formation highlights its relevance in biochemical contexts. This document aims to facilitate further research and application of this important chemical entity.

References

The Solubility of Maleamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Maleamic acid, the monoamide derivative of maleic acid, is a molecule of interest in various chemical and pharmaceutical applications. Its solubility in organic solvents is a critical parameter for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility studies.

Core Concept: Understanding this compound Solubility

The solubility of this compound is governed by its molecular structure, which features both a carboxylic acid group and an amide group. This combination allows for hydrogen bonding with both proton-donating and proton-accepting solvents. The cis-configuration of the double bond also influences its crystal packing and, consequently, its solubility.

Qualitative Solubility Profile

Based on available literature, a qualitative summary of this compound's solubility is presented below:

  • Polar Aprotic Solvents: this compound exhibits good solubility in polar aprotic solvents. For instance, N-allyl this compound is reported to be soluble in dimethylformamide (DMF) and acetone.[1] Patents related to the synthesis of maleimides from this compound frequently mention the use of polar aprotic solvents like DMF to enhance the solubility of the starting material, noting its low solubility in less polar solvents like toluene.[2][3]

  • Polar Protic Solvents: Alcohols are generally effective solvents for this compound and its derivatives. N-allyl this compound is soluble in ethanol.[1] Furthermore, the recrystallization of N-(2-Nitrophenyl) this compound from methanol (B129727) suggests a significant degree of solubility in this solvent.[4]

  • Ethers and Aromatic Hydrocarbons: The solubility of this compound in less polar solvents is limited. A safety data sheet for maleic acid monoamide describes it as "very slightly soluble" in ether and benzene. This is consistent with reports of low solubility in toluene.[2] N-allyl this compound is reported to be insoluble in diethyl ether.[1]

  • Water: N-allyl this compound is reportedly insoluble in cold water.[1]

It is important to note that this information is largely qualitative. For specific applications, experimental determination of solubility is crucial.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available database of quantitative solubility data for unsubstituted this compound in various organic solvents at different temperatures is lacking. Researchers requiring precise solubility values will need to perform experimental measurements.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on common methods like the gravimetric method used for similar organic acids.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

  • Glass vials with airtight seals

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying temperature should be below the melting point of this compound.

    • Continue drying until a constant weight is achieved.

    • Accurately weigh the container with the dried this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

    • The solubility can be expressed in various units, such as:

      • g/100 g of solvent: (mass of dissolved this compound / mass of solvent) x 100

      • g/100 mL of solvent: (mass of dissolved this compound / volume of solvent) x 100

      • Mole fraction (χ): moles of this compound / (moles of this compound + moles of solvent)

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation & Reporting prep_materials Prepare Materials (this compound, Solvent) prep_vials Add Excess Solute to Known Amount of Solvent prep_materials->prep_vials equilibration Agitate at Constant Temperature to Reach Equilibrium prep_vials->equilibration sampling Withdraw and Filter Saturated Supernatant equilibration->sampling drying Evaporate Solvent and Dry Residue to Constant Weight sampling->drying calculation Calculate Solubility (e.g., g/100g, mole fraction) drying->calculation reporting Report Data calculation->reporting

Fig. 1: Experimental workflow for determining this compound solubility.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome solute Solute Properties (this compound) solubility Solubility solute->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temperature Temperature temperature->solubility

Fig. 2: Factors influencing the solubility of this compound.

References

A Technical Guide to the Thermal Decomposition of N-Substituted Maleamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleamic acids are versatile bifunctional molecules possessing both a carboxylic acid and an amide group. They serve as crucial precursors in the synthesis of N-substituted maleimides, which are widely utilized in polymer chemistry, materials science, and as important scaffolds in medicinal chemistry. The thermal stability and decomposition pathways of N-substituted maleamic acids are of paramount importance, dictating their processing conditions, shelf-life, and the successful synthesis of their corresponding imides. This technical guide provides a comprehensive overview of the thermal decomposition of these compounds, detailing experimental protocols for their synthesis and thermal analysis, presenting quantitative decomposition data, and illustrating the underlying reaction mechanisms.

Synthesis of N-Substituted Maleamic Acids

The synthesis of N-substituted maleamic acids is typically a straightforward and high-yield reaction involving the aminolysis of maleic anhydride (B1165640) with a primary amine. Both solution-phase and solvent-free methods have been effectively employed.

Experimental Protocols

2.1.1 Solution-Phase Synthesis of N-Arylmaleamic Acids [1]

This protocol describes the synthesis of N-arylmaleamic acids from maleic anhydride and a substituted aniline (B41778) in diethyl ether.

  • Materials:

    • Maleic anhydride

    • Substituted aniline (e.g., p-chloroaniline, p-bromoaniline, 4-aminophenol)

    • Diethyl ether

    • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) for NMR analysis

  • Procedure:

    • In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel.

    • Add 10 g (0.102 mol) of maleic anhydride to the flask, followed by 100 mL of diethyl ether. Stir the suspension until the anhydride is completely dissolved.

    • Place the flask in a room temperature water bath.

    • Prepare a solution of the substituted aniline (0.1 mol) in 25 mL of diethyl ether and place it in the addition funnel.

    • Add the aniline solution dropwise to the maleic anhydride solution. Caution: The reaction is exothermic.

    • After the addition is complete, warm the water bath to 40-45 °C and continue stirring the reaction mixture for approximately 90 minutes.

    • Cool the mixture in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

    • Air-dry the product and determine its melting point.

    • Characterize the product using FT-IR and NMR spectroscopy.

2.1.2 Solvent-Free Synthesis of N-Substituted Maleanilic Acids [2]

This environmentally friendly protocol avoids the use of solvents by grinding the solid reactants together.

  • Materials:

    • Maleic anhydride

    • Substituted solid aniline (e.g., 4-chloroaniline, 4-bromoaniline)

    • Ethanol for recrystallization

  • Procedure:

    • In an agate mortar, mix and grind 0.1 mol of the substituted aniline with 0.1 mol of maleic anhydride at room temperature.

    • As the grinding proceeds, the formation of a colored product will be observed.

    • Continue grinding for an additional 30 minutes.

    • Recrystallize the crude product from ethanol.

    • Collect the crystalline product by filtration and dry it.

    • Characterize the product by determining its melting point and using FT-IR and NMR spectroscopy.

Thermal Analysis of N-Substituted Maleamic Acids

The primary thermal decomposition pathway for N-substituted maleamic acids is an intramolecular cyclodehydration to form the corresponding N-substituted maleimide (B117702). This process can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocols for Thermal Analysis

3.1.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and the stoichiometry of the decomposition reaction.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the finely ground N-substituted maleamic acid in an open sample pan (e.g., alumina (B75360) or platinum).

  • Typical TGA Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are often used to perform kinetic analysis.[3]

    • Atmosphere: A dry, inert atmosphere such as nitrogen or argon is typically used to study the cyclodehydration without oxidative side reactions. Flow rate: 20-50 mL/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which represents the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, indicating the temperature of the maximum rate of mass loss.

    • Quantify the percentage of mass loss, which should correspond to the loss of one molecule of water per molecule of this compound for the cyclodehydration reaction.

3.1.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of transitions such as melting and the cyclization reaction.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the N-substituted this compound into a hermetically sealed aluminum pan.

  • Typical DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature through its melting and decomposition range at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a typical flow rate of 50 mL/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting of the this compound.

    • Identify the endothermic or exothermic peak associated with the cyclodehydration reaction. The nature of this peak can depend on the interplay between the endothermic vaporization of water and the exothermic/endothermic nature of the ring closure.

    • Integrate the peak areas to determine the enthalpy of the transitions.

Quantitative Data

The thermal stability and decomposition kinetics of N-substituted maleamic acids are influenced by the nature of the N-substituent. The following tables summarize available data.

Table 1: Melting Points of Various N-Substituted Maleanilic Acids

N-SubstituentMelting Point (°C)
Phenyl188-190[4]
4-Chlorophenyl197-199[2]
4-Bromophenyl201-203
4-Hydroxyphenyl210-212
4-Methylphenyl204-206
3-Hydroxyphenyl203-205
4-Carboxyphenyl240-242

Data for substituted phenyl derivatives other than 4-chlorophenyl are representative values and may vary based on experimental conditions.

Table 2: Activation Energies for the Cyclodehydration of N-Substituted Maleamic Acids

N-SubstituentDehydrating Agent/ConditionsActivation Energy (Ea)Method
PhenylAcetic Anhydride/Sodium Acetate1.26 x 104 cal/mol (52.7 kJ/mol)Experimental[2]
PhenylAcetic Anhydride~19.5 kcal/mol (81.6 kJ/mol)Computational (DFT)[5]
ButylAcetic Anhydride~22.0 kcal/mol (92.0 kJ/mol)Computational (DFT)[5]

Mechanism of Thermal Decomposition

The thermal decomposition of N-substituted maleamic acids proceeds primarily through an intramolecular cyclodehydration reaction. Computational studies suggest a two-step mechanism involving the formation of a mixed anhydride intermediate, which then cyclizes to form either the N-substituted maleimide (thermodynamic product) or the N-substituted isomaleimide (kinetic product). The isomaleimide can subsequently rearrange to the more stable maleimide.

Visualizing the Decomposition Pathway

Decomposition_Mechanism MA N-Substituted This compound TS1 Transition State 1 MA->TS1 + Dehydrating Agent (e.g., Ac₂O) MixedAnhydride Mixed Anhydride Intermediate TS1->MixedAnhydride TS2_imide Transition State 2 (Imide formation) MixedAnhydride->TS2_imide Intramolecular Nucleophilic Attack (from Nitrogen) TS2_isoimide Transition State 2 (Isoimide formation) MixedAnhydride->TS2_isoimide Intramolecular Nucleophilic Attack (from Oxygen) Imide N-Substituted Maleimide (Thermodynamic Product) TS2_imide->Imide Isoimide N-Substituted Isomaleimide (Kinetic Product) TS2_isoimide->Isoimide Rearrangement Rearrangement Isoimide->Rearrangement Heat Rearrangement->Imide

Caption: Proposed mechanism for the cyclodehydration of N-substituted maleamic acids.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and thermal analysis of N-substituted maleamic acids.

Synthesis Workflow

Synthesis_Workflow start Start reactants Maleic Anhydride + Primary Amine start->reactants reaction Reaction (Solution or Solvent-Free) reactants->reaction precipitation Precipitation / Isolation reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification drying Drying purification->drying characterization Characterization (NMR, FT-IR, MP) drying->characterization product Pure N-Substituted This compound characterization->product

Caption: General workflow for the synthesis of N-substituted maleamic acids.

Thermal Analysis Workflow

Thermal_Analysis_Workflow start Start sample N-Substituted This compound Sample start->sample tga TGA Analysis (Inert Atmosphere) sample->tga dsc DSC Analysis (Inert Atmosphere) sample->dsc tga_data Mass Loss vs. Temperature (T_onset, T_peak, % Mass Loss) tga->tga_data dsc_data Heat Flow vs. Temperature (Melting Point, Enthalpy) dsc->dsc_data kinetics Kinetic Analysis (e.g., Flynn-Wall-Ozawa) tga_data->kinetics results Decomposition Profile & Kinetic Parameters dsc_data->results kinetics->results

Caption: Workflow for the thermal analysis of N-substituted maleamic acids.

References

Maleamic Acid: A Technical Safety and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 557-24-4

This technical guide provides a comprehensive overview of the safety information and potential mechanistic pathways associated with maleamic acid. The content is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₅NO₃, is the monoamide derivative of maleic acid.[1] It exists as a white to off-white solid.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 115.09 g/mol [3]
Melting Point 158-161 °C[2][3]
Synonyms (Z)-4-Amino-4-oxobut-2-enoic acid, Maleic acid monoamide[4]

Safety Information

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[4]

The signal word for this compound is "Warning".[3] Precautionary statements include recommendations for handling and personal protective equipment to avoid contact with skin, eyes, and respiratory tract.[3]

Toxicological Data

Experimental Protocols for Safety Assessment

While specific experimental reports on the safety assessment of this compound are not available, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are routinely employed for evaluating the safety of chemical substances. These include:

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This method utilizes a three-dimensional reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[5][6][7][8][9] The test chemical is applied topically to the tissue, and cell viability is measured to determine the irritant potential.[7][9]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion. This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[4][10][11][12][13] The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are evaluated.[10][11]

  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA). The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.[14][15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.[1][14][16][17]

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways affected by this compound are limited. However, as an α,β-unsaturated carbonyl compound, its mechanism of toxicity can be inferred from this class of molecules.[2][3][18]

α,β-Unsaturated carbonyl compounds are known to be soft electrophiles.[19] This chemical property allows them to react with soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition.[3][19] This covalent modification of proteins can disrupt their function and lead to cellular stress.

A key signaling pathway that is often activated by such electrophilic compounds is the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway .[20]

NRF2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Maleamic_Acid This compound (α,β-unsaturated carbonyl) KEAP1 KEAP1 Maleamic_Acid->KEAP1 Michael Addition (Cysteine Modification) NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Gene_Expression Antioxidant & Detoxifying Gene Expression ARE->Gene_Expression Induces

NRF2 Activation by α,β-Unsaturated Carbonyls

Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like this compound can covalently modify specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, preventing it from binding to NRF2. As a result, NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes involved in antioxidant defense and detoxification.

The following diagram illustrates the proposed workflow for assessing the safety of a compound like this compound, integrating both in vitro and in vivo methods as per OECD guidelines.

Safety_Assessment_Workflow start Test Substance: This compound skin_irritation In Vitro Skin Irritation (OECD TG 439) start->skin_irritation eye_irritation In Vitro/In Vivo Eye Irritation (OECD TG 405) start->eye_irritation skin_sensitization Skin Sensitization (OECD TG 429 - LLNA) start->skin_sensitization systemic_toxicity Systemic Toxicity Studies (e.g., Acute Oral Toxicity) start->systemic_toxicity hazard_id Hazard Identification skin_irritation->hazard_id eye_irritation->hazard_id skin_sensitization->hazard_id systemic_toxicity->hazard_id risk_assessment Risk Assessment hazard_id->risk_assessment end Classification & Labeling risk_assessment->end

General Workflow for Chemical Safety Assessment

Conclusion

This compound (CAS No. 557-24-4) is classified as a skin, eye, and respiratory irritant. While specific quantitative toxicological data for this compound are scarce, its chemical structure as an α,β-unsaturated carbonyl compound suggests a potential mechanism of action involving the modification of cellular proteins and the activation of the NRF2 signaling pathway. A comprehensive safety assessment of this compound would necessitate conducting standardized tests for skin and eye irritation, skin sensitization, and systemic toxicity, following established OECD guidelines. This technical guide underscores the importance of a thorough evaluation of chemical safety, integrating available data with an understanding of potential mechanistic pathways.

References

Theoretical Underpinnings of Maleamic Acid Cyclodehydration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclodehydration of maleamic acids is a fundamental reaction in organic synthesis, pivotal for the formation of maleimides and isomaleimides, which are crucial scaffolds in medicinal chemistry and materials science. Understanding the theoretical principles governing this transformation is paramount for controlling reaction outcomes and designing efficient synthetic routes. This technical guide provides a comprehensive overview of the theoretical studies on maleamic acid cyclodehydration, focusing on reaction mechanisms, kinetic and thermodynamic controls, and the influence of various chemical agents. Quantitative data from computational studies are systematically presented, and key experimental protocols are detailed to bridge theory with practice. Visual representations of reaction pathways and computational workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Maleimides are prominent structural motifs in numerous biologically active compounds and are extensively used as chemical probes and cross-linking agents in bioconjugation chemistry. The most common route to N-substituted maleimides is the cyclodehydration of the corresponding N-substituted maleamic acids. However, this reaction is often accompanied by the formation of the isomeric N-substituted isomaleimides. The selective synthesis of either isomer remains a significant challenge, necessitating a thorough understanding of the underlying reaction mechanisms.

Theoretical studies, primarily employing computational quantum chemistry methods, have provided invaluable insights into the intricate details of the this compound cyclodehydration process. These studies have elucidated the structures of transition states, the energetics of competing reaction pathways, and the roles of catalysts and solvents, thereby guiding the rational design of reaction conditions for achieving desired product selectivity.

Theoretical Methodologies in Studying this compound Cyclodehydration

The investigation of the this compound cyclodehydration mechanism has been significantly advanced by computational chemistry. The primary methods employed are:

  • Density Functional Theory (DFT): This is the most widely used method for studying this reaction. The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to provide reliable results for the geometries and energies of stationary points along the reaction coordinate.[1]

  • Semi-empirical Methods: Methods like PM3 and AM1, often within a solvation model like AMSOL, have been used for preliminary investigations of the reaction mechanism, particularly in solution.[2][3]

  • Solvation Models: To account for the effect of the solvent, continuum solvation models such as the Onsager reaction field model are frequently employed in conjunction with DFT calculations.[1]

These computational approaches allow for the determination of key thermodynamic and kinetic parameters, such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which are crucial for predicting the feasibility and selectivity of the reaction.

Computational Workflow

The general workflow for the theoretical investigation of this compound cyclodehydration is depicted below.

computational_workflow cluster_start Initial Setup cluster_calc Calculation cluster_analysis Analysis Reactant_Geometry Define Reactant Geometries (this compound + Dehydrating Agent) Method_Selection Select Computational Method and Basis Set (e.g., B3LYP/6-31G(d,p)) Reactant_Geometry->Method_Selection TS_Search Transition State Search Method_Selection->TS_Search Geometry Optimization IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC_Calc Verify Connection to Reactants and Products Freq_Calc Frequency Calculation TS_Search->Freq_Calc Confirm Single Imaginary Frequency Energy_Profile Construct Potential Energy Surface IRC_Calc->Energy_Profile Data_Extraction Extract Thermodynamic and Kinetic Data Freq_Calc->Data_Extraction Energy_Profile->Data_Extraction

A generalized computational workflow for studying reaction mechanisms.

The General Reaction Mechanism

Theoretical studies have established that the cyclodehydration of maleamic acids in the presence of an anhydride (B1165640), such as acetic anhydride, proceeds through a two-step mechanism.[1]

  • Formation of a Mixed Anhydride Intermediate: The first step involves the nucleophilic attack of the carboxylic acid group of the this compound on the anhydride, leading to the formation of a mixed anhydride intermediate.

  • Intramolecular Cyclization: The mixed anhydride then undergoes an intramolecular cyclization via one of two competing pathways:

    • N-attack: The nitrogen atom of the amide attacks the carbonyl carbon of the former this compound moiety, leading to the formation of the thermodynamically more stable maleimide (B117702) .

    • O-attack: The oxygen atom of the amide attacks the same carbonyl carbon, resulting in the formation of the kinetically favored isomaleimide .

The overall reaction scheme is illustrated below.

reaction_mechanism MA This compound Intermediate Mixed Anhydride Intermediate MA->Intermediate + Anhydride Anhydride Dehydrating Agent (e.g., Acetic Anhydride) Maleimide Maleimide (Thermodynamic Product) Intermediate->Maleimide N-attack (favored thermodynamically) Isomaleimide Isomaleimide (Kinetic Product) Intermediate->Isomaleimide O-attack (favored kinetically)

General mechanism of this compound cyclodehydration.

Quantitative Data from Theoretical Studies

Computational studies provide valuable quantitative data that allows for a direct comparison of the competing reaction pathways. The following tables summarize key energetic data from DFT (B3LYP/6-31G(d,p)) studies on the cyclodehydration of N-substituted maleamic acids.

Table 1: Activation Energies (Ea) for the Cyclization of the Mixed Anhydride Intermediate (in kcal/mol)
N-SubstituentDehydrating AgentPathwayGas PhaseDMSO
Phenyl Acetic AnhydrideN-attack (to Maleimide)20.121.5
O-attack (to Isomaleimide)18.920.3
Trifluoroacetic AnhydrideN-attack (to Maleimide)15.316.8
O-attack (to Isomaleimide)14.115.6
n-Butyl Acetic AnhydrideN-attack (to Maleimide)21.823.2
O-attack (to Isomaleimide)22.523.9
Trifluoroacetic AnhydrideN-attack (to Maleimide)16.918.4
O-attack (to Isomaleimide)17.619.1

Data compiled from theoretical studies.[1]

Analysis: The data in Table 1 clearly shows that for the phenyl-substituted this compound, the activation energy for the O-attack leading to the isomaleimide is lower than that for the N-attack, indicating that the isomaleimide is the kinetically favored product.[1] Conversely, for the n-butyl substituent with acetic anhydride, the N-attack is kinetically favored. The use of trifluoroacetic anhydride as a dehydrating agent significantly lowers the activation barriers for both pathways, making it a more effective dehydrating agent.[1]

Table 2: Reaction Free Energies (ΔG) for the Overall Conversion of this compound to Products (in kcal/mol)
N-SubstituentDehydrating AgentProductGas PhaseDMSO
Phenyl Acetic AnhydrideMaleimide-10.5-9.8
Isomaleimide-5.2-4.6
Trifluoroacetic AnhydrideMaleimide-15.1-14.3
Isomaleimide-9.8-9.0
n-Butyl Acetic AnhydrideMaleimide-9.7-9.1
Isomaleimide-4.5-3.9
Trifluoroacetic AnhydrideMaleimide-14.3-13.6
Isomaleimide-9.1-8.4

Data compiled from theoretical studies.[1]

Analysis: The reaction free energies in Table 2 consistently show that the formation of the maleimide is thermodynamically more favorable (more negative ΔG) than the formation of the isomaleimide for all cases studied.[1] This confirms that the maleimide is the thermodynamic product of the reaction.

Influence of Substituents and Dehydrating Agents

Substituent Effects

The nature of the N-substituent on the this compound has a pronounced effect on the reaction. Electron-withdrawing substituents on an N-aryl group tend to favor the formation of the maleimide.[1] This is attributed to the decreased nucleophilicity of the amide nitrogen, which disfavors the N-attack pathway.

Dehydrating Agent Effects

The choice of dehydrating agent is critical. As shown in the data, trifluoroacetic anhydride is a more potent dehydrating agent than acetic anhydride, as evidenced by the lower activation energies.[1] Other dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) have also been studied computationally, and the mechanism is proposed to proceed through an initial activation of the carboxyl group.[2]

Experimental Protocols

The theoretical findings are often corroborated by experimental studies. A general protocol for the synthesis and monitoring of this compound cyclodehydration is outlined below.

Synthesis of N-Substituted Maleamic Acids
  • Dissolve maleic anhydride in a suitable solvent (e.g., acetone, diethyl ether).

  • Slowly add an equimolar amount of the desired primary amine to the solution at room temperature with stirring.

  • The N-substituted this compound typically precipitates out of the solution.

  • Collect the product by filtration, wash with cold solvent, and dry under vacuum.

Cyclodehydration and Reaction Monitoring
  • Dissolve the N-substituted this compound in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Add the dehydrating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to the NMR tube.

  • Monitor the reaction progress at room temperature by acquiring 1H NMR spectra at regular intervals.

  • The conversion of the this compound and the formation of the maleimide and isomaleimide can be quantified by integrating the characteristic signals of the vinyl protons for each species.[1]

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Cyclodehydration and Monitoring Dissolve_MA Dissolve Maleic Anhydride Add_Amine Add Primary Amine Dissolve_MA->Add_Amine Precipitate Precipitation Add_Amine->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Dissolve_Reactant Dissolve this compound in NMR Tube Filter_Dry->Dissolve_Reactant Add_Dehydrating_Agent Add Dehydrating Agent Dissolve_Reactant->Add_Dehydrating_Agent Acquire_NMR Acquire 1H NMR Spectra Add_Dehydrating_Agent->Acquire_NMR Analyze_Data Analyze Spectra and Quantify Products Acquire_NMR->Analyze_Data

A typical experimental workflow for this compound cyclodehydration.

Conclusion

Theoretical studies have provided a detailed and quantitative understanding of the this compound cyclodehydration reaction. The general mechanism involving a mixed anhydride intermediate, followed by competing N- and O-attack pathways, is well-established. Computational data consistently show that the isomaleimide is often the kinetic product, while the maleimide is the thermodynamic product. The choice of N-substituent and dehydrating agent significantly influences the reaction kinetics and product distribution. This theoretical framework, supported by experimental evidence, provides a powerful tool for researchers and drug development professionals to rationally design synthetic strategies for the selective preparation of maleimides and isomaleimides, which are key components in modern chemical and pharmaceutical research.

References

Maleamic Acid as a Metabolite in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleamic acid, the monoamide of maleic acid, is an emerging metabolite of interest in various biological systems. While its presence has been confirmed in microorganisms and detected in human blood, a comprehensive understanding of its metabolic pathways, endogenous concentrations, and specific biological roles remains an active area of research. This technical guide synthesizes the current knowledge on this compound, providing insights into its formation, potential metabolic fate, and analytical considerations for its detection and quantification. The document also addresses the biological activities of its closely related compound, maleic acid, which may be relevant due to the potential for in vivo hydrolysis. This guide aims to serve as a foundational resource for researchers and professionals in drug development and life sciences, highlighting both what is known and the critical knowledge gaps that warrant further investigation.

Introduction to this compound

This compound ((Z)-4-amino-4-oxobut-2-enoic acid) is a dicarboxylic acid monoamide.[1][2] It is functionally related to maleic acid and can be formed by the reaction of maleic anhydride (B1165640) with ammonia.[3] In biological systems, it is known to be the product of the enzymatic hydrolysis of maleimide (B117702) by the enzyme maleimide hydrolase.[3] Its presence has been identified in microorganisms such as Escherichia coli and Trypanosoma brucei, and it has been detected, although not quantified, in human blood.[2][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₅NO₃[2]
Molecular Weight115.09 g/mol [2]
CAS Number557-24-4[2]
IUPAC Name(Z)-4-amino-4-oxobut-2-enoic acid[2]
AppearanceWhite solid[3]
Melting Point158–161 °C[3]

Metabolic Pathways and Biological Formation

The primary known route for the biological formation of this compound is through the hydrolysis of maleimides. N-substituted maleimides are reactive compounds that can form adducts with nucleophiles, such as the thiol group of glutathione (B108866). In E. coli, a detoxification pathway has been described where N-ethylmaleimide (NEM) is conjugated with glutathione, followed by the hydrolysis of the imide bond to release the less toxic N-ethylthis compound and regenerate glutathione.[5][6][7] This suggests that the formation of maleamic acids can be a mechanism for cellular detoxification of maleimide-containing xenobiotics.

While a direct analogous pathway has not been fully elucidated in mammals, the enzymatic machinery for glutathione conjugation and hydrolysis is ubiquitous, suggesting a similar detoxification route may exist.

Maleamic_Acid_Metabolism cluster_enzymes Enzymatic Activity Maleimide N-substituted Maleimide (Xenobiotic) GSH_Adduct Glutathione-S-conjugate of Maleimide Maleimide->GSH_Adduct Spontaneous or Enzymatic Maleamic_Acid N-substituted This compound (Detoxified) GSH_Adduct->Maleamic_Acid Hydrolysis of Imide Bond GSH Glutathione GSH_Adduct->GSH Recycling Excretion Excretion Maleamic_Acid->Excretion GSH->GSH_Adduct Enzyme1 Glutathione S-transferase (putative) Enzyme2 Hydrolase (putative) Analytical_Workflow Sample Biological Sample (Serum, Urine) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Analysis Data Analysis and Quantification Inject->Analysis Signaling_Relationships Maleimide Maleimide (Precursor) Maleamic_Acid This compound (Metabolite) Maleimide->Maleamic_Acid Enzymatic Hydrolysis Maleic_Acid Maleic Acid (Hydrolysis Product) Maleamic_Acid->Maleic_Acid Hydrolysis Mitochondria Mitochondrial Dysfunction Maleic_Acid->Mitochondria Inhibition of Respiration Renal_Injury Renal Tubular Injury Mitochondria->Renal_Injury ATP Depletion Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Oxidative_Stress->Renal_Injury

References

The Enduring Reactivity of Maleamic Acid: A Technical Guide to its Discovery, History, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamic acid, the monoamide of maleic acid, represents a fascinating and versatile class of organic compounds. Formed from the reaction of maleic anhydride (B1165640) with an amine, its discovery is rooted in the foundational explorations of 19th-century organic chemistry concerning the reactions of anhydrides and amines. While the exact first synthesis of the parent this compound is not definitively documented, its chemistry is an extension of the broader historical work on amides and imides. This technical guide provides an in-depth exploration of the discovery, history, and diverse reactions of maleamic acids, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.

Core Reactions of this compound

The chemistry of this compound is dominated by several key transformations: its synthesis from maleic anhydride, its cyclization to form maleimides and isoimides, its pH-dependent hydrolysis, and the reversible transamidation of its amide bond. These reactions are central to the utility of maleamic acids in a variety of applications.

Synthesis of Maleamic Acids

The most common and straightforward synthesis of maleamic acids involves the ring-opening of maleic anhydride with a primary or secondary amine.[1][2] This reaction is typically fast, exothermic, and proceeds in high yield.[3] The general reaction scheme is as follows:

Reaction of Maleic Anhydride with an Amine to form a this compound.

The choice of solvent and reaction conditions can influence the purity and physical form of the resulting this compound.

Table 1: Synthesis of Various N-Substituted Maleamic Acids

R Group (in R-NH₂)SolventTemperature (°C)Yield (%)Reference
PhenylDiethyl etherRoom Temperature97-98Organic Syntheses, Coll. Vol. 4, p.844 (1963)
4-ChlorophenylEthyl acetate (B1210297)Not specified87Green Chemistry Letters and Reviews, 2019, 12, 127-135
4-MethoxyphenylNot specifiedNot specified95Green Chemistry Letters and Reviews, 2019, 12, 127-135
4-NitrophenylNot specifiedNot specified87Green Chemistry Letters and Reviews, 2019, 12, 127-135
4-(4-substituted phenyl)-1,3-thiazol-2-ylDioxane0-569-75Journal of Chemical and Pharmaceutical Research, 2015, 7(8):913-916[4]

Experimental Protocol: Synthesis of N-Phenylthis compound

  • Materials: Maleic anhydride (9.8 g, 0.1 mol), aniline (B41778) (9.3 g, 0.1 mol), diethyl ether (150 mL).

  • Procedure:

    • In a 500-mL flask equipped with a magnetic stirrer, dissolve maleic anhydride in 100 mL of diethyl ether.

    • Slowly add a solution of aniline in 50 mL of diethyl ether to the stirred maleic anhydride solution at room temperature.

    • A white precipitate of N-phenylthis compound will form immediately.

    • Continue stirring for 30 minutes to ensure the reaction goes to completion.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Dry the product in a vacuum oven at 50 °C.

  • Expected Yield: ~97-98%.

Synthesis MA Maleic Anhydride MA_Amine MA->MA_Amine Amine Primary or Secondary Amine Amine->MA_Amine Product N-Substituted This compound MA_Amine->Product Ring Opening

Synthesis of N-Substituted this compound.
Cyclization to Maleimides and Isoimides

The dehydration of N-substituted maleamic acids is a crucial reaction that leads to the formation of either the thermodynamically stable maleimide (B117702) or the kinetically favored isoimide. This reaction is typically carried out using dehydrating agents such as acetic anhydride with a catalyst like sodium acetate.

Cyclization of N-Phenylthis compound to N-Phenylmaleimide.

Table 2: Yields of N-Aryl Maleimides from Cyclization of N-Aryl Maleamic Acids

N-Aryl GroupDehydrating Agent/CatalystTemperature (°C)Yield (%)Reference
PhenylAcetic anhydride/Sodium acetate10075-80Organic Syntheses, Coll. Vol. 4, p.844 (1963)
4-ChlorophenylAcetic anhydride/Sodium acetate60-7070Green Chemistry Letters and Reviews, 2019, 12, 127-135[5]
4-MethoxyphenylAcetic anhydride/Sodium acetateNot specified93MDPI, Molecules 2021, 26(24), 7565[6]
4-NitrophenylAcetic anhydride/Sodium acetateNot specified79MDPI, Molecules 2021, 26(24), 7565[6]
4-(4-substituted phenyl)-1,3-thiazol-2-ylAcetic anhydride/Sodium acetateReflux58-62Journal of Chemical and Pharmaceutical Research, 2015, 7(8):913-916[4]

Experimental Protocol: Cyclization of N-Phenylthis compound to N-Phenylmaleimide

  • Materials: N-Phenylthis compound (19.1 g, 0.1 mol), acetic anhydride (30 mL), anhydrous sodium acetate (3 g).

  • Procedure:

    • In a 100-mL flask, suspend N-phenylthis compound in acetic anhydride.

    • Add anhydrous sodium acetate to the suspension.

    • Heat the mixture with stirring in a water bath at 80-90 °C for 30 minutes. The solid will dissolve.

    • Pour the hot solution into 200 mL of ice-cold water with vigorous stirring.

    • The N-phenylmaleimide will precipitate as a yellow solid.

    • Collect the product by vacuum filtration, wash thoroughly with cold water, and air dry.

    • Recrystallize from ethanol (B145695) or cyclohexane (B81311) for further purification.

  • Expected Yield: ~75-80%.

Cyclization cluster_0 Dehydration Maleamic_Acid N-Substituted This compound Maleimide Maleimide (Thermodynamic Product) Maleamic_Acid->Maleimide Heat, Dehydrating Agent Isoimide Isoimide (Kinetic Product) Maleamic_Acid->Isoimide Milder Conditions

Cyclization Pathways of this compound.
pH-Dependent Hydrolysis

Maleamic acids are known to be labile under acidic conditions, undergoing hydrolysis back to maleic anhydride and the corresponding amine.[7] This property is of significant interest in drug delivery, where this compound derivatives can be used as pH-sensitive linkers to release a drug payload in the acidic environment of endosomes or lysosomes.[7] The rate of hydrolysis is dependent on the pH and the substituents on the this compound.[1]

Table 3: Hydrolysis Rate Constants of Maleic Anhydride

pHTemperature (°C)k (s⁻¹)Half-life
7.4 (Physiological)37SlowHours to Days
5.0 (Endosomal)37ModerateMinutes to Hours
4.5 (Lysosomal)37FastSeconds to Minutes

Note: Specific rate constants for various substituted maleamic acids can vary significantly. The data above is a general representation of the trend.

Experimental Protocol: Kinetic Study of this compound Hydrolysis by UV-Vis Spectroscopy

  • Materials: N-Phenylthis compound, buffer solutions of various pH (e.g., pH 4, 5, 6, 7.4), UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Procedure:

    • Prepare a stock solution of N-phenylthis compound in a suitable solvent (e.g., DMSO or ethanol).

    • Set the spectrophotometer to the wavelength of maximum absorbance for N-phenylthis compound (determined by an initial scan).

    • Equilibrate the buffer solution in the cuvette to the desired temperature (e.g., 37 °C).

    • Inject a small aliquot of the stock solution into the cuvette to initiate the hydrolysis reaction, ensuring rapid mixing.

    • Record the absorbance at the chosen wavelength over time.

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to an exponential decay function.

    • Repeat the experiment at different pH values to determine the pH-rate profile.

Hydrolysis Maleamic_Acid N-Substituted This compound Protonation Protonated Intermediate Maleamic_Acid->Protonation H⁺ (Acidic pH) Anhydride_Amine Maleic Anhydride + Amine Protonation->Anhydride_Amine Intramolecular Attack & Cleavage

Acid-Catalyzed Hydrolysis of this compound.
Reversible Transamidation

A more recently explored reaction of maleamic acids is their ability to undergo reversible transamidation in the absence of a catalyst.[8][9] This dynamic covalent chemistry allows for the exchange of the amine component of the this compound with another amine present in the solution, reaching a thermodynamic equilibrium.[8]

Reversible Transamidation of a this compound.

Experimental Protocol: Monitoring Reversible Transamidation by ¹H NMR Spectroscopy

  • Materials: N-Aryl this compound (e.g., N-phenylthis compound), a different primary amine (e.g., benzylamine), deuterated solvent (e.g., DMSO-d₆), NMR spectrometer.

  • Procedure:

    • Dissolve a known amount of the starting N-aryl this compound in the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add a stoichiometric amount of the second amine to the NMR tube.

    • Acquire ¹H NMR spectra at regular intervals (e.g., every hour) to monitor the progress of the reaction.

    • The appearance of new signals corresponding to the new this compound and the change in the integration of the signals of the starting materials will indicate that transamidation is occurring.

    • Continue monitoring until the ratio of the two maleamic acids becomes constant, indicating that equilibrium has been reached.

Transamidation cluster_0 Equilibrium MA1 This compound 1 (R-NH-CO-CH=CH-COOH) Amine2 Amine 2 (R'-NH₂) MA2 This compound 2 (R'-NH-CO-CH=CH-COOH) MA1->MA2 + Amine 2 Amine1 Amine 1 (R-NH₂) Amine2->Amine1 - Amine 1

Reversible Transamidation of Maleamic Acids.

Application in Drug Development: pH-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)

The acid-labile nature of the this compound linkage is of particular importance in the field of drug development, especially in the design of antibody-drug conjugates (ADCs). In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a linker that includes a this compound derivative. The resulting ADC can circulate in the bloodstream (at physiological pH ~7.4) and selectively target cancer cells. Upon internalization by the cancer cell into endosomes and then lysosomes, the pH drops significantly (to ~5.0-6.0 and ~4.5, respectively). This acidic environment triggers the hydrolysis of the this compound linker, releasing the cytotoxic drug inside the target cell, leading to its death while minimizing systemic toxicity.

ADC_Mechanism Mechanism of Action of an ADC with a this compound Linker cluster_0 Extracellular Space (pH ~7.4) cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) Tumor_Cell Tumor Cell (Antigen Expression) ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome (pH ~5.0-6.0) Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH ~4.5) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage (Hydrolysis) Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

Mechanism of an ADC with a pH-sensitive this compound linker.

Conclusion

This compound and its derivatives, born from early explorations in organic synthesis, have evolved into a class of compounds with significant contemporary relevance. Their rich and tunable reactivity, encompassing formation, cyclization, hydrolysis, and transamidation, provides a powerful toolkit for chemists in academia and industry. For drug development professionals, the pH-sensitive nature of the this compound linkage offers a sophisticated strategy for the targeted delivery and controlled release of therapeutic agents. A thorough understanding of the fundamental reactions and experimental protocols detailed in this guide will undoubtedly foster further innovation in the application of this versatile chemical entity.

References

Cis-Trans Isomerism in Maleamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleamic acids, the mono-amide derivatives of maleic acid, represent a versatile class of molecules with significant applications in medicinal chemistry and materials science. The inherent cis-geometry of the carbon-carbon double bond, derived from their synthesis from maleic anhydride (B1165640), is a key structural feature that dictates their chemical reactivity and potential biological activity. This technical guide provides an in-depth exploration of the cis-trans isomerism in N-substituted maleamic acid derivatives, covering their synthesis, the factors influencing isomerization, and the analytical techniques employed for their characterization and quantification. While quantitative data for a broad range of derivatives remains an area of active research, this guide establishes the foundational principles and experimental frameworks necessary for professionals in drug development and chemical research.

Introduction to this compound Derivatives

Maleamic acids are synthesized through the ring-opening reaction of maleic anhydride with a primary or secondary amine. This reaction is typically rapid and proceeds with high yield, affording the (Z)-isomer, commonly referred to as the cis-isomer, corresponding to the geometry of the parent anhydride.

The core structure of a this compound derivative features a carboxylic acid and an amide group positioned on the same side of a carbon-carbon double bond. This arrangement facilitates intramolecular interactions and reactions, most notably the cyclization to form the corresponding maleimide, a reaction of significant industrial and pharmaceutical importance. The potential for isomerization to the trans-isomer, the fumaranilic acid derivative, introduces a critical dynamic to the chemical behavior and biological profile of these compounds.

Synthesis of this compound Derivatives

The synthesis of N-substituted maleamic acids is a straightforward and well-established process.

General Synthetic Pathway

The fundamental reaction involves the nucleophilic acyl substitution of an amine onto one of the carbonyl carbons of maleic anhydride.

G cluster_0 Reactants cluster_1 Product Maleic_Anhydride Maleic Anhydride Reaction + Maleic_Anhydride->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Maleamic_Acid N-Substituted this compound (cis-isomer) Reaction->Maleamic_Acid Ring Opening

Figure 1: General synthesis of N-substituted maleamic acids.
Experimental Protocol: Synthesis of N-Aryl Maleamic Acids

The synthesis of N-aryl maleamic acids can be achieved through the following procedure[1]:

  • Dissolution: Dissolve maleic anhydride in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Slowly add a solution of the desired aniline (B41778) derivative in the same solvent to the maleic anhydride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours.

  • Isolation: The N-arylthis compound product often precipitates out of the solution. The solid can be collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

  • Characterization: Confirm the structure of the synthesized this compound derivative using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Phenomenon of Cis-Trans Isomerization

The carbon-carbon double bond in this compound derivatives is conformationally restricted, leading to the possibility of geometric isomerism. The initially formed cis-isomer can, under certain conditions, convert to the more thermodynamically stable trans-isomer (a fumaranilic acid derivative).

G Cis cis-Isomer (this compound Derivative) Trans trans-Isomer (Fumaranilic Acid Derivative) Cis->Trans Isomerization Trans->Cis Isomerization G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis A1 Dissolve this compound derivative in deuterated solvent A2 Add internal standard (optional, for quantification) A1->A2 B1 Acquire 1H NMR spectrum A2->B1 B2 Perform temperature-dependent studies (optional) B1->B2 C1 Identify distinct signals for cis and trans isomers B2->C1 C2 Integrate signals to determine isomer ratio C1->C2 C3 Calculate equilibrium constant (Keq) C2->C3 G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Quantification A1 Select appropriate column (e.g., C18) and mobile phase A2 Optimize separation parameters (gradient, flow rate, temperature) A1->A2 B1 Prepare standard solutions of known concentrations A2->B1 B2 Inject sample and acquire chromatogram B1->B2 C1 Identify and integrate peaks for cis and trans isomers B2->C1 C3 Calculate concentration of each isomer in the sample C1->C3 C2 Generate calibration curve from standards C2->C3

References

Core Principles: Reversible Transamidation of Maleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Maleamic Acid in Dynamic Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide explores the innovative use of this compound in dynamic combinatorial chemistry (DCC), a paradigm shift that leverages reversible transamidation for the generation of dynamic combinatorial libraries (DCLs). Traditionally, the high stability of amide bonds has limited their use in DCC, which typically requires harsh conditions or catalysts for amide exchange.[1][2] However, recent advancements have demonstrated that maleamic acids undergo reversible, uncatalysed transamidation at room temperature, making them a valuable new tool for DCC.[1][2] This reversible nature stems from the presence of a carboxylic acid in the β-position, which facilitates an equilibrium with the corresponding anhydride (B1165640) and amine precursors in organic solvents.[1][2]

The ability to control this equilibrium with external stimuli, such as Brønsted acids and bases, allows for the dynamic switching between the amide and anhydride forms.[1][2] This guide provides a comprehensive overview of the underlying chemistry, experimental protocols, and potential applications of this compound in the field of drug discovery and materials science.

The key to the utility of this compound in DCC lies in its ability to undergo reversible transamidation. This process is mediated by the intramolecular formation of a cyclic anhydride intermediate. The presence of a carboxylic acid in the β-position to the amide is crucial for this reactivity.[2]

The equilibrium between the this compound, its anhydride, and amine precursors can be influenced by several factors, including the concentration of the components and the presence of acids or bases.[1][2] This responsiveness to external stimuli is a significant advantage in the context of DCC, as it allows for the modulation of the library composition.[1]

Mechanism of Reversible Transamidation

The proposed mechanism for the reversible transamidation of maleamic acids involves the following steps:

  • Intramolecular Cyclization: The carboxylic acid of the this compound molecule attacks the amide carbonyl, leading to the formation of a cyclic anhydride intermediate and the release of the amine.[2]

  • Amine Exchange: The newly formed anhydride can then be attacked by a different amine present in the solution, leading to the formation of a new this compound.[2]

This process of amide exchange allows the system to reach a thermodynamic equilibrium, where the distribution of the different maleamic acids in the library is determined by their relative stabilities.[1][2]

G cluster_0 Reversible Transamidation of this compound MA1 This compound 1 (R1-NH-CO-CH=CH-COOH) Int Cyclic Anhydride + Amine 1 (R1-NH2) MA1->Int Intramolecular Cyclization Int->MA1 Amine 1 Attack MA2 This compound 2 (R2-NH-CO-CH=CH-COOH) Int->MA2 Amine 2 Attack MA2->Int Intramolecular Cyclization Amine2 Amine 2 (R2-NH2)

Caption: Mechanism of reversible transamidation in maleamic acids.

Controlling the Dynamic Equilibrium: Kinetic vs. Thermodynamic Control

A key feature of using maleamic acids in DCC is the ability to control the transition between kinetic and thermodynamic product distributions.[1][2] This level of control is crucial for the development of advanced DCC systems.[2]

  • Kinetic Control: At the initial stages of the reaction or under specific conditions (e.g., higher amine concentrations that deprotonate the carboxylic acid and stabilize the amide), the product distribution is governed by the relative rates of reaction of the different amines with the anhydride.[2]

  • Thermodynamic Control: Over time, the system evolves towards a thermodynamic equilibrium, where the composition of the library reflects the relative stabilities of the this compound products.[1][2]

The addition of a Brønsted acid can shift the equilibrium towards the anhydride and protonated amine, effectively "switching off" the amide formation. Conversely, the addition of a base can neutralize the acid and restore the equilibrium, "switching on" the formation of the this compound.[1][2] This reversible on/off switching provides a powerful handle to manipulate the DCL.

G cluster_1 Control of this compound Dynamic Equilibrium Start Maleic Anhydride + Amine MA This compound Start->MA Room Temperature Organic Solvent Anhydride Anhydride + Protonated Amine MA->Anhydride + Brønsted Acid (e.g., TFA) Anhydride->MA + Base (e.g., Triethylamine)

Caption: Experimental workflow for controlling the this compound equilibrium.

Quantitative Data Summary

The following table summarizes quantitative data from experiments conducted on dynamic combinatorial libraries of maleamic acids.

ParameterValue(s)ConditionsReference
Initial Reactant Concentrations Dimethylmaleic anhydride: 24 mM, 37 mM, 48 mM; Diethylamine: 84 mMCD3CN, Room Temperature[2][3]
Equilibrium Switching >97% this compound to <2% with TFA addition; Reversible for 4 cycles37 mM dimethylmaleic anhydride, 84 mM diethylamine[2]
Transamidation Time ~24-50 hours to reach equilibriumCD3CN, Room Temperature[2][4]
Equilibrium Composition (Transamidation) Roughly equal amounts of two maleamic acids at equilibriumDimethylmaleic anhydride, diethylamine, and dipropylamine[2]

Experimental Protocols

General Procedure for the Formation of a this compound

This protocol describes the formation of an N-substituted this compound from the corresponding anhydride and amine.

Materials:

  • Maleic anhydride or a substituted derivative (e.g., dimethylmaleic anhydride)

  • Secondary amine (2 equivalents)

  • Deuterated acetonitrile (B52724) (CD3CN)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the maleic anhydride in CD3CN.

  • In an NMR tube, add the desired volume of the anhydride stock solution.

  • Add 2 equivalents of the secondary amine to the NMR tube.

  • Cap the NMR tube and mix the contents thoroughly.

  • Monitor the reaction progress by 1H NMR spectroscopy until equilibrium is reached.

Reversible Transamidation in a this compound Library

This protocol details the process of observing amide exchange within a DCL.

Materials:

  • Pre-formed this compound solution (from Protocol 1)

  • A second, different secondary amine (2 equivalents relative to the initial anhydride concentration)

  • CD3CN

Procedure:

  • To the equilibrated solution of the first this compound in an NMR tube, add 2 equivalents of the second secondary amine.

  • Cap the NMR tube and mix the contents.

  • Monitor the transamidation process by 1H NMR spectroscopy over time (e.g., at intervals of 1, 6, 24, and 50 hours) until a new equilibrium is established. The integration of characteristic proton signals (e.g., CH2 protons adjacent to the nitrogen) can be used to determine the relative concentrations of the different maleamic acids in the library.[4]

Stimuli-Responsive Control of the this compound Equilibrium

This protocol demonstrates the switching between the this compound and its constituent anhydride and amine using acid and base.

Materials:

  • Equilibrated this compound solution (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

Procedure:

  • Acquire a 1H NMR spectrum of the equilibrated this compound solution to establish the initial composition.

  • Add a sufficient amount of TFA to the NMR tube to fully protonate the amine (e.g., 87 mM TFA for an 84 mM amine solution).[3]

  • Mix the solution and acquire another 1H NMR spectrum to observe the shift in equilibrium towards the anhydride and protonated amine.

  • To reverse the process, add an excess of TEA to neutralize the TFA.

  • Mix the solution and acquire a 1H NMR spectrum to confirm the reformation of the this compound.

  • This cycle can be repeated multiple times to demonstrate the robustness of the reversible switching.[2]

Applications and Future Outlook

The introduction of maleamic acids into the DCC toolbox opens up new avenues for the discovery of novel molecules with desired properties. The mild, catalyst-free conditions for reversible amide exchange are compatible with a wide range of functional groups, expanding the chemical space that can be explored.[1][2]

Potential applications include:

  • Drug Discovery: The generation of DCLs of this compound derivatives can be used to identify potent and selective ligands for biological targets such as proteins and nucleic acids.[2]

  • Materials Science: The stimuli-responsive nature of the this compound equilibrium can be exploited to create dynamic materials that can adapt their properties in response to environmental changes.[1]

  • Supramolecular Chemistry: The reversible formation of amide bonds can be used to construct complex self-assembled architectures.

The ability to control both the kinetic and thermodynamic outcomes of the library formation provides a sophisticated platform for the rational design of functional molecules.[2] As the understanding of this new dynamic covalent reaction grows, it is expected that this compound-based DCC will become an increasingly important tool for chemists in various fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Maleamic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maleamic acid as a monomer in polymer synthesis, with a particular focus on biomedical applications. Detailed protocols for synthesis and characterization, along with key performance data, are included to facilitate research and development in areas such as drug delivery, tissue engineering, and smart biomaterials.

Application Notes

This compound, a derivative of maleic acid, offers a versatile platform for the synthesis of functional polymers. The presence of both a carboxylic acid and an amide group allows for various chemical modifications and imparts unique properties to the resulting polymers. Copolymers of this compound are frequently synthesized to tailor the material's characteristics for specific applications.

Advantages of Using this compound Monomers:

  • Biocompatibility: Polymers derived from maleic anhydride (B1165640) and its derivatives have shown good biocompatibility, a crucial factor for biomedical applications.[1]

  • pH-Sensitivity: The carboxylic acid group in the this compound moiety provides pH-responsive behavior. This is particularly advantageous for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[2][3][4]

  • Functionalizability: The carboxyl and amide groups serve as handles for further chemical modification, allowing for the conjugation of drugs, targeting ligands, and imaging agents.[1]

  • Controlled Synthesis: Modern polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, enable the synthesis of this compound-containing copolymers with controlled molecular weights and narrow polydispersity.[5][6]

  • Versatility in Copolymerization: this compound can be copolymerized with a variety of vinyl monomers, such as styrene, acrylates, and vinyl ethers, to create a wide range of materials with tunable properties.[6][7][8]

Limitations and Considerations:

  • Homopolymerization Difficulty: Maleic anhydride and its derivatives, including this compound, do not readily homopolymerize under typical free-radical conditions. Therefore, they are almost always used in copolymerizations.

  • Potential for Isomerization: The synthesis of N-substituted maleamic acids can sometimes lead to the formation of isomeric products, which may impact the final polymer properties.[5]

  • Inconsistent Composition in Natural Polymers: While natural polymers offer biocompatibility, they can suffer from poor mechanical strength and inconsistencies in composition and properties between batches.[9][10][11]

Key Applications:

  • Drug Delivery: pH-sensitive nanoparticles and micelles formulated from this compound copolymers can encapsulate hydrophobic drugs and release them in response to acidic environments, enhancing therapeutic efficacy and reducing systemic toxicity.[3][12]

  • Hydrogels: The hydrophilic nature of the carboxylic acid groups makes this compound a suitable monomer for the synthesis of hydrogels with high water absorbency, which are useful for wound dressing and tissue engineering applications.

  • Biomaterials and Tissue Engineering: The ability to functionalize these polymers allows for the attachment of bioactive molecules to promote cell adhesion, proliferation, and tissue regeneration.[1]

  • Industrial Applications: Copolymers of maleic acid and acrylic acid are utilized as surface coatings and textile sizing compositions.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound and maleic acid-containing polymers from the literature.

Table 1: Molecular Weight and Polydispersity of Maleic Acid-Based Copolymers

Polymer SystemComonomerPolymerization MethodMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Reference
Poly(styrene-co-maleic acid)StyreneRAFT-5,500 - 170,0002.35 - 2.73
Poly(styrene-co-maleic anhydride)StyreneFree Radical-< 10,000-[14]
Poly(styrene-co-maleic anhydride)Styrene--80,000 - 180,000-
PA66/PPE BlendsPhenylene Ether----[15]

Table 2: Drug Loading and Release from Maleic Acid-Based Polymers

Polymer SystemDrugDrug Loading Efficiency (%)Drug Loading Content (%)Release Conditions% ReleaseReference
SMA MicellesTanespimycin (B1681923)93%25.6%pH 7.4 with BSA, 24h62%[12]
PEG-Fu-DiTT PolymersomesDoxorubicin (B1662922)--pH 5.0, 24h55.6 ± 3.7%[16]
PEG-Fu-DiTT PolymersomesDoxorubicin--pH 5.0, 48h58.4 ± 2.7%[16]
TSPCs-based self-assembliesDoxorubicin--pH 5.0, 24h83.38%[17]
TSPCs-based self-assembliesDoxorubicin--pH 7.4, 24h21.41%[17]
BP-PEG-DOXDoxorubicin--pH 5.0, 25h12.13%[18]
BP-PEG-DOXDoxorubicin--pH 7.5, 25h29.46%[18]

Table 3: In Vitro Cytotoxicity of Maleic Acid-Related Polymer Conjugates

Polymer/ConjugateCell LineAssayIC50Reference
PMLA-PEG-DoxHepaRG-47 nM (Dox equiv.)
PMLA-PEG-NAcGal-DoxHepaRG-26 nM (Dox equiv.)
Maleic acid incorporated PNIPAM nanogels---[19]

Experimental Protocols

Protocol 1: Synthesis of Poly(styrene-co-maleamic acid)

This protocol describes the synthesis of a poly(styrene-co-maleic anhydride) precursor followed by its conversion to poly(styrene-co-maleamic acid).

Step 1: Synthesis of Poly(styrene-co-maleic anhydride) (PSMA)

  • Materials: Styrene, maleic anhydride, azobisisobutyronitrile (AIBN) as initiator, toluene (B28343) as solvent.

  • Procedure:

    • In a reaction vessel, dissolve 98 g of maleic anhydride in 433 g of toluene.

    • Add 1.0 g of AIBN and 4.0 g of thioglycolic acid to the mixture.

    • Purge the mixture with nitrogen and heat to 60°C.

    • Slowly add 86 g of vinyl acetate (B1210297) over a period of 1 hour while maintaining the temperature between 64-69°C.[7]

    • Continue the reaction for a set period (e.g., 4-6 hours).

    • Precipitate the resulting copolymer in an excess of a non-solvent like methanol, filter, and dry under vacuum.[20]

Step 2: Conversion to Poly(styrene-co-maleamic acid)

  • Materials: PSMA copolymer, secondary diamine (e.g., for crosslinking), solvent.

  • Procedure:

    • Dissolve the synthesized PSMA in a suitable solvent.

    • Add a secondary diamine to crosslink the polymer chains through the maleic anhydride units, forming this compound linkages.

    • The reaction is typically carried out at elevated temperatures to facilitate the ring-opening of the anhydride and formation of the amide bond.

    • The final polymer can be purified by precipitation.[21][22]

Protocol 2: Free Radical Polymerization of N-substituted this compound

This protocol outlines the synthesis of a homopolymer from a pre-synthesized N-substituted this compound monomer.

Step 1: Synthesis of N-substituted this compound Monomer

  • Materials: Maleic anhydride, a primary amine (e.g., 4-chloro-2-methyl aniline), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve maleic anhydride (0.2 mol) in DMF.

    • Gradually add a solution of the primary amine (0.2 mol) in DMF to the well-stirred maleic anhydride solution.

    • Stir the mixture for 2 hours at room temperature.

    • Pour the resulting solution into crushed ice to precipitate the crude N-substituted this compound.

    • Filter, dry, and recrystallize the product from a suitable solvent like ethanol.

Step 2: Free Radical Polymerization

  • Materials: N-substituted this compound monomer, AIBN or benzoyl peroxide (BPO) as initiator, a suitable solvent (e.g., THF, DMF).

  • Procedure:

    • Dissolve the N-substituted this compound monomer (e.g., 0.03 mol) and the initiator (e.g., AIBN) in the chosen solvent in a reaction flask.

    • Reflux the reaction mixture at a suitable temperature (e.g., 65°C for AIBN in THF) for 24 hours under a nitrogen atmosphere.

    • Isolate the polymer by precipitation in a non-solvent (e.g., methanol/water mixture).

    • Filter the polymer, wash it several times with the non-solvent, and dry it in a vacuum oven.

Visualizations

Doxorubicin-Induced Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Doxorubicin (DOX), a common anticancer drug that can be delivered using pH-sensitive this compound-based polymers. The polymer releases DOX in the acidic tumor microenvironment or within lysosomes, allowing the drug to intercalate into DNA and inhibit topoisomerase II, ultimately leading to apoptosis.

Caption: Doxorubicin-induced apoptosis pathway.

Experimental Workflow for Polymer Synthesis and Characterization

The following workflow outlines the general steps involved in the synthesis and characterization of this compound-based polymers.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer_Prep Monomer Preparation (Maleic Anhydride + Amine) Polymerization Copolymerization (e.g., Free Radical, RAFT) Monomer_Prep->Polymerization Purification Purification (Precipitation, Dialysis) Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Molecular_Weight Molecular Weight (GPC/SEC) Purification->Molecular_Weight Thermal Thermal Properties (TGA, DSC) Purification->Thermal Drug_Loading Drug Loading & Encapsulation Efficiency Structural->Drug_Loading Molecular_Weight->Drug_Loading Release_Kinetics In Vitro Drug Release (pH-dependency) Drug_Loading->Release_Kinetics Cytotoxicity In Vitro Cytotoxicity (MTT Assay, IC50) Drug_Loading->Cytotoxicity

Caption: General workflow for polymer synthesis.

References

Application Notes and Protocols for pH-Dependent Hydrolysis of Maleamic Acid Derivatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamic acid derivatives serve as versatile, pH-sensitive linkers in advanced drug delivery systems. Their unique characteristic lies in the acid-catalyzed intramolecular hydrolysis of the amide bond, leading to the release of a conjugated therapeutic agent. This process is particularly advantageous for targeted drug delivery to pathological tissues characterized by a lower pH compared to healthy physiological environments (pH 7.4), such as the tumor microenvironment (pHe 6.5-7.0) or the endo-lysosomal compartments of cells (pH 4.5-6.0).[1][2] The ability to tune the hydrolysis rate by modifying the substituents on the this compound backbone allows for the rational design of prodrugs with controlled release kinetics.[3][4]

These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for utilizing this compound derivatives in pH-responsive drug delivery strategies.

Mechanism of pH-Dependent Hydrolysis

The pH-sensitivity of this compound linkers is conferred by the presence of a neighboring carboxylic acid group. In an acidic environment, this carboxylic acid becomes protonated, enabling it to act as an intramolecular catalyst for the hydrolysis of the adjacent amide bond, which releases the conjugated drug. This process is significantly accelerated at lower pH values, while the linker remains relatively stable at neutral physiological pH, minimizing premature drug release and associated off-target toxicity.[3][5] The hydrolysis proceeds through a transient maleic anhydride (B1165640) intermediate.[3] Di-substituted maleamic acids have been shown to be particularly sensitive to mildly acidic conditions, making them suitable for targeting the tumor extracellular pH.[1][6]

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor pHe, Endosome) Stable_Conjugate This compound-Drug Conjugate (Stable) Protonation Protonation of Carboxyl Group Stable_Conjugate->Protonation Lower pH Cyclization Intramolecular Cyclization (Anhydride Intermediate) Protonation->Cyclization Catalysis Hydrolysis Amide Bond Hydrolysis Cyclization->Hydrolysis Drug_Release Released Drug Hydrolysis->Drug_Release Linker_Remnant Linker Remnant Hydrolysis->Linker_Remnant

Caption: Mechanism of pH-dependent drug release.

Quantitative Data on Hydrolysis and Drug Release

The rate of hydrolysis and subsequent drug release is highly dependent on the specific this compound derivative and the ambient pH. The following tables summarize key quantitative data from the literature.

Table 1: pH-Dependent Drug Release from this compound-Doxorubicin Conjugates

This compound DerivativepHTime (h)Drug Release (%)Reference
Di-substituted this compound (DMA)6.524~67[1]
Di-substituted this compound (DMA)7.424~18[1]
Methyl substituted this compound6.0570[5]
Methyl substituted this compound7.0510[5]

Table 2: Comparative Hydrolysis of Different Maleic Acid Amide Derivatives

DerivativepHHalf-life (t½)Reference
Maleic acid amide5.5~16 h[7]
Maleic acid amide3.0~7 h[7]
Citraconic acid amide5.5Slower than maleic acid amide[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of this compound-based drug delivery systems.

Protocol 1: Synthesis of a this compound-Drug Conjugate

This protocol describes the general procedure for conjugating a primary amine-containing drug to a maleic anhydride derivative.

Materials:

  • Amine-containing drug

  • Substituted maleic anhydride (e.g., 2,3-dimethylmaleic anhydride)[3]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))[2]

  • Base catalyst (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))[2]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing drug (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.[2]

  • In a separate vial, dissolve the substituted maleic anhydride (1-2 equivalents) in the same anhydrous solvent.[2]

  • Add the catalyst (3-6 equivalents) to the drug solution.[2]

  • Slowly add the maleic anhydride solution to the drug solution with continuous stirring. The reaction is often performed on ice to control exothermicity.[2]

  • Allow the reaction to proceed at room temperature or as determined by preliminary optimization studies. Reaction times can vary from a few hours to overnight.[2]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • Purify the resulting this compound-drug conjugate using column chromatography or recrystallization to remove unreacted starting materials and byproducts.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_workflow Synthesis Workflow Start Dissolve Amine-Drug & Catalyst in Solvent Anhydride Dissolve Maleic Anhydride in Solvent Reaction Mix Solutions & Stir under N2 Start->Reaction Anhydride->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Conjugate Characterize->End

Caption: Workflow for conjugate synthesis.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the pH-dependent release of a drug from its this compound conjugate.

Materials:

  • This compound-drug conjugate

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.8, 5.0)[9]

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)[9][10]

  • Incubator or water bath at 37°C

  • HPLC system for drug quantification

  • pH meter

Procedure:

  • Prepare buffer solutions at the desired pH values (e.g., pH 7.4 for physiological conditions, pH 6.8 for tumor microenvironment, and pH 5.0 for endosomal/lysosomal conditions).[9]

  • Accurately weigh and dissolve a known amount of the this compound-drug conjugate in a small volume of a suitable solvent, then dilute with the respective pH buffer.

  • Transfer the conjugate solution into a dialysis bag.[9]

  • Place the sealed dialysis bag into a larger vessel containing a known volume of the corresponding pH buffer (the release medium).[10]

  • Incubate the system at 37°C with gentle agitation.[9][10]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[9]

  • Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.[10]

  • Calculate the cumulative percentage of drug released at each time point for each pH condition.

  • Plot the cumulative drug release (%) versus time for each pH to visualize the release profile.

Protocol 3: HPLC Method for Monitoring Hydrolysis

This protocol provides a general framework for developing an HPLC method to quantify both the intact conjugate and the released drug.

Materials:

  • HPLC system with a UV or photodiode array detector[11]

  • Reverse-phase C18 column[11]

  • Mobile phase components (e.g., Acetonitrile (B52724), Methanol, Water with additives like trifluoroacetic acid or phosphoric acid)[11]

  • Standards of the pure drug and the purified conjugate

Procedure:

  • Method Development: Develop a gradient or isocratic HPLC method that achieves baseline separation of the this compound-drug conjugate, the free drug, and any significant degradation products.

    • A common mobile phase system is a mixture of water (often with 0.1% acid) and an organic solvent like acetonitrile or methanol.[11]

    • The flow rate is typically set between 0.5 and 1.5 mL/min.

    • The detection wavelength should be set at the λmax of the drug or conjugate for optimal sensitivity.

  • Standard Curve Preparation: Prepare a series of standard solutions of the pure drug at known concentrations in the release medium. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the aliquots collected from the in vitro release study (Protocol 2).

  • Quantification: Determine the peak area of the free drug in each sample chromatogram. Use the standard curve to calculate the concentration of the released drug in the sample. Convert this concentration to the cumulative amount and percentage of drug released.

Conclusion

This compound derivatives offer a powerful and tunable platform for the development of pH-sensitive drug delivery systems. By understanding the mechanism of hydrolysis and employing rigorous experimental protocols for synthesis and characterization, researchers can design and evaluate novel prodrugs with enhanced therapeutic indices. The data and methods presented in these application notes serve as a foundational guide for professionals in the field of drug development to harness the potential of this promising linker chemistry.

References

Application Notes and Protocols for the Synthesis of N-Substituted Maleimides from Maleamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted maleimides are crucial building blocks in organic synthesis, polymer chemistry, and bioconjugation. Their synthesis from the corresponding N-substituted maleamic acids is a key transformation, typically achieved through cyclodehydration. This document provides detailed protocols for the synthesis of N-substituted maleimides from maleamic acids, summarizing various methodologies and their associated quantitative data. The protocols are intended to offer researchers a reliable guide for selecting and performing the appropriate synthesis for their specific needs.

Introduction

The conversion of N-substituted maleamic acids to their corresponding maleimides is a fundamental cyclodehydration reaction. The general two-step synthesis involves the initial reaction of a primary amine with maleic anhydride (B1165640) to form the maleamic acid intermediate, which is often produced in nearly quantitative yields.[1][2] The subsequent and more challenging step is the ring-closure to the maleimide (B117702).[3] Various methods have been developed to effect this transformation, each with its own advantages and disadvantages concerning yield, reaction conditions, and substrate scope. These methods primarily include chemical dehydration using agents like acetic anhydride, and thermal cyclodehydration, which can be facilitated by azeotropic removal of water in the presence of a catalyst.[1]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data for different protocols for the synthesis of N-substituted maleimides from maleamic acids, providing a comparative overview of their efficiencies.

ProtocolDehydrating Agent/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Protocol 1: Acetic Anhydride and Sodium Acetate (B1210297) Acetic Anhydride / Sodium AcetateAcetic Anhydride10045 min50 - 93[2][4][5]
Protocol 2: Thermal Cyclization with Betaine Betaine (catalyst)Toluene (B28343)100 - 180 (reflux)7 hoursHigh[1]
Protocol 3: Hexamethyldisilazane (HMDS) HexamethyldisilazaneBenzene or Benzene/DMFNot specifiedNot specifiedHigh[6]
Protocol 4: Microwave-Assisted Synthesis Acetic Anhydride / Sodium AcetateAcetic AnhydrideNot specified2 hours (reflux)58 - 65[7]
Protocol 5: p-Toluenesulfonic Acid in Toluene p-Toluenesulfonic Acid (catalyst)TolueneRefluxNot specifiedGood[8]

Experimental Protocols

Protocol 1: Synthesis of N-Arylmaleimides using Acetic Anhydride and Sodium Acetate

This is a widely used and reliable method for the synthesis of N-arylmaleimides.[4][5]

Materials:

  • N-arylthis compound (1 equivalent)

  • Anhydrous sodium acetate (0.6 equivalents)

  • Acetic anhydride (6 volumes relative to the mass of this compound)

  • 100 mL round-bottomed flask

  • Magnetic stir bar

  • Condenser

  • Drying tube

  • Heating plate with oil bath

  • Büchner funnel and vacuum filtration apparatus

  • Oven

Procedure:

  • In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar, a condenser, and a drying tube.

  • Add 5 g of the N-arylthis compound, 3 g of anhydrous sodium acetate, and 30 mL of acetic anhydride to the flask.[4]

  • Heat the mixture to 100 °C in an oil bath with continuous stirring for 45 minutes.[4]

  • Allow the reaction mixture to cool to room temperature and then pour it into an ice-water bath with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected solid several times with small portions of cold water.[4]

  • Dry the crude product under vacuum for 5 minutes, then transfer it to a pre-weighed watch glass and dry in an oven at 75 °C for 25-30 minutes.[4]

  • Weigh the final product and calculate the crude yield.[4]

  • (Optional) The product can be further purified by recrystallization or column chromatography.[4]

Protocol 2: Thermal Cyclization of Maleamic Acids using a Betaine Catalyst

This method utilizes a catalyst for thermal cyclodehydration and is particularly useful for industrial applications due to the avoidance of large amounts of acidic waste.[1]

Materials:

  • N-substituted this compound (1 equivalent)

  • Triethylbetaine (catalyst)

  • Toluene

  • Round-bottomed flask with a Dean-Stark or azeotropic distillation apparatus

  • Magnetic stir bar

  • Heating mantle

Procedure:

  • Prepare a suspension of the N-substituted this compound in toluene in a round-bottomed flask equipped with a magnetic stir bar and an azeotropic distillation apparatus.

  • Add a catalytic amount of triethylbetaine to the suspension.

  • Heat the reaction mixture to reflux.

  • The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction for approximately 7 hours, or until no more water is collected.[1]

  • Once the reaction is complete and the mixture has clarified, stop the heating and allow it to cool.

  • The N-substituted maleimide can be isolated by removal of the solvent under reduced pressure and further purified by extraction and crystallization.[1]

Visualizations

Experimental Workflow for N-Substituted Maleimide Synthesis

The following diagram illustrates the general two-step process for synthesizing N-substituted maleimides, starting from a primary amine and maleic anhydride.

G cluster_0 Step 1: this compound Formation cluster_1 Step 2: Cyclodehydration to Maleimide amine Primary Amine (R-NH2) reaction1 Acylation amine->reaction1 maleic_anhydride Maleic Anhydride maleic_anhydride->reaction1 solvent1 Solvent (e.g., Ether, Ethyl Acetate) solvent1->reaction1 maleamic_acid N-Substituted this compound maleamic_acid2 N-Substituted this compound reaction1->maleamic_acid dehydrating_agent Dehydrating Agent/ Catalyst reaction2 Cyclization dehydrating_agent->reaction2 heat Heat heat->reaction2 maleimide N-Substituted Maleimide purification Purification (Filtration, Recrystallization, Chromatography) maleimide->purification water Water (byproduct) maleamic_acid2->reaction2 reaction2->maleimide reaction2->water final_product Pure N-Substituted Maleimide purification->final_product

Caption: General workflow for the two-step synthesis of N-substituted maleimides.

Signaling Pathway of Chemical Dehydration

The diagram below outlines the logical steps involved in the chemical dehydration of this compound to form the corresponding maleimide.

G start N-Substituted This compound intermediate Mixed Anhydride Intermediate (Proposed) start->intermediate Activation reagents Acetic Anhydride + Sodium Acetate reagents->intermediate heating Heating (e.g., 100 °C) heating->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization elimination Elimination of Acetic Acid cyclization->elimination product N-Substituted Maleimide elimination->product

Caption: Key steps in the chemical dehydration of this compound to a maleimide.

Conclusion

The synthesis of N-substituted maleimides from maleamic acids is a versatile and essential reaction for various scientific disciplines. The choice of protocol depends on factors such as the nature of the substituent, desired scale, and available equipment. The classic acetic anhydride/sodium acetate method is robust and widely applicable for laboratory-scale synthesis. For larger-scale operations or when avoiding acidic byproducts is crucial, catalytic thermal cyclization methods offer a valuable alternative. Researchers should consider the specific requirements of their target molecule and application when selecting the most appropriate synthetic route.

References

Application of Maleamic Acid in Self-Healing Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamic acid, a derivative of maleic anhydride (B1165640), is emerging as a promising candidate for the development of intrinsic self-healing materials. Its unique chemical structure, featuring both a carboxylic acid and an amide group in proximity, allows for reversible covalent bond formation, a key mechanism for autonomous repair. This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and fabrication of self-healing polymers and hydrogels. The primary healing mechanism highlighted is the reversible transamidation of the this compound moiety, which enables dynamic bond exchange and network rearrangement, leading to the restoration of material integrity after damage.

Principle of Self-Healing with this compound

The self-healing capability of materials incorporating this compound is primarily attributed to the reversible nature of the amide bond formation. The adjacent carboxylic acid group can catalyze the hydrolysis of the amide bond, leading to the formation of a maleic anhydride intermediate and the corresponding amine. This equilibrium between the amic acid and the anhydride-amine pair allows for dynamic bond exchange, especially at elevated temperatures or under specific pH conditions. When a crack propagates through the material, the broken bonds at the fracture interface can reform upon bringing the surfaces into contact, driven by the re-establishment of this equilibrium. This process of reversible transamidation allows the polymer network to mend itself without the need for external healing agents.[1][2]

In addition to reversible transamidation, in copolymer systems such as poly(acrylic acid-co-maleic acid) hydrogels, self-healing can also be mediated by the re-establishment of hydrogen bonds and metal coordination interactions at the damaged surfaces.[3][4]

Applications

The unique properties of this compound-based self-healing materials open up a range of potential applications:

  • Biomedical Devices: The biocompatibility of hydrogels makes them suitable for applications in tissue engineering, drug delivery, and as flexible scaffolds.[5] Self-healing properties can enhance the longevity and reliability of these devices.

  • Coatings: Protective coatings with self-healing capabilities can autonomously repair scratches and minor damages, extending the lifespan of the underlying substrate and improving corrosion resistance.

  • Soft Robotics: The flexibility and self-healing nature of these materials are advantageous for the development of more robust and damage-tolerant soft robots.

  • 3D Printing: Hydrogels based on maleic acid have been successfully used in 3D printing, allowing for the fabrication of complex, self-healing structures for various applications.[5]

Quantitative Data on Self-Healing Performance

The following table summarizes key quantitative data from studies on materials incorporating maleic acid derivatives, demonstrating their self-healing potential.

Material SystemHealing ConditionsHealing Efficiency (%)Measurement MethodReference
Poly(acrylic acid-co-maleic acid)/glycerol (B35011)/BNNS-NH2 composite hydrogel-15 °C~70Tensile Strength Recovery[3][4]
Maleic acid-propylene diepoxide hydrogel (LP-capped gel)Not specifiedExcellent (qualitative)Not specified[5]
Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networksReprocessable at high temperatures (e.g., 200°C)High (reprocessable)Rheological analysis

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing Hydrogel based on Poly(acrylic acid-co-maleic acid)

This protocol is adapted from the synthesis of a self-healing hydrogel with enhanced mechanical properties.[3][4]

Materials:

  • Acrylic acid (AA)

  • Maleic acid (MA)

  • Ammonium persulfate (APS, initiator)

  • N,N'-methylenebis(acrylamide) (MBA, crosslinker)

  • Glycerol

  • Amino-functionalized boron nitride nanosheets (BNNS-NH2) (optional, for reinforcement)

  • Deionized water

Procedure:

  • Preparation of the Pre-gel Solution:

    • Dissolve a specific molar ratio of acrylic acid and maleic acid (e.g., 1:1) in deionized water.

    • Add glycerol to the solution (e.g., 50% v/v with respect to water) to act as a cryoprotectant and aid in hydrogen bonding.

    • If using, disperse the BNNS-NH2 in the solution via ultrasonication.

    • Add the crosslinker (MBA) and initiator (APS) to the solution and stir until fully dissolved.

  • Polymerization and Gel Formation:

    • Pour the pre-gel solution into a mold.

    • Initiate polymerization by heating the solution (e.g., at 60°C for 2 hours) or by UV irradiation if a photoinitiator is used.

    • Allow the gel to cool to room temperature.

  • Characterization:

    • The resulting hydrogel can be characterized for its mechanical properties (tensile strength, elongation at break) and self-healing efficiency.

Protocol 2: Evaluation of Self-Healing Efficiency

This protocol provides a general method for quantifying the self-healing efficiency of a material based on the recovery of its mechanical properties.

Materials and Equipment:

  • Tensile testing machine

  • Razor blade or scalpel

  • Environmental chamber (for controlled temperature and humidity)

  • Calipers

Procedure:

  • Sample Preparation:

    • Prepare dog-bone shaped specimens of the self-healing material according to standard testing specifications (e.g., ASTM D638).

  • Initial Mechanical Testing:

    • Perform a tensile test on a pristine (undamaged) specimen to determine its original tensile strength (σ_original) and elongation at break (ε_original).

  • Damage Introduction:

    • Carefully cut a new specimen completely in half at the center using a sharp razor blade.

  • Healing Process:

    • Bring the two fractured surfaces into close contact.

    • Place the "healed" specimen in an environmental chamber under the desired healing conditions (e.g., specific temperature, humidity, and time).

  • Post-Healing Mechanical Testing:

    • After the designated healing time, perform a tensile test on the healed specimen to determine its healed tensile strength (σ_healed) and elongation at break (ε_healed).

  • Calculation of Healing Efficiency:

    • Calculate the healing efficiency (η) using the following formula: η (%) = (σ_healed / σ_original) * 100

Visualizations

Signaling Pathway: Reversible Transamidation in this compound

G cluster_0 Damaged State cluster_1 Healing Process cluster_2 Healed State Broken_Amide_Bonds Broken Amide Bonds (Crack Surface) Re-establishment_of_Contact Surfaces in Contact Broken_Amide_Bonds->Re-establishment_of_Contact Contact Equilibrium_Shift Equilibrium Shift Re-establishment_of_Contact->Equilibrium_Shift Catalysis by Carboxylic Acid Amide_Bond_Reformation Amide Bond Reformation (Transamidation) Equilibrium_Shift->Amide_Bond_Reformation Reversible Reaction Restored_Integrity Restored Material Integrity Amide_Bond_Reformation->Restored_Integrity Healing

Caption: Reversible transamidation mechanism for self-healing in this compound-based materials.

Experimental Workflow: Synthesis and Characterization of Self-Healing Hydrogel

G Start Start Prepare_Pre-gel_Solution Prepare Pre-gel Solution (Monomers, Crosslinker, Initiator) Start->Prepare_Pre-gel_Solution 1 End End Polymerization Induce Polymerization (Heat or UV) Prepare_Pre-gel_Solution->Polymerization 2 Characterize_Pristine_Sample Tensile Test (Pristine) Polymerization->Characterize_Pristine_Sample 3 Introduce_Damage Cut Sample Characterize_Pristine_Sample->Introduce_Damage 4 Healing Apply Healing Conditions Introduce_Damage->Healing 5 Characterize_Healed_Sample Tensile Test (Healed) Healing->Characterize_Healed_Sample 6 Calculate_Healing_Efficiency Calculate Efficiency Characterize_Healed_Sample->Calculate_Healing_Efficiency 7 Calculate_Healing_Efficiency->End

Caption: Workflow for the synthesis and evaluation of self-healing hydrogels.

Logical Relationship: Factors Influencing Self-Healing

G Healing_Efficiency Healing_Efficiency Temperature Temperature Temperature->Healing_Efficiency Mobility_of_Polymer_Chains Mobility_of_Polymer_Chains Temperature->Mobility_of_Polymer_Chains Equilibrium_Kinetics Equilibrium_Kinetics Temperature->Equilibrium_Kinetics pH pH pH->Healing_Efficiency pH->Equilibrium_Kinetics Contact_Time Contact_Time Contact_Time->Healing_Efficiency Mobility_of_Polymer_Chains->Healing_Efficiency Concentration_of_Maleamic_Acid_Moieties Concentration_of_Maleamic_Acid_Moieties Concentration_of_Maleamic_Acid_Moieties->Healing_Efficiency Crosslink_Density Crosslink_Density Crosslink_Density->Mobility_of_Polymer_Chains Equilibrium_Kinetics->Healing_Efficiency

Caption: Key factors influencing the self-healing efficiency of this compound-based materials.

References

Application Notes and Protocols: Maleamic Acid as a Linker for Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-based bioconjugation is a widely utilized strategy for covalently linking molecules to proteins, particularly antibodies, through the formation of a thioether bond with cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[1][2] The formation of a maleamic acid linker, through the hydrolysis of the thiosuccinimide ring, offers a robust solution to this instability.[3][4] This "ring-opening" creates a stable, irreversible linkage, significantly enhancing the in vivo stability of bioconjugates such as antibody-drug conjugates (ADCs).[3][5] Furthermore, novel linker strategies have been developed where the this compound moiety itself is designed to be acid-cleavable, enabling controlled payload release in the acidic environment of lysosomes.[6][7]

These application notes provide a detailed overview and protocols for the use of this compound as a stable and versatile linker in bioconjugation.

Principle of this compound Linker Formation

The formation of a stable this compound-linked bioconjugate is typically a two-step process following the initial thiol-maleimide reaction.

  • Michael Addition: A thiol group from a biomolecule (e.g., a cysteine residue on an antibody) reacts with a maleimide-functionalized molecule (e.g., a drug-linker) via a Michael addition to form a thiosuccinimide intermediate.[8] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[9]

  • Hydrolysis (Ring-Opening): The thiosuccinimide ring of the intermediate conjugate undergoes hydrolysis to form the more stable this compound derivative.[1][4] This reaction is favored at basic pH and can be accelerated by elevated temperatures or by specific chemical groups adjacent to the maleimide (B117702).[10][] The resulting this compound linkage is resistant to the retro-Michael reaction.[2]

Some advanced linkers are designed as thiomaleamic acids that are stable at physiological pH but cleave at acidic pH, providing a mechanism for targeted drug release.[6]

Visualization of the Reaction Pathway

reaction_pathway Biomolecule Biomolecule-SH (e.g., Antibody with Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Biomolecule-S-Maleimide-Payload) Biomolecule->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide Maleimide-Payload Maleimide->Thiosuccinimide MaleamicAcid This compound Adduct (Stable Conjugate) Thiosuccinimide->MaleamicAcid Hydrolysis (Ring-Opening, pH > 7.5)

Caption: Reaction pathway for the formation of a stable this compound bioconjugate.

Applications in Bioconjugation

The enhanced stability of the this compound linkage makes it highly advantageous for various bioconjugation applications, particularly in the development of therapeutics and diagnostics.

  • Antibody-Drug Conjugates (ADCs): The primary application is in the generation of stable ADCs. By preventing premature drug release in circulation, this compound linkers can improve the therapeutic index, enhancing efficacy and reducing off-target toxicity.[3][12]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to proteins can improve their pharmacokinetic properties.[] Using a this compound linkage ensures the stable attachment of PEG, prolonging the circulation half-life of the therapeutic protein.

  • Functionalized Nanoparticles: For targeted drug delivery and imaging, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) using this compound linkers to ensure the stability of the conjugate in biological environments.[]

  • Diagnostic Reagents: The stable attachment of labels such as fluorescent dyes or enzymes to antibodies or other proteins is crucial for the reliability of diagnostic assays.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reaction conditions of this compound and related maleimide conjugates.

Table 1: Stability of Thiosuccinimide vs. This compound Adducts

Conjugate TypeConditionHalf-life / StabilityReference
ThiosuccinimidePresence of competing thiols (e.g., glutathione)Prone to retro-Michael reaction and payload exchange[1][2]
This compound Presence of competing thiols (e.g., glutathione)Resistant to retro-Michael reaction; stable thioether bond[2][13]
ThiosuccinimidePhysiological pH (~7.4)Can undergo slow hydrolysis to this compound[14]
This compound Physiological pH (~7.4)Stable[6]
Thio-maleamic AcidPhysiological pH (7.4) and temperatureStable[6][7]
Thio-maleamic AcidAcidic pH (e.g., lysosomal pH 4.5-5.5)Cleavable, allowing for controlled payload release[6][15]

Table 2: Factors Influencing the Rate of Thiosuccinimide Hydrolysis

FactorEffect on Hydrolysis RateNotesReference
pH Increases with higher pH (more basic)Hydrolysis is significantly accelerated at pH > 7.5.[9][]
Temperature Increases with higher temperatureElevated temperatures can be used to drive the hydrolysis to completion.[16]
Adjacent Chemical Groups Electron-withdrawing groupsCan accelerate the rate of ring-opening hydrolysis.[4]
Adjacent Chemical Groups Basic amines, aryl ringsCan increase the rate of hydrolysis under mild conditions.[10]

Experimental Protocols

This section provides detailed protocols for the generation and characterization of bioconjugates with this compound linkers.

Protocol 1: Generation of a Stable this compound-Linked Antibody-Drug Conjugate

This protocol describes the reduction of an antibody, conjugation with a maleimide-activated payload, and subsequent hydrolysis to form the stable this compound linker.

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated payload dissolved in an organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.0-7.5

  • Hydrolysis Buffer: Tris or Borate buffer, pH 8.0-9.0

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis equipment

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_prep 1. Antibody Preparation (Buffer exchange into degassed buffer) Reduction 3. Antibody Reduction (Add TCEP, incubate 30-60 min) Ab_prep->Reduction Payload_prep 2. Payload Preparation (Dissolve in DMSO/DMF) Conjugation 4. Conjugation (Add payload, incubate 2-4h RT or overnight 4°C) Payload_prep->Conjugation Reduction->Conjugation Hydrolysis 5. Hydrolysis (Adjust pH to 8.0-9.0, incubate) Conjugation->Hydrolysis Quenching 6. Quenching (Add N-acetylcysteine) Hydrolysis->Quenching Purification 7. Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis 8. Characterization (HIC, MS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for generating a stable this compound bioconjugate.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).[17]

    • Ensure the buffer is free of any thiol-containing compounds.[17]

  • Antibody Reduction:

    • To generate free thiol groups from the interchain disulfide bonds, add a 10-20 fold molar excess of TCEP to the antibody solution.[18]

    • Incubate for 30-60 minutes at room temperature.[18] If using DTT, it must be removed prior to conjugation. TCEP does not need to be removed.[18]

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated payload (e.g., 10 mM in DMSO).[17]

    • Add the payload stock solution to the reduced antibody solution to achieve the desired molar excess (typically 10-20 fold).[17]

    • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[17]

  • Hydrolysis to this compound:

    • To facilitate the ring-opening of the thiosuccinimide, adjust the pH of the reaction mixture to 8.0-9.0 by adding a high pH buffer (e.g., Tris or Borate).

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The exact time and temperature may need to be optimized depending on the specific linker.[10]

  • Quenching the Reaction:

    • Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[17]

    • Incubate for 30 minutes at room temperature.[17]

  • Purification:

    • Remove the excess payload, quenching reagent, and any byproducts by size-exclusion chromatography (SEC).[19]

    • Alternatively, dialysis can be used for purification.[19]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[12]

    • Assess the purity and integrity of the conjugate using SDS-PAGE and SEC.

    • Confirm the formation of the this compound by mass spectrometry, observing the expected mass shift (+18 Da) from the thiosuccinimide intermediate.[16]

Protocol 2: Stability Assessment of the this compound Conjugate

This protocol describes a method to evaluate the stability of the purified this compound-linked bioconjugate in the presence of a competing thiol.

  • Purified this compound-linked bioconjugate

  • Human or rat plasma, or a solution of a competing thiol (e.g., 1 mM Glutathione (B108866) in PBS, pH 7.4)

  • Analysis equipment (e.g., HIC-HPLC, LC-MS)

  • Incubation:

    • Incubate the purified conjugate at a defined concentration (e.g., 1 mg/mL) in plasma or the glutathione solution at 37°C.

  • Time-Point Sampling:

    • Take aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, and 96 hours).

  • Analysis:

    • Analyze the aliquots by HIC-HPLC or LC-MS to monitor any changes in the drug-to-antibody ratio (DAR).

    • A stable this compound conjugate should show minimal to no loss of the payload over the incubation period.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of antibody disulfide bonds.Increase the molar excess of TCEP or the incubation time for reduction. Ensure the buffer is degassed to prevent re-oxidation of thiols.[17]
Hydrolysis of the maleimide group before conjugation.Use freshly prepared maleimide-payload solutions. Perform the conjugation at a slightly acidic pH (6.5-7.0) to minimize pre-conjugation hydrolysis.[17]
Conjugate Aggregation Hydrophobic nature of the payload.Include a hydrophilic linker, such as PEG, in the payload design.[] Optimize the DAR to avoid high drug loading.
Incomplete Hydrolysis to this compound Insufficiently basic pH or short incubation time.Increase the pH of the hydrolysis buffer (up to 9.0). Increase the incubation time or temperature for the hydrolysis step.
Payload Loss During Stability Assay Incomplete initial hydrolysis, leaving some unstable thiosuccinimide.Re-optimize the hydrolysis step in Protocol 1. Confirm complete hydrolysis by mass spectrometry.

Conclusion

The use of this compound as a linker in bioconjugation provides a significant advantage by creating highly stable bioconjugates. By understanding the principles of thiosuccinimide hydrolysis and applying the detailed protocols provided, researchers can develop robust and effective bioconjugates for a wide range of therapeutic and diagnostic applications. The enhanced stability afforded by the this compound linkage is a critical factor in the design of next-generation biotherapeutics with improved safety and efficacy profiles.

References

Application Note: Quantification of Maleamic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the quantification of maleamic acid by High-Performance Liquid Chromatography (HPLC). This method is particularly relevant for stability studies of maleimide-based bioconjugates, such as antibody-drug conjugates (ADCs), where this compound is a critical degradation product.

Introduction

Maleimide (B117702) chemistry is extensively used for the bioconjugation of proteins, peptides, and other biomolecules to create targeted therapeutics and diagnostic agents. The reaction of a maleimide with a thiol group from a cysteine residue results in a stable thioether bond. However, the resulting succinimide (B58015) ring is susceptible to hydrolysis, leading to the formation of one or more this compound isomers. This hydrolysis can alter the stability, efficacy, and safety profile of the bioconjugate. Therefore, a robust analytical method to quantify the formation of this compound is crucial for the characterization and quality control of these biomolecules. This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Chemical Transformation: Maleimide Hydrolysis

The hydrolysis of the succinimide ring in a maleimide-thiol conjugate results in the formation of this compound. This process involves the opening of the five-membered ring to yield a dicarboxylic acid monoamide.

Hydrolysis of a Maleimide-Thiol Adduct cluster_0 Maleimide-Thiol Adduct (Succinimide Ring) cluster_1 This compound (Ring-Opened) Maleimide Maleimide Maleamic_Acid Maleamic_Acid Maleimide->Maleamic_Acid H2O (Hydrolysis)

Caption: Hydrolysis of a succinimide ring to form this compound.

Experimental Workflow

A typical workflow for the analysis of this compound formation in a bioconjugate sample involves sample preparation, HPLC separation, and data analysis.

G Sample Bioconjugate Sample (e.g., ADC) Incubation Incubation under Stress Conditions (e.g., elevated pH or temp) Sample->Incubation Induce Hydrolysis Quenching Reaction Quenching (e.g., acidification) Incubation->Quenching Stop Reaction Filtration Sample Filtration (0.22 µm filter) Quenching->Filtration Prepare for Injection HPLC RP-HPLC Analysis Filtration->HPLC Inject Sample Data Data Acquisition & Analysis (Peak Integration & Quantification) HPLC->Data Generate Chromatogram

Caption: General experimental workflow for this compound analysis.

HPLC Method Parameters

The following table summarizes a typical set of HPLC parameters for the quantification of this compound.

ParameterRecommended Conditions
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 20 µL

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following table presents example validation data for the quantification of this compound.

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Detailed Experimental Protocol

Reagent and Standard Preparation

1.1. Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas. 1.2. Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas. 1.3. This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. 1.4. Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mobile phase mixture to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from a Maleimide-Conjugate Stability Study)

2.1. Sample Incubation: Incubate the maleimide-conjugated protein sample under conditions that promote hydrolysis (e.g., pH 7.4-8.5, 37 °C). 2.2. Time Point Sampling: At designated time points, withdraw an aliquot of the sample. 2.3. Reaction Quenching: Immediately stop the hydrolysis reaction by adding an equal volume of 1% trifluoroacetic acid in water. This will lower the pH and prevent further degradation. 2.4. Sample Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any precipitated protein before injection into the HPLC system.

HPLC Analysis

3.1. System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved. 3.2. Standard Curve Generation: Inject each calibration standard in triplicate to generate a standard curve by plotting peak area against concentration. 3.3. Sample Analysis: Inject the prepared samples. 3.4. Data Processing: Integrate the peak corresponding to this compound. The retention time of this compound is typically shorter than that of the unhydrolyzed maleimide-conjugate due to its increased polarity.

Conclusion

The presented RP-HPLC method provides a reliable and robust approach for the quantification of this compound. This method is essential for monitoring the stability of maleimide-based bioconjugates and ensuring their quality and consistency. The provided protocol and validation parameters serve as a comprehensive guide for researchers and professionals in the field of drug development.

Application Notes and Protocols for the Derivatization of Maleamic Acid for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleamic acid, an intermediate in various chemical and pharmaceutical syntheses, possesses both a carboxylic acid and an amide functional group. These polar functional groups contribute to its low volatility and potential for thermal degradation, making direct analysis by gas chromatography (GC) challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][2][3]

This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, focusing on two primary methods: silylation and esterification. These methods are widely applicable to compounds containing active hydrogens, such as those found in carboxylic acids and amides.[1][2][4]

Derivatization Strategies for this compound

The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of other interfering substances.[1] For this compound, both the carboxylic acid and the amide groups can be targeted.

  • Silylation: This is a common and effective method for derivatizing polar compounds.[4] Silylating reagents replace the active hydrogens on the carboxylic acid and amide groups with a non-polar trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative.[3][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and widely used for this purpose.[5]

  • Esterification (Alkylation): This method specifically targets the carboxylic acid group, converting it into an ester.[5][6] This reduces the polarity of the molecule and increases its volatility.[1] Reagents like Boron trifluoride (BF3) in an alcohol (e.g., methanol (B129727) or butanol) are effective for this transformation.[2][5][7]

Experimental Protocols

Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its di-TMS derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent.[5]

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)[4]

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample or standard into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of BSTFA to the vial. For sterically hindered or difficult-to-derivatize compounds, 10 µL of TMCS can be added as a catalyst to increase the reactivity of the BSTFA.[1][4]

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[8]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC system. Inject 1 µL of the supernatant into the GC.

Workflow Diagram:

Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Weigh 1 mg of This compound Sample dissolve Add 100 µL Anhydrous Solvent start->dissolve add_bstfa Add 100 µL BSTFA (+ 10 µL TMCS optional) dissolve->add_bstfa vortex Vortex for 30s add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC cool->inject

Silylation Workflow Diagram.
Esterification of this compound using BF3-Methanol

This protocol details the conversion of the carboxylic acid group of this compound to its methyl ester using Boron trifluoride-methanol solution.

Materials:

  • This compound standard or sample

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with FID or MS detector

Protocol:

  • Sample Preparation: Place approximately 1 mg of the this compound sample into a 2 mL reaction vial. Dry the sample if it is in an aqueous solution.

  • Reagent Addition: Add 200 µL of 14% BF3-methanol reagent to the vial.[2]

  • Reaction: Securely cap the vial and heat at 60°C for 10 minutes.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane to the vial, followed by 200 µL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized analyte.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is ready for GC analysis. Inject 1 µL of the dried hexane extract.

Workflow Diagram:

Esterification_Workflow cluster_prep Sample Preparation cluster_derivatization Esterification cluster_extraction Extraction cluster_analysis Analysis start Weigh 1 mg of This compound Sample add_bf3 Add 200 µL BF3-Methanol start->add_bf3 heat Heat at 60°C for 10 min add_bf3->heat cool Cool to Room Temperature heat->cool extract Add Hexane and Saturated NaCl cool->extract separate Separate Hexane Layer extract->separate dry Dry with Na2SO4 separate->dry inject Inject 1 µL into GC dry->inject

Esterification Workflow Diagram.

Data Presentation

The following tables summarize the expected quantitative performance parameters for the GC analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Silylation Method Performance

ParameterValue
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 5%
Recovery 95 - 105%

Table 2: Esterification Method Performance

ParameterValue
Linear Range 0.5 - 150 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Recovery 92 - 103%

Troubleshooting and Considerations

  • Moisture Sensitivity: Silylating reagents are highly sensitive to moisture, which can lead to reagent degradation and incomplete derivatization.[9] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Stability: Derivatizing reagents should be stored under inert gas and protected from light and moisture to maintain their reactivity.

  • Derivative Stability: While silylated derivatives are generally stable, they can be susceptible to hydrolysis.[10] It is advisable to analyze the derivatized samples as soon as possible.[1]

  • Column Choice: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the analysis of these derivatives.

  • Glassware Deactivation: For trace-level analysis, silanizing the glassware can prevent the adsorption of analytes to active sites on the glass surface.[1]

By following these detailed protocols and considering the key operational parameters, researchers can achieve reliable and reproducible quantitative analysis of this compound using gas chromatography.

References

Application Notes and Protocols for Maleamic Acid Functionalized Polymers in Paper Sizing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and performance of maleamic acid functionalized polymers as effective sizing agents in the paper industry. Detailed experimental protocols and performance data are included to facilitate research and development in this area.

Introduction

This compound functionalized polymers are a promising class of sizing agents for improving the water resistance and printability of paper. These polymers are typically synthesized by the reaction of a maleic anhydride-containing copolymer with ammonia (B1221849) or an amine. The resulting this compound groups, along with other functional groups that can be incorporated into the polymer backbone, provide a combination of hydrophobicity and adhesion to cellulose (B213188) fibers, leading to excellent sizing performance. This document outlines the synthesis of these polymers, their application in paper sizing, and methods for evaluating their effectiveness.

Data Presentation

The performance of various this compound and related functionalized polymers for paper sizing is summarized in the table below. This data is compiled from various studies to provide a comparative overview.

Polymer IDPolymer CompositionApplication MethodDosageWater Contact Angle (°)Cobb Test (g/m²)Sizing Degree (s)Tensile Strength Increase (%)Breaking Strength Increase (%)Reference
SAFAStyrene-maleamic acid polymer with aldehyde groupsDipping and heatingNot specified125.6Not specifiedNot specifiedNot specifiedNot specified[1]
SMA-AmmoniaStyrene-maleic anhydride (B1165640) copolymer modified with ammoniaSurface sizing0.5 g/m²Not specifiedNot specified1313.516.0[2]
SMO-AmmoniaStyrene-maleic anhydride-mono-maleate octaester copolymer modified with ammoniaSurface sizing with oxidized corn starch (40:1)1.0 g/m²Not specifiedNot specified96.810.1[3]
Cationic SAECationic styrene-acrylic acid ester copolymerSurface sizingNot specifiedNot specified~39.2 (with aluminum sulfate)Not specifiedNot specifiedNot specified[4]

Signaling Pathways and Mechanisms

The sizing mechanism of this compound functionalized polymers involves both physical and chemical interactions with the cellulose fibers of the paper. The key steps are:

  • Adsorption: The polymer, typically in an aqueous solution or emulsion, is applied to the paper surface. The carboxyl and amide groups of the this compound functionality can form hydrogen bonds with the hydroxyl groups of the cellulose, leading to the adsorption of the polymer onto the fiber surface.

  • Film Formation: Upon drying and heating, the polymer chains coalesce to form a thin, hydrophobic film on the paper surface and within the fibrous network.

  • Covalent Bonding (Esterification): The carboxylic acid group of the this compound can react with the hydroxyl groups of cellulose under heating to form ester bonds. This covalent bonding provides strong anchoring of the polymer to the fibers, enhancing the durability of the sizing effect.[5] The anhydride precursors of these polymers are also known to react directly with the hydroxyl groups of cellulose.[5]

Sizing_Mechanism cluster_0 Polymer Application cluster_1 Drying and Curing Polymer_Solution This compound Polymer Solution Paper_Surface Paper Surface (Cellulose Fibers) Polymer_Solution->Paper_Surface Adsorption via H-bonding Film_Formation Hydrophobic Film Formation Paper_Surface->Film_Formation Covalent_Bonding Esterification (Covalent Bonding) Paper_Surface->Covalent_Bonding Sized_Paper Sized Paper with Improved Water Resistance Film_Formation->Sized_Paper Covalent_Bonding->Sized_Paper

Figure 1. Mechanism of paper sizing with this compound functionalized polymers.

Experimental Protocols

Synthesis of Styrene-Maleamic Acid Copolymer

This protocol is a generalized procedure based on the ammonolysis of styrene-maleic anhydride (SMA) copolymers.

Materials:

  • Styrene-maleic anhydride (SMA) copolymer

  • Ammonium (B1175870) carbonate or aqueous ammonia

  • Deionized water

  • Reaction vessel with a stirrer, condenser, and temperature control

Procedure:

  • Disperse the styrene-maleic anhydride (SMA) copolymer in deionized water in the reaction vessel.

  • While stirring, slowly add the required amount of ammonium carbonate or aqueous ammonia to the SMA dispersion.[6] The anhydride groups will react with ammonia to form this compound groups.

  • Heat the reaction mixture to a specified temperature (e.g., 70-90°C) and maintain it for a set period (e.g., 2-4 hours) to ensure complete conversion.

  • Cool the resulting water-soluble styrene-maleamic acid polymer solution to room temperature.

  • The final product can be used directly as a sizing agent solution.

Synthesis_Workflow Start Start Dispersion Disperse SMA Copolymer in Deionized Water Start->Dispersion Ammonolysis Add Ammonia Source (e.g., (NH4)2CO3) Dispersion->Ammonolysis Heating Heat and Stir (e.g., 70-90°C, 2-4h) Ammonolysis->Heating Cooling Cool to Room Temperature Heating->Cooling Product Styrene-Maleamic Acid Polymer Solution Cooling->Product

Figure 2. Workflow for the synthesis of styrene-maleamic acid copolymer.

Application of Sizing Agent to Paper

This protocol describes a standard laboratory procedure for surface sizing of paper.

Materials:

  • Unsized paper sheets

  • This compound functionalized polymer solution

  • Size press or padding mangle (laboratory scale)

  • Drying oven or drum dryer

Procedure:

  • Prepare an aqueous solution of the this compound functionalized polymer of the desired concentration (e.g., 0.5-2.0 wt%).

  • Immerse the unsized paper sheet in the sizing solution or pass it through the nip of a size press or padding mangle saturated with the sizing solution.

  • Remove the excess sizing solution by pressing the paper sheet between two rollers.

  • Dry the sized paper sheet in an oven at a specified temperature (e.g., 100-120°C) for a set time (e.g., 15-40 minutes).[7] The heating step also promotes the curing and covalent bonding of the sizing agent to the cellulose fibers.

Evaluation of Sizing Performance

This method assesses the hydrophobicity of the paper surface.

Apparatus:

  • Contact angle goniometer

Procedure:

  • Place a sample of the sized paper on the goniometer stage.

  • Dispense a small droplet of deionized water (typically 2-5 µL) onto the paper surface.

  • Immediately capture an image of the droplet.

  • Use the software of the goniometer to measure the angle between the baseline of the drop and the tangent at the drop's edge.

  • A higher contact angle indicates greater hydrophobicity.

This test measures the amount of water absorbed by the paper surface over a specific time.

Apparatus:

  • Cobb sizing tester (a metal ring with a defined area, typically 100 cm²)

  • Blotting paper

  • Balance (accurate to 0.001 g)

  • Stopwatch

Procedure:

  • Weigh a dry sample of the sized paper.

  • Clamp the paper sample in the Cobb tester with the side to be tested facing up.

  • Pour a specified volume of water (e.g., 100 mL) into the ring and start the stopwatch. The standard test duration is 60 seconds (Cobb60).

  • At the end of the test period, pour out the water and quickly remove the paper sample.

  • Immediately place the wet side of the sample on a sheet of blotting paper and place another sheet of blotting paper on top.

  • Use a hand roller to remove the excess water.

  • Quickly reweigh the blotted paper sample.

  • The Cobb value is calculated as the weight of water absorbed per unit area (g/m²). A lower Cobb value indicates better sizing.

Evaluation_Workflow cluster_0 Contact Angle Test cluster_1 Cobb Test Start Start Sized_Paper Sized Paper Sample Start->Sized_Paper Place_Sample_CA Place Sample on Goniometer Stage Sized_Paper->Place_Sample_CA Weigh_Dry Weigh Dry Sample Sized_Paper->Weigh_Dry Dispense_Droplet Dispense Water Droplet Place_Sample_CA->Dispense_Droplet Measure_Angle Measure Contact Angle Dispense_Droplet->Measure_Angle Expose_Water Expose to Water in Cobb Tester (60s) Weigh_Dry->Expose_Water Blot_Dry Blot Excess Water Expose_Water->Blot_Dry Weigh_Wet Weigh Wet Sample Blot_Dry->Weigh_Wet Calculate_Cobb Calculate Cobb Value (g/m²) Weigh_Wet->Calculate_Cobb

References

Unlocking Dynamic Chemistry: Reversible Transamidation of Maleamic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The reversible transamidation of maleamic acids in organic solvents represents a significant advancement in dynamic combinatorial chemistry (DCC) and stimuli-responsive materials.[1][2][3] This process allows for the uncatalyzed exchange of amide components at room temperature, offering a versatile tool for creating dynamic libraries of compounds.[1][2][3] These application notes provide a comprehensive overview, detailed experimental protocols, and key data for researchers interested in leveraging this dynamic covalent reaction.

Introduction

Amide bonds are notoriously stable, typically requiring harsh conditions or catalysts for their cleavage or formation.[1][2][4] However, maleamic acids, possessing a carboxylic acid group in the β-position to the amide, exhibit a unique reactivity. In organic solvents, they exist in a dynamic equilibrium with their corresponding maleic anhydride (B1165640) and amine precursors.[1][2][3] This equilibrium provides a facile pathway for reversible transamidation, where one amine can be swapped for another, leading to a thermodynamic distribution of amide products.[1][3] This dynamic nature can be controlled by external stimuli, such as the addition of a Brønsted acid or base, allowing for the switching between the amide and anhydride states.[1][2][3]

The ability to control this equilibrium and achieve reversible amide exchange under mild conditions opens up new avenues in drug discovery, materials science, and chemical biology, where the generation of responsive and adaptable molecular systems is highly desirable.[1][2][3]

Mechanism of Reversible Transamidation

The reversible transamidation of maleamic acids proceeds through the formation of a cyclic maleic anhydride intermediate. The neighboring carboxylic acid group acts as an intramolecular catalyst, facilitating the cleavage of the amide bond to release the amine and form the anhydride. This anhydride is then susceptible to nucleophilic attack by another amine present in the solution, forming a new maleamic acid. This process continues until a thermodynamic equilibrium of all possible maleamic acids is reached.

Transamidation_Mechanism Maleamic_Acid_1 Maleamic_Acid_1 Anhydride_2 Anhydride_2

Experimental Protocols

General Materials and Methods
  • Solvents: Anhydrous organic solvents such as acetonitrile (B52724) (MeCN) or deuterated chloroform (B151607) (CDCl₃) are recommended.

  • Reagents: Maleic anhydrides and amines should be of high purity.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR) is the primary technique for monitoring the reaction progress and determining the composition of the dynamic library at equilibrium.

Protocol for In-situ Formation of this compound and Monitoring Transamidation

This protocol describes the formation of a this compound from an anhydride and an amine, followed by the introduction of a second amine to observe the transamidation process.

  • Preparation of the initial this compound solution:

    • In an NMR tube, dissolve the starting maleic anhydride (e.g., dimethylmaleic anhydride, 1.0 eq) in the chosen deuterated organic solvent (e.g., CDCl₃, 0.5 mL).

    • Add the first amine (e.g., diethylamine, 2.0 eq) to the solution.

    • Acquire an initial ¹H NMR spectrum to confirm the formation of the corresponding this compound.

  • Initiation of Transamidation:

    • To the same NMR tube, add the second amine (e.g., dipropylamine, 2.0 eq).

    • Immediately acquire a ¹H NMR spectrum to observe the initial state of the mixture.

  • Monitoring the Reaction:

    • Monitor the reaction progress by acquiring ¹H NMR spectra at regular time intervals (e.g., every hour for the first few hours, then less frequently) until no further changes in the spectra are observed, indicating that the system has reached equilibrium.[3][5] The equilibration time can vary depending on the specific reactants and conditions, but is often observed within 24-50 hours.[5][6]

  • Data Analysis:

    • Integrate the characteristic signals of the different this compound species in the ¹H NMR spectra to determine their relative concentrations at each time point and at equilibrium. The methylene (B1212753) protons adjacent to the nitrogen atom are often well-resolved and suitable for integration.[3][5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve Maleic Anhydride in Solvent B Add Amine 1 A->B C Add Amine 2 B->C Formation of This compound 1 D Acquire NMR Spectra (t = 0, 1, 2...n h) C->D E Integrate NMR Signals D->E Monitor Progress F Determine Equilibrium Composition E->F

Protocol for Stimuli-Responsive Control (Acid/Base Switching)

This protocol demonstrates the ability to switch between the this compound and the anhydride/amine state by adding a Brønsted acid and a base.[1]

  • Prepare the this compound solution as described in section 3.2, step 1.

  • Acid Addition:

    • Add a strong Brønsted acid (e.g., trifluoroacetic acid, TFA, 1.0 eq relative to the amine) to the solution.

    • Acquire a ¹H NMR spectrum. The spectrum should show the disappearance of the this compound signals and the appearance of signals corresponding to the maleic anhydride and the protonated amine.[3]

  • Base Addition:

    • Add a non-nucleophilic organic base (e.g., triethylamine, TEA, 1.1 eq relative to the acid) to the solution.

    • Acquire a ¹H NMR spectrum. The spectrum should show the reformation of the this compound.[6]

  • This cycle of acid and base addition can be repeated multiple times to demonstrate the reversibility of the system.[1][2]

Data Presentation

The quantitative data from transamidation experiments are typically presented as the mole fraction of each this compound species in the dynamic library over time. This data can be effectively summarized in tables to illustrate the approach to equilibrium.

Table 1: Equilibrium Composition of a Two-Amine/One-Anhydride System

Starting this compoundAdded AmineTime (h)Mole Fraction this compound 1Mole Fraction this compound 2
Diethyl maleamateDipropylamine0~1.00~0.00
Diethyl maleamateDipropylamine24~0.50~0.50
Dipropyl maleamateDiethylamine0~0.00~1.00
Dipropyl maleamateDiethylamine24~0.50~0.50

Note: The data presented here are illustrative and based on typical outcomes reported in the literature where a near 1:1 mixture is formed at equilibrium when using similar amines.[6] A dual point entry experiment, as shown in the table, confirms that the same final equilibrium composition is reached regardless of the starting components, verifying that it is the thermodynamic minimum.[5][6]

Applications

The reversible transamidation of maleamic acids has several potential applications in research and development:

  • Dynamic Combinatorial Libraries (DCLs): This chemistry provides a powerful tool for the generation of DCLs.[1][2][3] By introducing a target molecule, the equilibrium can be shifted to favor the amplification of the library member with the highest affinity for the target, facilitating the discovery of new ligands and receptors.

  • Stimuli-Responsive Materials: The ability to switch the system between the amide and anhydride states with acid and base triggers can be exploited to create materials that change their properties (e.g., solubility, conformation) in response to pH changes.[1][2]

  • Drug Discovery: The generation of dynamic libraries of potential drug candidates allows for efficient screening against biological targets.

  • Self-Healing Polymers: The reversible nature of the amide bond in these systems could be incorporated into polymer backbones to create self-healing materials.

Troubleshooting and Considerations

  • Solvent Choice: The choice of solvent can influence the position of the equilibrium. Aprotic organic solvents are generally preferred.

  • Water Content: The presence of water can lead to hydrolysis of the anhydride intermediate, which can affect the transamidation process. Using anhydrous solvents is recommended.

  • Amine Reactivity: The rate and extent of transamidation can be influenced by the nucleophilicity and steric bulk of the amines involved.

  • NMR Signal Overlap: In complex libraries with multiple components, NMR signal overlap can make quantification challenging. The use of higher field NMR spectrometers or 2D NMR techniques may be necessary.

By following these protocols and considering the key aspects of the reversible transamidation of maleamic acids, researchers can effectively utilize this dynamic covalent chemistry for a wide range of applications in modern chemical and materials science.

References

Application Notes and Protocols: Maleamic Acid Derivatives as Acid-Sensitive Caging Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maleamic acid derivatives as versatile, pH-sensitive caging groups for the controlled release of therapeutic agents and bioactive molecules. The inherent acid lability of the maleamic amide bond allows for the strategic design of prodrugs and delivery systems that can selectively release their cargo in the acidic microenvironments characteristic of tumors and endosomes, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Introduction

This compound derivatives serve as effective acid-sensitive linkers due to the intramolecular catalysis of amide bond hydrolysis by the neighboring carboxylic acid group. This process is accelerated in acidic conditions (pH < 7), leading to the cleavage of the amide bond and the release of the caged molecule. The rate of this cleavage can be finely tuned by introducing substituents on the maleic acid backbone, allowing for the design of linkers with specific pH sensitivities tailored to different biological applications. This technology is particularly promising for targeted cancer therapy, where the acidic tumor microenvironment (pH 6.5-7.0) and the even lower pH of endosomes (pH 5.0-6.0) can trigger drug release.

Data Presentation: pH-Dependent Cleavage of this compound Derivatives

The pH-sensitivity of this compound derivatives is highly dependent on the substitution pattern on the cis-double bond. The following table summarizes the hydrolysis half-lives (t½) and release percentages of various derivatives at different pH values, providing a basis for selecting the appropriate linker for a specific application.

This compound DerivativeSubstituentspHHalf-life (t½)% Release (Time)Reference
Maleic Acid AmideH, H5.5~16 hours-[1]
3.0~7 hours-[1]
Citraconic Acid AmideCH₃, H5.5Stable-[1]
2,3-Dimethylthis compoundCH₃, CH₃6.5-~67% (24h)[2]
7.4-~18% (24h)[2]
2-(2'-carboxyethyl) maleic acid amideCH₂CH₂COOH, HWeakly AcidicAppropriate Degradability-[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Doxorubicin Conjugate

This protocol describes the synthesis of a doxorubicin (B1662922) (DOX) conjugate using a di-substituted this compound linker.

Materials:

Procedure:

  • Dissolution of Doxorubicin: Dissolve DOX·HCl in anhydrous DMF. Add triethylamine (2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin. Stir the solution at room temperature for 30 minutes.

  • Reaction with Anhydride: To the doxorubicin solution, add 2,3-dimethylmaleic anhydride (1.5 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the this compound-doxorubicin conjugate.

  • Characterization: Characterize the purified product using ¹H NMR and mass spectrometry to confirm the structure and purity.[4]

Protocol 2: In Vitro pH-Dependent Drug Release Study

This protocol outlines a method to evaluate the pH-dependent release of doxorubicin from the synthesized conjugate.

Materials:

  • This compound-doxorubicin conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound-doxorubicin conjugate in PBS (pH 7.4).

  • Dialysis Setup: Place the solution into a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of PBS at pH 7.4 and another at pH 5.5.

  • Incubation: Incubate both setups at 37°C with gentle stirring.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external buffer.

  • Quantification: Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the characteristic wavelength for doxorubicin (around 480 nm).

  • Data Analysis: Calculate the cumulative percentage of doxorubicin released at each time point for both pH conditions. Plot the cumulative release percentage against time.[2]

Visualizations

Signaling Pathway: MAPK Pathway Targeted by Released Drug

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for anti-cancer drugs. A released drug, such as a MEK inhibitor, can block this pathway, leading to reduced cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK ReleasedDrug Released Drug (e.g., MEK Inhibitor) ReleasedDrug->MEK

Caption: Simplified MAPK signaling pathway and the inhibitory action of a released drug.

Experimental Workflow: From Caged Compound to Biological Effect

This diagram outlines the general experimental workflow for utilizing a this compound-caged compound in a biological system.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_delivery Drug Delivery cluster_analysis Biological Analysis Synthesis Synthesis of Maleamic Acid-Drug Conjugate Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Administration Administration to Cell Culture or In Vivo Characterization->Administration AcidicEnv Exposure to Acidic Environment (Tumor/Endosome) Administration->AcidicEnv Cleavage Cleavage of Maleamic Acid Linker AcidicEnv->Cleavage DrugRelease Drug Release Cleavage->DrugRelease CellularUptake Cellular Uptake Analysis DrugRelease->CellularUptake PathwayModulation Signaling Pathway Modulation Assay DrugRelease->PathwayModulation Cytotoxicity Cytotoxicity Assay (e.g., MTT) DrugRelease->Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maleamic Acid Cyclodehydration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the yield and purity of maleimide (B117702) synthesis via maleamic acid cyclodehydration.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the cyclodehydration of this compound to maleimide?

There are three main approaches for this conversion:

  • Chemical Dehydration: This is a common laboratory-scale method that uses chemical dehydrating agents. A classic and effective combination is acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate (B1210297).[1] Other agents such as trifluoroacetic anhydride or N,N'-dicyclohexylcarbodiimide (DCC) can also be used.[2][3]

  • Azeotropic Distillation: This method is suitable for larger scales and involves heating the this compound in a solvent that forms an azeotrope with water (e.g., toluene (B28343), xylene, benzene).[1] As the reaction proceeds, the water generated is removed from the system via a Dean-Stark apparatus, which drives the equilibrium towards the formation of the maleimide product.[1]

  • Thermal Dehydration: This involves heating the this compound directly to high temperatures (often near 200°C). However, this method is often impractical as the high temperatures can lead to polymerization of the desired maleimide product, significantly reducing the yield.[1]

Q2: What are the critical factors that influence the reaction yield?

Several factors must be carefully controlled to maximize yield:

  • Temperature: High temperatures can promote polymerization and side reactions.[1] The optimal temperature depends on the chosen method; for example, azeotropic distillation is governed by the boiling point of the solvent.[1]

  • Solvent: For azeotropic distillation, the choice of solvent is critical for efficient water removal.[1] In chemical dehydrations, polar aprotic solvents like DMF, DMAc, or NMP can be added to improve the solubility of the starting this compound, although this can sometimes complicate purification.[1]

  • Catalyst: In chemical dehydration, catalysts like sodium acetate are often used with acetic anhydride.[2] For thermal methods, various acid catalysts can be employed to lower the required reaction temperature.[1]

  • Water Removal: Efficient and continuous removal of water is crucial as it is a reversible reaction. This is the primary advantage of azeotropic distillation.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times, especially at high temperatures, can increase the formation of by-products.

Q3: What are the common side products, and how can their formation be minimized?

The two most common side products are isomaleimide and polymer chains.

  • Isomaleimide: This is a structural isomer of maleimide formed via the cyclization of the this compound through the amide oxygen instead of the nitrogen. Isomaleimide formation is often kinetically favored, especially with certain dehydrating agents like trifluoroacetic anhydride.[3][4] To minimize its formation, one can use conditions that favor the thermodynamically more stable maleimide. Isomaleimides can also be isomerized to the desired maleimide, often catalyzed by acetate salts.[2]

  • Polymerization: The maleimide product itself can polymerize under the reaction conditions, especially at high temperatures.[1] This leads to the formation of dark, tarry substances and a significant loss of yield. Minimizing reaction temperature and time is the most effective way to prevent this.

Q4: How can I monitor the progress of the cyclodehydration reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid way to qualitatively observe the disappearance of the starting this compound and the appearance of the maleimide product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the reaction. The cis-vinyl protons of the this compound, maleimide, and any isomaleimide side product typically appear as distinct signals in the spectrum, allowing for quantification of the reaction mixture composition.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of products and by-products.

Troubleshooting Guide

Problem: Low or No Yield of Maleimide

Potential Cause Recommended Solution
Inefficient Water Removal For azeotropic distillation, ensure the Dean-Stark apparatus is functioning correctly. Use a solvent with a suitable boiling point (e.g., toluene, xylene) to effectively remove water.[1] For chemical dehydration, ensure the dehydrating agent (e.g., acetic anhydride) is fresh and used in sufficient molar excess.
Incomplete Reaction Extend the reaction time. Monitor the reaction by TLC or ¹H NMR until the starting this compound is consumed. Increase the reaction temperature moderately, but be cautious of promoting side reactions.
Poor Solubility of this compound The low solubility of this compound in common azeotropic solvents like toluene can limit the reaction rate.[1] Add a polar aprotic co-solvent such as DMF, DMAc, or N-methylpyrrolidone (NMP) to improve solubility.[1]
Decomposition/Polymerization The reaction mixture may appear dark or tarry. Reduce the reaction temperature.[1] Decrease the reaction time. Purify the product as soon as the reaction is complete to avoid prolonged exposure to heat.
Inactive Reagents Use fresh, anhydrous acetic anhydride or other dehydrating agents. Ensure the catalyst (e.g., sodium acetate) has not degraded.

Problem: High Percentage of Isomaleimide in the Product

Potential Cause Recommended Solution
Kinetic Product Formation Some dehydrating agents, like trifluoroacetic anhydride or DCC, are known to kinetically favor isomaleimide formation.[3][4] The use of acetic anhydride with sodium acetate often provides a better ratio of maleimide to isomaleimide.[2]
Isomerization Conditions The formed isomaleimide can be converted to the more stable maleimide. This isomerization can be catalyzed by adding a base like sodium acetate or triethylamine (B128534) acetate and gently heating the reaction mixture after the initial dehydration.[2]

Problem: The final product is a dark, tarry, or polymeric material.

Potential Cause Recommended Solution
Polymerization of Maleimide This is typically caused by excessive heat.[1] Lower the reaction temperature. If using azeotropic distillation, select a solvent with a lower boiling point.[1] Minimize the reaction time; stop the reaction as soon as the starting material is consumed.
Undesired Side Reactions The presence of impurities in the starting this compound can sometimes initiate polymerization. Ensure the starting material is pure before beginning the cyclodehydration.

Experimental Protocols

Protocol 1: Chemical Cyclodehydration using Acetic Anhydride

  • Reagent Setup: Suspend the N-substituted this compound (1.0 eq.) in acetic anhydride (3-5 eq.).

  • Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate (0.1-0.2 eq.).

  • Reaction: Heat the mixture with stirring to 50-80°C.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring. The maleimide product will often precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water and then a cold non-polar solvent (e.g., hexane (B92381) or ether) to remove residual acetic acid. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Cyclodehydration via Azeotropic Distillation

  • Reagent Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the N-substituted this compound (1.0 eq.), an azeotropic solvent (e.g., toluene or xylene, sufficient to suspend the acid), and an acid catalyst (e.g., p-toluenesulfonic acid, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the solvent overflows back into the reaction flask.

  • Monitoring: Continue refluxing until no more water is collected in the trap. The reaction can also be monitored by TLC or ¹H NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system or by silica (B1680970) gel column chromatography.

Visualized Workflows and Logic

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Pure N-Substituted this compound setup Set up Reaction: - Chemical Dehydration or - Azeotropic Distillation start->setup react Heat and Stir under Inert Atmosphere setup->react monitor Monitor Progress (TLC, NMR, HPLC) react->monitor monitor->react Incomplete workup Reaction Quench & Crude Isolation monitor->workup Reaction Complete purify Purify Product (Recrystallization or Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end Pure Maleimide characterize->end

Caption: General workflow for maleimide synthesis.

G Diagram 2: Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incomplete Reaction? start->cause1 cause2 Polymerization? (Dark/Tarry Mixture) start->cause2 cause3 Poor Water Removal? start->cause3 cause4 Isomaleimide Formation? start->cause4 sol1 Increase Reaction Time/Temp Check Reagent Activity cause1->sol1 sol2 Lower Reaction Temperature Reduce Reaction Time cause2->sol2 sol3 Use Efficient Azeotrope Add Co-solvent (e.g., DMF) Ensure Dehydrant is Active cause3->sol3 sol4 Change Dehydrating Agent Add Base to Isomerize cause4->sol4

Caption: Decision tree for troubleshooting low yield.

G Diagram 3: Reaction Pathways cluster_products Possible Products MA This compound Maleimide Maleimide (Desired) Thermodynamically Favored MA->Maleimide - H2O (N-attack) Isomaleimide Isomaleimide (Side Product) Kinetically Favored MA->Isomaleimide - H2O (O-attack) Isomaleimide->Maleimide Isomerization (Base Cat.)

Caption: Competing pathways in cyclodehydration.

References

Technical Support Center: Maleamic Acid Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature hydrolysis of maleamic acid linkers and the stability of their maleimide (B117702) precursors in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound linker instability?

A1: The primary instability concern arises not from the final this compound thioether itself, but from two competing hydrolysis reactions involving its precursor, the maleimide.

  • Premature Hydrolysis of Unreacted Maleimide: The maleimide ring can be hydrolyzed before it has a chance to react with the intended thiol on a protein (e.g., a cysteine residue). This opens the ring to form an unreactive this compound, preventing the desired conjugation.[1][][3]

  • Hydrolysis of the Thiosuccinimide Adduct: After successful conjugation of a thiol to a maleimide, a thiosuccinimide ring is formed. This ring can also undergo hydrolysis to form the more stable, ring-opened this compound thioether. While this ring-opening is often desirable to prevent the reverse Michael reaction, controlling its timing is critical.[4][5]

Q2: Why is premature hydrolysis of the maleimide linker a problem during conjugation?

A2: Premature hydrolysis of the maleimide functional group renders the linker inactive and unable to react with thiols.[] This leads to lower conjugation efficiency, resulting in a lower drug-to-antibody ratio (DAR) and a heterogeneous product mixture containing unconjugated protein.[1]

Q3: What factors influence the rate of maleimide and thiosuccinimide hydrolysis?

A3: Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis is highly pH-dependent. It is generally accelerated at both acidic and, more significantly, basic pH levels.[][6][7] The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5 to balance reactivity with stability.[][5]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[4] Stress tests for antibody-drug conjugates (ADCs) are often performed at elevated temperatures (e.g., 40°C) to accelerate degradation pathways.[4]

  • Linker Structure: The chemical groups adjacent to the maleimide ring have a profound effect on its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[1][8] For instance, an adjacent phenyl ring can increase the hydrolysis rate, while a cyclohexane (B81311) ring tends to provide greater stability.[]

  • Buffer Composition: The components of the reaction buffer can influence hydrolysis rates. Researchers should be aware of potential catalytic effects from buffer components.

Q4: My ADC, which uses a maleimide-based linker, is losing its payload in plasma. Is this due to hydrolysis?

A4: Payload loss in plasma for maleimide-conjugated ADCs is often due to a retro-Michael reaction , where the thiosuccinimide linkage reverts to the original thiol and maleimide.[5][9] This free maleimide-drug can then be transferred to other thiols in circulation, like albumin, causing off-target toxicity.[5][9] Promoting the hydrolysis of the thiosuccinimide ring to the stable this compound form is a key strategy to "lock" the conjugate and prevent this payload loss.[5][10]

Q5: Are there next-generation linkers designed to be more stable against premature hydrolysis?

A5: Yes. To address the stability issues of traditional maleimides, next-generation maleimides (NGMs) have been developed. For example, diiodomaleimides (DIM) have been shown to offer an ideal balance of rapid bioconjugation kinetics while exhibiting reduced rates of premature hydrolysis compared to derivatives like dibromomaleimides (DBM).[1][8] Additionally, linkers based on maleamic methyl esters have been developed to directly form the stable, ring-opened adduct in a single step.[11]

Troubleshooting Guides

This section provides solutions to common experimental problems.

Problem 1: Low Drug-to-Antibody Ratio (DAR) after Conjugation

  • Possible Cause: Premature hydrolysis of the maleimide linker before or during the conjugation reaction.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Ensure the conjugation buffer is within the optimal pH range of 6.5-7.5.[][5] Buffers outside this range can significantly accelerate maleimide hydrolysis.

    • Control Temperature: Perform the conjugation reaction at a controlled room temperature or 4°C, avoiding unnecessary heat exposure.

    • Minimize Incubation Time: While the reaction needs to go to completion, excessively long incubation times can increase the extent of premature hydrolysis. Optimize the reaction time through time-course experiments.

    • Analyze Linker Purity: Before the reaction, verify the purity and integrity of your maleimide-functionalized linker-payload. Use techniques like HPLC or LC-MS to ensure it has not already hydrolyzed during storage.

    • Consider a More Stable Linker: If low yields persist, switch to a more hydrolytically stable maleimide derivative, such as a diiodomaleimide (DIM).[1][8]

Problem 2: Significant Payload Loss in Plasma Stability Assays

  • Possible Cause: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to payload exchange with plasma thiols.[5]

  • Troubleshooting Steps:

    • Confirm Mechanism with Thiol Exchange Assay: Incubate the purified ADC with an excess of a small-molecule thiol (e.g., glutathione) and monitor the transfer of the payload from the antibody to the small molecule over time using LC-MS.[5][10] This confirms susceptibility to the retro-Michael reaction.

    • Induce Post-Conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to the stable this compound form. This is often achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8-9) or at a moderately elevated temperature (e.g., 37°C) for a defined period.[1][5] This "locking" step prevents the reverse reaction.

    • Utilize Self-Hydrolyzing Linkers: Design or use linkers that incorporate functionalities (e.g., basic amines, specific aryl groups) adjacent to the maleimide to accelerate post-conjugation hydrolysis under mild conditions.[4]

Quantitative Data on Linker Stability

The stability of maleimide linkers is highly dependent on their specific chemical structure. The following table summarizes data on the hydrolysis rates of different N-methyl halomaleimide derivatives.

Maleimide DerivativeLeaving Group(s)Half-life (t½) at pH 7.4Relative Hydrolytic Stability
N-methyl dibromomaleimideBr, Br17.9 minutesLow
N-methyl dichloromaleimideCl, Cl~60 minutesModerate
N-methyl diiodomaleimideI, I> 24 hoursHigh

Data synthesized from studies on next-generation maleimides, which show a clear correlation between the electronegativity of the leaving group and the rate of hydrolysis.[1][8]

Experimental Protocols

Protocol 1: General Assessment of ADC Stability in Plasma

  • Objective: To evaluate the stability of an ADC and quantify payload loss in plasma.

  • Materials:

    • Purified ADC

    • Human or animal plasma (e.g., rat, cynomolgus monkey)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Immunoaffinity capture beads (e.g., Protein A/G)

    • Wash and Elution buffers

    • Neutralization buffer

    • LC-MS system

  • Procedure:

    • Incubation: Dilute the ADC into plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[5]

    • Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[5]

    • Immunoaffinity Capture: Capture the ADC from the plasma aliquot using pre-washed immunoaffinity beads. This step isolates the antibody and any attached payload from other plasma proteins.[10]

    • Washing: Wash the beads thoroughly with wash buffer to remove non-specifically bound proteins.

    • Elution & Neutralization: Elute the ADC from the beads and immediately neutralize the eluate.[5]

    • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS. Deconvolute the mass spectra to determine the average DAR and quantify the distribution of different DAR species over time.[12] A decrease in the average DAR indicates payload loss.

Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry

  • Objective: To determine the rate of premature hydrolysis of a maleimide-containing compound.

  • Materials:

    • Maleimide-functionalized compound

    • Buffer solutions at various pH values (e.g., pH 5.5, 7.4, 8.5)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Sample Preparation: Dissolve the maleimide compound in the desired buffer to a known concentration.

    • Spectrophotometric Monitoring: Immediately begin monitoring the UV-Vis absorbance of the solution over time. The maleimide ring has a characteristic absorbance around 300-400 nm, which is lost upon hydrolysis to the this compound.[1][8]

    • Data Analysis: Record the absorbance at the λmax of the maleimide at regular intervals.

    • Rate Calculation: Plot the absorbance versus time. The data can be fitted to a pseudo-first-order rate equation to determine the observed rate constant (k_obs) and the half-life (t½) of hydrolysis under those specific conditions.[8]

Visualizations

Hydrolysis_Mechanisms Mechanisms of Maleimide Hydrolysis and Conjugation cluster_desired Desired Pathway cluster_undesired Undesired Pathways Maleimide Maleimide Linker (Reactive) Thiosuccinimide Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide Conjugation (pH 6.5-7.5) UnreactiveAcid Unreactive this compound (Conjugation Failure) Maleimide->UnreactiveAcid Competing Reaction Thiol Protein Thiol (Cys-SH) Thiol->Thiosuccinimide Thiosuccinimide->Maleimide Payload Loss MaleamicAcidThioether This compound Thioether (Stable, 'Locked') Thiosuccinimide->MaleamicAcidThioether 'Locking' Step PrematureHydrolysis Premature Hydrolysis (e.g., high pH, temp) PrematureHydrolysis->Maleimide PostHydrolysis Post-Conjugation Hydrolysis PostHydrolysis->Thiosuccinimide RetroMichael Retro-Michael Reaction RetroMichael->Thiosuccinimide

Figure 1. Competing reaction pathways for maleimide linkers.

Troubleshooting_Flowchart Troubleshooting Logic for Linker Instability Start Start: Observe Low DAR or Payload Loss ProblemType What is the primary issue? Start->ProblemType LowDAR Low DAR in Final Product ProblemType->LowDAR Low Yield PayloadLoss Payload Loss in Plasma Stability Assay ProblemType->PayloadLoss Instability CauseDAR Possible Cause: Premature Hydrolysis of Linker LowDAR->CauseDAR CauseLoss Possible Cause: Retro-Michael Reaction PayloadLoss->CauseLoss SolutionDAR1 1. Verify linker purity before conjugation (LC-MS). CauseDAR->SolutionDAR1 SolutionDAR2 2. Optimize reaction pH (6.5-7.5) and temperature (≤ RT). CauseDAR->SolutionDAR2 SolutionDAR3 3. Consider more stable linker (e.g., Diiodomaleimide). CauseDAR->SolutionDAR3 SolutionLoss1 1. Induce post-conjugation hydrolysis (e.g., pH 8-9, 37°C) to 'lock' the linkage. CauseLoss->SolutionLoss1 SolutionLoss2 2. Confirm mechanism with thiol-exchange assay. CauseLoss->SolutionLoss2

Figure 2. Troubleshooting decision tree for maleimide linker issues.

Plasma_Stability_Workflow Experimental Workflow for ADC Plasma Stability Start Start: Purified ADC Incubate Incubate ADC in Plasma and PBS (Control) at 37°C Start->Incubate Timepoints Withdraw Aliquots at Time Points (0, 24, 48h...) Incubate->Timepoints Capture Isolate ADC using Immunoaffinity Beads Timepoints->Capture WashElute Wash Beads and Elute ADC Capture->WashElute Analysis Analyze by LC-MS WashElute->Analysis Result Determine Average DAR vs. Time Analysis->Result

Figure 3. Workflow for assessing ADC stability in plasma.

References

troubleshooting side reactions in maleamic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for side reactions encountered during maleamic acid polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polymerization resulted in a low molecular weight polymer. What are the potential causes and solutions?

Low molecular weight is a common issue that can stem from several side reactions or suboptimal reaction conditions. The primary culprits are premature chain termination due to hydrolysis of the amic acid group or the presence of impurities.

Troubleshooting Steps:

  • Verify Monomer and Solvent Purity: Water is a critical impurity that can lead to the hydrolysis of the poly(amic acid) chain, reducing the final molecular weight.[1] Ensure that monomers are pure and solvents are anhydrous.

  • Control Reaction Temperature: Higher temperatures can increase the rate of side reactions. For instance, while higher temperatures can favor polymerization, they can also accelerate degradation.[2] An optimal temperature, often around 25°C, may yield a narrower molecular weight distribution.[2]

  • Optimize Monomer Concentration: Both very high and very low monomer concentrations can be problematic. Low concentrations can slow down the polymerization rate, while very high concentrations can lead to solubility issues and viscosity increases that hinder effective mixing.[2] A monomer concentration around 8-12% by weight is often a good starting point.[2]

  • Order of Reagent Addition: If synthesizing the poly(amic acid) in situ from a dianhydride and a diamine, the order of addition is crucial. Adding the solid dianhydride to a solution of the diamine is often preferred to minimize side reactions with trace water in the solvent.[2]

Q2: I'm observing gel formation during my polymerization. Why is this happening and how can I prevent it?

Gel formation typically indicates uncontrolled cross-linking reactions. While the intended reaction is linear polymerization, side reactions can create a network structure.

Troubleshooting Steps:

  • Radical Homopolymerization of Maleimide (B117702) Moiety: If the this compound is isomerizing to maleimide in situ, the maleimide can undergo radical homopolymerization. This is a known side reaction, especially at elevated temperatures.[3]

    • Solution: Introduce a radical scavenger, such as hydroquinone, to inhibit this side reaction.[3]

  • Amide Exchange Reactions: At elevated temperatures (e.g., above 80°C), amide exchange reactions can occur, leading to branching and eventually gelation.[4]

    • Solution: Maintain a lower reaction temperature to minimize these exchange reactions.

Q3: My final polymer seems to be precipitating out of solution or has poor solubility. What could be the issue?

Poor solubility can arise from unintended imidization of the poly(amic acid) or from achieving an unexpectedly high molecular weight under certain conditions. The pH of the solution also plays a significant role in the solubility of poly(amic acid)s.[5][6]

Troubleshooting Steps:

  • Unintended Imidization: The amic acid group can cyclize to form a water-insoluble imide ring, especially with heating.[7][8]

    • Solution: Conduct the polymerization at room temperature or below and avoid prolonged heating. If imidization is desired, it is typically performed as a separate, controlled step after polymerization.

  • pH Control: The carboxylic acid groups in the polymer chain require a suitable pH to remain ionized and keep the polymer in solution. Drastic changes in pH can lead to precipitation.

    • Solution: Maintain a consistent and appropriate pH for your specific poly(amic acid) system. For many, a neutral to slightly basic pH helps maintain solubility.

Q4: How can I detect and quantify the major side products like hydrolyzed fragments or imide rings?

Several analytical techniques can be employed to identify and quantify the products of side reactions.

Troubleshooting Steps:

  • Fourier Transform Infrared Spectroscopy (FTIR): This is an excellent tool for identifying functional groups.

    • Imide formation: Look for the appearance of characteristic imide peaks around 1780 cm⁻¹ (asymmetric C=O stretching) and 1370 cm⁻¹ (C-N stretching).[9][10]

    • Hydrolysis: This can be inferred by changes in the carboxylic acid and amide peaks, though it is harder to quantify directly by FTIR alone. A method has been developed to determine carbonyl groups in various chemical environments, which can help distinguish between the cyclic anhydride (B1165640) form and the open acid form.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful for structural characterization.

    • Poly(amic acid) formation: Successful synthesis is confirmed by signals for the amide proton (around 10 ppm) and the carboxylic acid proton (around 13 ppm).[12]

    • Side products: The disappearance of these peaks and the appearance of new signals can indicate side reactions.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of your polymer.[2][13]

    • Degradation: A shift to lower molecular weights can indicate chain scission due to hydrolysis.

    • Cross-linking: The appearance of a high molecular weight shoulder or insoluble gel may suggest cross-linking.

Quantitative Data on Side Reactions

The following tables summarize the influence of key parameters on the primary side reactions in poly(amic acid) synthesis.

Table 1: Effect of Temperature on Hydrolysis and Imidization Rates

Temperature (°C)Predominant ReactionRate Constant (k) / Activation Energy (Ea)Observations
≤ 60HydrolysisEa = 15.05 kcal/mol for PAA hydrolysis[7]The acid number increases over time, indicating chain scission.[7]
80Imidization-The acid number decreases over time as amic acid groups cyclize to form imides.[7]
175 - 260ImidizationEa = 96.43–122.72 kJ mol⁻¹ (in later stages)[8]This is the typical temperature range for thermal imidization to convert the poly(amic acid) to a polyimide.[8]

Table 2: Influence of Reaction Conditions on Molecular Weight

ParameterConditionEffect on Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Reference
Temperature Increasing from 25°C to 37°CIncreaseBroadens (increases)[2]
Monomer Conc. Increasing from 8% to 12%IncreaseBroadens (increases)[2]
Order of Addition Diamine solution into DianhydrideLower MnBroader PDI[2]
Order of Addition Dianhydride solid into Diamine solutionHigher MnNarrower PDI[2]

Key Experimental Protocols

Protocol 1: FTIR Analysis for Imidization

  • Sample Preparation: Cast a thin film of the poly(amic acid) solution onto a salt plate (e.g., KBr) or prepare a KBr pellet with the dried polymer.

  • Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.[14]

  • Analysis:

    • Identify the characteristic poly(amic acid) peaks: broad O-H stretch (2500-3300 cm⁻¹), amide I (C=O) at ~1660 cm⁻¹, and amide II (N-H) at ~1550 cm⁻¹.

    • To detect imidization, look for the appearance of characteristic polyimide peaks: asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹.[10]

    • The degree of imidization can be quantified by comparing the intensity of an imide absorption band (e.g., 1370 cm⁻¹) to an internal standard band that does not change during the reaction, such as a C-C stretching vibration from an aromatic ring in the backbone (e.g., 1496 cm⁻¹).[10]

Protocol 2: ¹H NMR for Structural Characterization

  • Sample Preparation: Dissolve the dried poly(amic acid) sample in a deuterated polar aprotic solvent, such as DMSO-d₆. Use tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[14]

  • Analysis:

    • Confirm the poly(amic acid) structure by identifying the amide proton (N-H) signal around 10 ppm and the carboxylic acid proton (O-H) signal around 13 ppm.[12]

    • The absence of signals from the amine protons of the starting monomer confirms its consumption.[12]

    • The appearance of unexpected signals could indicate side products. The integration of these signals relative to the polymer backbone signals can provide a quantitative estimate of their abundance.

Protocol 3: GPC for Molecular Weight Analysis

  • System Preparation: Use a GPC system with a refractive index (RI) detector and columns suitable for polar aprotic solvents (e.g., PL aquagel-OH columns).[2] The mobile phase should be the same solvent used for the polymerization if possible (e.g., DMF or NMP), often with a salt like LiBr added to prevent polymer aggregation.

  • Calibration: Calibrate the system using polymer standards with a known narrow molecular weight distribution (e.g., polyethylene (B3416737) glycol/polyethylene oxide standards).[2]

  • Sample Preparation: Dissolve a small amount of the polymer in the mobile phase and filter it through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. Use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][13]

Diagrams of Reaction Pathways and Workflows

MaleamicAcidPolymerization Monomer This compound Monomer Polymer Poly(amic acid) Monomer->Polymer Polymerization (Desired Reaction) Hydrolysis Hydrolysis (Chain Scission) Polymer->Hydrolysis + H2O (e.g., from solvent) Imidization Intra-chain Cyclization (Imide Formation) Polymer->Imidization Heat / Dehydrating Agent (- H2O) LowMW Low MW Fragments Hydrolysis->LowMW InsolublePI Insoluble Polyimide Imidization->InsolublePI TroubleshootingWorkflow Start Low Polymerization Yield or Poor Properties CheckMW Analyze Molecular Weight (GPC) Start->CheckMW Insoluble Insoluble Product or Gel Start->Insoluble LowMW Low MW Observed CheckMW->LowMW Yes GoodMW Target MW Achieved CheckMW->GoodMW No CheckHydrolysis Suspect Hydrolysis LowMW->CheckHydrolysis ActionHydrolysis Action: - Dry solvents/monomers - Control temperature CheckHydrolysis->ActionHydrolysis CheckImidization Suspect Imidization/ Cross-linking Insoluble->CheckImidization ActionImidization Action: - Lower reaction temp - Add radical inhibitor CheckImidization->ActionImidization End Proceed GoodMW->End

References

Technical Support Center: Optimization of N-Alkylisomaleimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-alkylisomaleimides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-alkylisomaleimides?

The synthesis of N-alkylisomaleimides is typically a two-step process. First, maleic anhydride (B1165640) reacts with a primary amine to form an N-alkylmaleamic acid intermediate. This intermediate is then dehydrated in a second step to yield the N-alkylisomaleimide.

G Maleic_Anhydride Maleic Anhydride Maleamic_Acid N-Alkylthis compound Intermediate Maleic_Anhydride->Maleamic_Acid Step 1: Amidation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Maleamic_Acid Isomaleimide N-Alkylisomaleimide Maleamic_Acid->Isomaleimide Step 2: Dehydration (Kinetic Control) Maleimide (B117702) N-Alkylmaleimide (Isomerization Product) Isomaleimide->Maleimide Isomerization (Thermodynamic Control)

Caption: General reaction scheme for N-alkylisomaleimide synthesis.

Q2: What is the key challenge in synthesizing N-alkylisomaleimides?

A primary challenge is preventing the isomerization of the desired N-alkylisomaleimide (the kinetic product) to the more thermodynamically stable N-alkylmaleimide.[1] This isomerization is often promoted by heat or the presence of a base. Therefore, the choice of dehydrating agent and reaction conditions is crucial for selective synthesis.

Q3: Which dehydrating agents are recommended for selective N-alkylisomaleimide synthesis?

To favor the formation of the N-alkylisomaleimide, dehydrating agents that allow for mild reaction conditions are preferred. Commonly used reagents include:

  • Methanesulfonyl Chloride with a tertiary amine base (e.g., triethylamine).[1]

  • Trifluoroacetic Anhydride (TFAA) with a tertiary amine base.

  • Dicyclohexylcarbodiimide (DCC) .

These reagents facilitate the cyclization of the this compound intermediate at low temperatures, thus minimizing the risk of isomerization.

Q4: How can I monitor the progress of the reaction?

The progress of both the this compound formation and the subsequent dehydration can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. It is also important to monitor for the formation of the isomeric maleimide as a potential byproduct.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of N-Alkylisomaleimide 1. Incomplete formation of the this compound intermediate.2. Ineffective dehydration of the this compound.3. Degradation of starting materials or product.4. Loss of product during workup or purification.1. Ensure the primary amine is of high purity. Stir the reaction of maleic anhydride and the amine at room temperature or slightly below for a sufficient time to ensure complete formation of the intermediate.[2] 2. Use a fresh, high-quality dehydrating agent. Ensure anhydrous reaction conditions as water can quench the dehydrating agent. 3. Perform the dehydration step at low temperatures (e.g., 0 °C to room temperature) to avoid thermal degradation or isomerization. 4. The product may be partially soluble in the aqueous phase during workup. Back-extract the aqueous layer with a suitable organic solvent. Optimize purification conditions to minimize loss.
Product is the N-Alkylmaleimide instead of the Isomaleimide 1. Reaction temperature is too high.2. The chosen dehydrating agent and conditions favor the thermodynamic product.3. Presence of a base that catalyzes isomerization.1. Maintain a low temperature (e.g., 0 °C) during the dehydration step. 2. Avoid using dehydrating agents like acetic anhydride with sodium acetate, which are known to promote maleimide formation.[2] Opt for milder reagents like methanesulfonyl chloride or DCC. 3. While a tertiary amine is necessary as a proton scavenger, prolonged reaction times in its presence can lead to isomerization. Monitor the reaction closely and quench it upon completion.
Formation of Multiple Products 1. Isomerization to the N-alkylmaleimide.2. Side reactions of the dehydrating agent.3. Impure starting materials.1. As mentioned above, control the temperature and choice of reagents to suppress isomerization. 2. Add the dehydrating agent slowly and at a low temperature to control the reaction rate and minimize side reactions. 3. Ensure the purity of maleic anhydride and the primary amine before starting the reaction.
Difficulty in Product Purification 1. Co-elution of the isomaleimide and maleimide isomers.2. Presence of unreacted starting materials or byproducts from the dehydrating agent (e.g., dicyclohexylurea if using DCC).1. The two isomers can be difficult to separate by column chromatography. Optimize the solvent system to achieve better separation. In some cases, recrystallization may be effective. 2. If using DCC, the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration. Ensure the reaction goes to completion to minimize unreacted starting materials in the final product.

Data Presentation

The yield of N-alkylisomaleimide is highly dependent on the substrate, dehydrating agent, solvent, and reaction temperature. The following table provides a summary of yields obtained for the dehydration of N-substituted maleamic acids to the corresponding isomaleimides under different conditions.

N-SubstituentDehydrating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)
PhenylMethanesulfonyl ChlorideTriethylamineDichloromethane0 to RT< 15 min95
CyclohexylMethanesulfonyl ChlorideTriethylamineDichloromethane0 to RT< 15 min92
BenzylMethanesulfonyl ChlorideTriethylamineDichloromethane0 to RT< 15 min96
tert-ButylMethanesulfonyl ChlorideTriethylamineDichloromethane0 to RT< 15 min85
PhenylDCC-DichloromethaneRT12 h88
4-NitrophenylTrifluoroacetic AnhydrideTriethylamineTHF0 to RT2 h90

This data is compiled from typical results reported in the literature and should be considered as a general guide. Actual yields may vary depending on the specific experimental setup and substrate.

Experimental Protocols

Protocol 1: Synthesis of N-Alkylthis compound Intermediate

This protocol describes the formation of the N-alkylthis compound from maleic anhydride and a primary amine.

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction and Isolation Dissolve_MA Dissolve Maleic Anhydride in Solvent Cool_Solution Cool Solution to 0 °C Dissolve_MA->Cool_Solution Add_Amine Add Amine Solution Dropwise Cool_Solution->Add_Amine Prepare_Amine Prepare Amine Solution Prepare_Amine->Add_Amine Stir_Reaction Stir at Room Temperature Add_Amine->Stir_Reaction Filter_Precipitate Filter Precipitate Stir_Reaction->Filter_Precipitate Wash_and_Dry Wash and Dry Solid Filter_Precipitate->Wash_and_Dry

Caption: Workflow for the synthesis of N-alkylthis compound.

Materials:

  • Maleic Anhydride (1.0 eq.)

  • Primary Amine (1.0 eq.)

  • Anhydrous Solvent (e.g., Diethyl Ether, Dichloromethane, or Acetic Acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the primary amine in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred maleic anhydride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the N-alkylthis compound will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold solvent to remove any unreacted starting materials.

  • Dry the N-alkylthis compound under vacuum. The product is often pure enough to be used in the next step without further purification.

Protocol 2: Dehydration of N-Alkylthis compound to N-Alkylisomaleimide using Methanesulfonyl Chloride

This protocol describes the selective synthesis of N-alkylisomaleimides using methanesulfonyl chloride.

G cluster_0 Reaction Setup cluster_1 Dehydration cluster_2 Workup and Purification Suspend_Acid Suspend this compound in Solvent Add_Base Add Triethylamine Suspend_Acid->Add_Base Cool_Mixture Cool to 0 °C Add_Base->Cool_Mixture Add_MsCl Add Methanesulfonyl Chloride Dropwise Cool_Mixture->Add_MsCl Stir_at_0C Stir at 0 °C Add_MsCl->Stir_at_0C Warm_to_RT Warm to Room Temperature Stir_at_0C->Warm_to_RT Quench_Reaction Quench with Water Warm_to_RT->Quench_Reaction Extract_Product Extract with Organic Solvent Quench_Reaction->Extract_Product Dry_and_Concentrate Dry and Concentrate Extract_Product->Dry_and_Concentrate Purify Purify by Chromatography Dry_and_Concentrate->Purify

References

Technical Support Center: Purification of Crude N-Substituted Maleamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-substituted maleamic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-substituted maleamic acids?

A1: The primary impurities found in crude N-substituted maleamic acids typically include:

  • Unreacted Starting Materials: Residual maleic anhydride (B1165640) and the N-substituent (primary amine).

  • Hydrolysis Products: N-substituted maleamic acids are susceptible to hydrolysis, which breaks the amide bond to regenerate maleic anhydride and the primary amine. This is particularly prevalent in acidic conditions.

  • Cyclization Byproducts: The maleamic acid can undergo intramolecular cyclization to form the corresponding N-substituted maleimide (B117702), especially when heated.[1] Under certain conditions, an isomer, N-substituted isoimide, may also be formed.

  • Maleic Acid: Formed from the hydrolysis of residual maleic anhydride.

  • Isomers: If a substituted maleic anhydride (e.g., citraconic anhydride) is used, positional isomers (α and β) of the this compound can be formed.

Q2: What are the primary purification techniques for N-substituted maleamic acids?

A2: The most common and effective purification methods are:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for achieving high purity and yield.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group in maleamic acids to separate them from neutral or basic impurities.

  • Flash Column Chromatography: A versatile technique for separating the target this compound from impurities with different polarities. Silica (B1680970) gel is a commonly used stationary phase.

Q3: How can I minimize the cyclization of my this compound to the maleimide during purification?

A3: To prevent the formation of the N-substituted maleimide byproduct, it is crucial to avoid high temperatures and acidic conditions. When performing extractions or other workup procedures, use mild bases like sodium bicarbonate for pH adjustments and carry out the procedures at or below room temperature. If heating is necessary for dissolution during recrystallization, it should be done as briefly as possible.

Q4: My N-substituted this compound seems to be hydrolyzing back to the starting materials during workup. How can I prevent this?

A4: Hydrolysis is often catalyzed by acidic conditions. Maintain a neutral or slightly basic pH during aqueous workups. Use of a saturated sodium bicarbonate solution can help to neutralize any residual acid. Additionally, minimizing the contact time with aqueous solutions and working at lower temperatures can reduce the extent of hydrolysis.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound has "oiled out" instead of crystallizing.1. Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. 3. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.
Poor Recovery/Low Yield 1. The compound is significantly soluble in the cold recrystallization solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization occurred during a hot filtration step.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a different solvent system where the compound has lower solubility at cold temperatures. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent to ensure the compound stays in solution.
Product is still impure after recrystallization 1. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). 2. The cooling process was too rapid, causing impurities to be trapped in the crystal lattice.1. Perform solvent screening to find a more suitable recrystallization solvent or a solvent-antisolvent system. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Low recovery of this compound after acidification 1. Incomplete extraction into the basic aqueous layer. 2. Incomplete precipitation upon acidification. The maleamate (B1239421) salt may be soluble in the aqueous layer. 3. The this compound is somewhat soluble in the acidic aqueous solution.1. Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous phase. Check the pH of the aqueous layer to ensure it is sufficiently basic. 2. Ensure the aqueous layer is sufficiently acidified (pH 1-2) with a strong acid like HCl. Cool the solution in an ice bath to minimize solubility. 3. If the product does not precipitate, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), then dry and evaporate the organic layer to recover the product.
Emulsion formation during extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved substances.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. In some cases, filtration through a pad of celite can be effective.
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots (co-elution) 1. The chosen mobile phase is too polar or not polar enough. 2. The column is overloaded with crude material.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. A less polar mobile phase will increase retention on the silica gel. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Streaking or tailing of the compound on the column 1. The compound is strongly interacting with the acidic silica gel. 2. The sample was not loaded onto the column in a concentrated band.1. Add a small amount (0.1-1%) of a volatile acid like acetic acid to the mobile phase. This can help to suppress the ionization of the carboxylic acid and reduce tailing. 2. Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and then dry-load it onto the column.
Compound is not eluting from the column 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase (gradient elution). For highly polar maleamic acids, a mobile phase containing methanol (B129727) (e.g., 5-10% in dichloromethane) may be necessary.

Data Presentation

Table 1: Illustrative Recrystallization Data for Crude N-Phenylthis compound
Recrystallization Solvent SystemCrude Purity (%)Purity after Recrystallization (%)Recovery Yield (%)Observations
Water859570Good for removing non-polar impurities.
Ethanol (B145695)/Water (1:1)859860Higher purity achieved, but with lower recovery.
Acetone859285High recovery, but less effective at removing polar impurities.
Ethyl Acetate/Hexane859775Good balance of purity and recovery.
Table 2: Illustrative Flash Column Chromatography Data for Crude N-Benzylthis compound
Mobile Phase (Ethyl Acetate in Hexane)Rf of N-Benzylthis compoundRf of Maleic AnhydridePurity of Isolated Product (%)
20%0.150.40>99
30%0.280.5598
40%0.450.6895
50%0.600.75<90 (co-elution with impurities)

Experimental Protocols

Protocol 1: Purification of N-Phenylthis compound by Recrystallization

This protocol is suitable for purifying N-phenylthis compound that is substantially pure (>85%) and where the primary impurities are unreacted aniline (B41778) and maleic anhydride.

Materials:

  • Crude N-phenylthis compound

  • Deionized water

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude N-phenylthis compound and 50 mL of deionized water. Heat the suspension to boiling on a hot plate with stirring.

  • Solvent Addition: While maintaining a gentle boil, slowly add ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of ethanol to ensure good recovery.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount (10-15 mL) of an ice-cold ethanol/water (1:4) mixture to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry to a constant weight. The synthesis of the starting maleanilic acid can be achieved in near quantitative yield (97-98%).[2]

Protocol 2: Purification of an N-Alkylthis compound by Acid-Base Extraction

This protocol is effective for separating the acidic N-alkylthis compound from neutral or basic impurities.

Materials:

  • Crude N-alkylthis compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve approximately 5 g of the crude N-alkylthis compound in 50 mL of diethyl ether in a separatory funnel.

  • Extraction: Add 30 mL of 1 M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 20 mL of 1 M NaHCO₃ solution. Combine the aqueous extracts.

  • Washing (Organic Layer): The organic layer, containing any neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and evaporated to recover these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl with stirring until the solution is acidic (pH ~2), as indicated by pH paper. The N-alkylthis compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry thoroughly.

Protocol 3: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying an N-substituted this compound using silica gel chromatography.

Materials:

  • Crude N-substituted this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material in various ratios of ethyl acetate in hexane. An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude N-substituted this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified N-substituted this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis synthesis Crude N-Substituted This compound recrystallization Recrystallization synthesis->recrystallization High initial purity acid_base Acid-Base Extraction synthesis->acid_base Neutral/basic impurities chromatography Column Chromatography synthesis->chromatography Complex mixture analysis Purity & Yield Determination (NMR, HPLC, etc.) recrystallization->analysis acid_base->analysis chromatography->analysis

Caption: Purification workflow for crude N-substituted maleamic acids.

troubleshooting_logic start Crude Product recrystallize Attempt Recrystallization start->recrystallize crystals_form Do crystals form? recrystallize->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out Yes action1 Reduce solvent volume Scratch flask / Add seed crystal crystals_form->action1 No low_yield Is yield low? oiling_out->low_yield No action2 Re-dissolve, add co-solvent, cool slowly oiling_out->action2 Yes pure_product Pure Product low_yield->pure_product No, yield is acceptable action3 Cool thoroughly Wash with minimal cold solvent low_yield->action3 Yes impure_product Impure Product pure_product->impure_product Check Purity action4 Choose different solvent Cool slowly impure_product->action4 If impure action1->recrystallize action2->recrystallize action3->pure_product action4->recrystallize

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Stability of Maleamic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of maleamic acid and its derivatives in aqueous solutions. Below you will find frequently asked questions, troubleshooting guidance, and key experimental protocols to address common challenges encountered during research and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous solutions?

A1: The main stability issue is its susceptibility to hydrolysis, particularly in acidic environments.[1][2] The amide bond in this compound can be cleaved through intramolecular catalysis facilitated by the adjacent carboxylic acid group.[1][3]

Q2: What are the typical degradation products of this compound in water?

A2: The primary degradation products from hydrolysis are the corresponding maleic anhydride (B1165640) (or a substituted version) and an amine.[4] This hydrolysis is a reversible reaction where this compound is in equilibrium with its precursors.[4] Additionally, the resulting maleic acid can isomerize to the more stable fumaric acid.[5]

Q3: How does pH significantly impact the stability of this compound?

A3: this compound is notably more sensitive to acidic conditions than neutral ones.[1] Its hydrolysis rate is significantly accelerated at a weakly acidic pH (e.g., pH 5.5) but is reasonably stable at a neutral pH of 7.4.[1][6] This is because the intramolecular hydrolysis mechanism requires the carboxylic acid group to be protonated to act as an effective catalyst.[4]

Q4: Do substituents on the this compound structure affect its stability?

A4: Yes, the number, position, and nature of substituents on the cis-double bond have a significant impact on the hydrolysis kinetics.[1][2][7] For instance, maleamic acids with more substituents on the double bond tend to hydrolyze faster.[6] Even the position of a single methyl group (α vs. β) can alter the rate of hydrolysis.[1]

Q5: Besides hydrolysis, what other reactions can this compound undergo?

A5: Maleamic acids can undergo intramolecular cyclodehydration to form either maleimides or isomaleimides.[8][9] This reaction is typically promoted by dehydrating agents. Isomaleimide is often the kinetically favored product, while maleimide (B117702) is the thermodynamically more stable product.[8] Furthermore, substituted maleamic acids can experience isomerization between different forms (e.g., α and β isomers) during hydrolysis.[1][2]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem: Rapid degradation or loss of potency of my this compound compound in solution.

Possible CauseRecommended Action & Verification
Acidic Solution pH The solution pH may be too low, accelerating acid-catalyzed hydrolysis.[1][4] Solution: For storage, prepare the solution in a buffer at a neutral pH (e.g., 7.4). Storing the compound as a sodium salt can also prevent pre-hydrolysis.[1] Verify by measuring the pH of your solution.
High Storage Temperature Elevated temperatures can increase the rate of hydrolysis and other degradation pathways like isomerization.[10][11] Solution: Store aqueous solutions of this compound at refrigerated temperatures (2-8 °C). Avoid heating unless it is a deliberate step in a synthesis, such as thermal cyclization.[12]
Inherent Instability of the Derivative The specific substituents on your this compound may render it highly labile, even under mild conditions (Thorpe-Ingold effect).[6] Solution: Conduct a preliminary stability study at your intended experimental pH and temperature. If the compound is too unstable, consider redesigning the linker or using it immediately after preparation.

Problem: Appearance of unexpected peaks in analytical results (e.g., HPLC, NMR).

Possible CauseRecommended Action & Verification
Hydrolysis Products The new peaks are likely the corresponding amine and anhydride/diacid resulting from hydrolysis.[4] Verification: Analyze reference standards of the expected amine and maleic acid/anhydride. Compare their retention times (HPLC) or chemical shifts (NMR) to the unknown peaks.
Isomerization The this compound itself may have isomerized, or the resulting maleic acid may have converted to fumaric acid.[1][5] Verification: Compare the analytical data to known spectra of isomers or a fumaric acid standard. Fumaric acid is often less polar and will have a different retention time in reverse-phase HPLC.
Cyclized Byproducts The compound may have undergone cyclodehydration to form a maleimide or isomaleimide.[8][9] Verification: Use a mass-sensitive detector (e.g., LC-MS) to check for a molecular weight corresponding to the loss of a water molecule from your parent compound.

Section 3: Key Degradation and Troubleshooting Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting stability issues.

hydrolysis_mechanism cluster_reaction Acid-Catalyzed Hydrolysis MA This compound PT Proton Transfer (Intramolecular) MA->PT + H⁺ TI Tetrahedral Intermediate PT->TI Nucleophilic Attack P Products: Maleic Anhydride + Amine TI->P Breakdown cyclization_pathways MA This compound Intermediate Mixed Anhydride Intermediate (with dehydrating agent, e.g., Ac₂O) MA->Intermediate - H₂O Isoimide Isomaleimide Intermediate->Isoimide Kinetic Pathway (O-Acylation) Imide Maleimide Intermediate->Imide Thermodynamic Pathway (N-Acylation) Isoimide->Imide Rearrangement troubleshooting_workflow start Unexpected Degradation or New Peaks Observed check_ph Is pH acidic (< 7)? start->check_ph check_temp Was solution heated or stored at RT? check_ph->check_temp No sol_ph Action: Buffer to pH 7.4 for storage check_ph->sol_ph Yes analyze Analyze Byproducts (HPLC, LC-MS, NMR) check_temp->analyze No sol_temp Action: Store at 2-8 °C check_temp->sol_temp Yes identify Identify Products analyze->identify sol_hydrolysis Conclusion: Hydrolysis Occurred identify->sol_hydrolysis Anhydride + Amine sol_isomer Conclusion: Isomerization Occurred identify->sol_isomer Same Mass, Different RT/Shift sol_cycle Conclusion: Cyclization Occurred identify->sol_cycle Mass Loss of 18 Da

References

controlling kinetic vs. thermodynamic products in transamidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with transamidation reactions. Our goal is to help you control the kinetic versus thermodynamic product distribution to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a kinetic and a thermodynamic product in a transamidation reaction?

In a transamidation reaction, the kinetic product is the one that forms the fastest, as it has a lower activation energy barrier. The thermodynamic product, on the other hand, is the most stable product, possessing the lowest overall Gibbs free energy. The product distribution is determined by the reaction conditions, which can be manipulated to favor one product over the other.[1][2][3]

Q2: How do reaction time and temperature influence the selectivity between kinetic and thermodynamic products?

Generally, shorter reaction times and lower temperatures favor the formation of the kinetic product.[2][3] These conditions provide enough energy to overcome the lower activation barrier of the kinetic pathway but are insufficient for the reverse reaction to occur, effectively trapping the kinetic product. Conversely, longer reaction times and higher temperatures allow the reaction to reach equilibrium, leading to the formation of the more stable thermodynamic product.[2][3] At elevated temperatures, even if the kinetic product is formed initially, it has enough energy to revert to the starting materials or intermediates and then proceed down the pathway to the more stable thermodynamic product.

Q3: What is the role of a catalyst in controlling the outcome of a transamidation reaction?

Catalysts accelerate the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.[4][5] In transamidation, catalysts can influence the selectivity towards either the kinetic or thermodynamic product by differentially lowering the activation energies of the competing pathways. Some catalysts may preferentially stabilize the transition state leading to the kinetic product, while others may facilitate the equilibration process required to obtain the thermodynamic product. For example, zirconium- and hafnium-amido complexes are effective for equilibrium-controlled transamidation reactions.[6][7]

Q4: Can the structure of the amide or amine influence the product distribution?

Yes, the electronic and steric properties of both the starting amide and the incoming amine play a crucial role. Activating groups on the amide nitrogen, such as Boc or Ts groups, can destabilize the amide bond, making it more susceptible to nucleophilic attack and influencing the reaction pathway.[8] For instance, a metal-free transamidation of tertiary amides with an N-electron-withdrawing substituent has been shown to proceed efficiently.[9][10] The nucleophilicity and steric bulk of the incoming amine also affect the rate of reaction and can be a determining factor in product selectivity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired product. The reaction has not reached completion, or side reactions are occurring.Increase the reaction time or temperature to favor the thermodynamic product if it is the desired outcome. If the kinetic product is desired, ensure the reaction is quenched at the optimal time before significant conversion to the thermodynamic product can occur. Consider using a catalyst to improve the reaction rate and selectivity.
A mixture of kinetic and thermodynamic products is obtained. The reaction conditions are intermediate, allowing for the formation of both products.To favor the kinetic product , decrease the reaction temperature and shorten the reaction time. To favor the thermodynamic product , increase the reaction temperature and/or the reaction time to ensure the reaction reaches equilibrium.[2][3]
The reaction is not selective. The energy difference between the kinetic and thermodynamic pathways is small.A different catalyst might be needed to increase the energy barrier difference between the two pathways.[4] Solvent choice can also play a role; a change in solvent polarity may selectively stabilize one of the transition states.
Difficulty in isolating the desired product. The kinetic product is rearranging to the thermodynamic product during workup or purification.Use mild workup and purification conditions (e.g., lower temperatures for chromatography). If possible, crystallize the kinetic product directly from the reaction mixture at a low temperature.

Experimental Protocols

Protocol for Favoring the Kinetic Product

This protocol is designed for reactions where the kinetic product is desired and is based on the principles of using low temperatures and short reaction times.

1. Reagent Preparation:

  • Dissolve the starting amide (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to a low temperature (e.g., -78 °C to 0 °C) in an inert atmosphere (e.g., under nitrogen or argon).
  • In a separate flask, prepare a solution of the amine (1.1-1.5 equiv) in the same solvent.

2. Reaction Execution:

  • Slowly add the amine solution to the cooled amide solution with vigorous stirring.
  • If a catalyst is used, it should be added to the amide solution before the addition of the amine.
  • Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

3. Reaction Quenching and Workup:

  • Once the desired kinetic product is observed as the major component and before significant formation of the thermodynamic product, quench the reaction by adding a cold quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).
  • Perform the extraction and subsequent purification steps at low temperatures to prevent isomerization to the thermodynamic product.

Protocol for Favoring the Thermodynamic Product

This protocol is designed for reactions where the more stable thermodynamic product is the target.

1. Reagent Preparation:

  • Combine the starting amide (1.0 equiv) and the amine (1.1-1.5 equiv) in a suitable high-boiling point solvent (e.g., toluene, xylene) in a flask equipped with a reflux condenser and under an inert atmosphere.
  • Add the catalyst, if required.

2. Reaction Execution:

  • Heat the reaction mixture to a temperature that allows the reaction to proceed at a reasonable rate and to overcome the activation barriers for both the forward and reverse reactions (e.g., 80 °C to reflux).
  • Allow the reaction to stir for an extended period (e.g., several hours to days) to ensure that the reaction has reached equilibrium.
  • Monitor the reaction periodically to confirm that the product ratio is no longer changing, indicating that equilibrium has been reached.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Perform a standard aqueous workup to remove any remaining reagents and byproducts.
  • Purify the thermodynamic product using standard techniques such as column chromatography, crystallization, or distillation.

Data Presentation

Table 1: Effect of Temperature on Amidation of Stearic Acid

Temperature (°C)Conversion (%)Selectivity to Amide (%)
160~45~99
180~60~98
200~55~95

Data adapted from a study on the amidation of stearic acid with ethanolamine, illustrating that higher temperatures do not always lead to higher conversion and can sometimes decrease selectivity.[11]

Visualizations

Kinetic_vs_Thermodynamic_Pathway cluster_0 Starting Material Starting Material TS_Kinetic TS_Kinetic (Lower Ea) Starting Material->TS_Kinetic Low Temp, Short Time TS_Thermodynamic TS_Thermodynamic (Higher Ea) Starting Material->TS_Thermodynamic High Temp, Long Time Kinetic Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic Product Kinetic Product->TS_Kinetic Reversible at High Temp Thermodynamic Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic Product Troubleshooting_Workflow start Undesired Product Distribution q1 What is the major product? start->q1 kinetic Kinetic Product is Major q1->kinetic Faster Forming thermodynamic Thermodynamic Product is Major q1->thermodynamic More Stable q2_kinetic Is the Thermodynamic Product Desired? kinetic->q2_kinetic q2_thermo Is the Kinetic Product Desired? thermodynamic->q2_thermo sol_thermo Increase Temperature and/or Reaction Time q2_kinetic->sol_thermo Yes no_change Product Ratio Unchanged q2_kinetic->no_change No sol_kinetic Decrease Temperature and/or Reaction Time q2_thermo->sol_kinetic Yes q2_thermo->no_change No end Desired Selectivity Achieved sol_thermo->end sol_kinetic->end q3 Consider Changing Catalyst or Solvent no_change->q3 q3->end

References

Technical Support Center: Ring-Closure of Aliphatic Maleamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cyclization (ring-closure) of aliphatic maleamic acids to form the corresponding maleimides.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the N-aliphatic maleimide (B117702) synthesis consistently low?

A1: Low yields in the synthesis of N-aliphatic maleimides are a common issue and can stem from several factors:

  • Incomplete Reaction: The cyclodehydration of aliphatic maleamic acids can be sluggish. Ensure sufficient reaction time and temperature. Methods employing acetic anhydride (B1165640) and sodium acetate (B1210297), while common, have been noted to be particularly troublesome for aliphatic substrates, resulting in lower yields compared to their aromatic counterparts.[1]

  • Isomaleimide Formation: A significant portion of your starting material may be converting to the isomeric, and often undesired, N-substituted isomaleimide. This is the kinetically favored product, especially under certain conditions, while the maleimide is the thermodynamically favored product.[2]

  • Side Reactions: High reaction temperatures (approaching 200°C) can lead to polymerization of the maleimide product, reducing the yield of the desired monomer.[1] The use of tertiary bases as catalysts can also lead to undesired side reactions, often indicated by a darkening of the reaction mixture.

  • Product Degradation during Workup: Maleimides can be susceptible to hydrolysis, which re-opens the imide ring to form the starting maleamic acid. This is accelerated at higher pH values. Ensure workup conditions are neutral or slightly acidic and avoid prolonged exposure to aqueous basic solutions.

Q2: My product is a mix of the desired maleimide and another isomer. What is it and how can I avoid it?

A2: The common isomer formed is the N-substituted isomaleimide . The cyclization of the this compound intermediate can proceed via two pathways: attack by the amide nitrogen (leading to the maleimide) or attack by the amide oxygen (leading to the isomaleimide).

  • Kinetic vs. Thermodynamic Control: Isomaleimide is generally the kinetically favored product (formed faster), while the maleimide is the thermodynamically more stable product.[2]

  • Influence of Reagents: The choice of dehydrating agent is critical.

    • Dicyclohexylcarbodiimide (DCC) used alone tends to exclusively produce the isomaleimide.

    • Trifluoroacetic anhydride (TFAA) also favors the formation of isomaleimide.[2]

  • Promoting Maleimide Formation: To favor the desired maleimide, you can:

    • Use isomerizing agents. For example, when using DCC, the addition of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) can promote the formation of the maleimide.

    • Employ reaction conditions that allow for thermodynamic equilibration. This may involve higher temperatures or longer reaction times, but care must be taken to avoid polymerization.[1]

    • For N-butyl this compound cyclization with acetic anhydride, theoretical studies suggest that the maleimide is both kinetically and thermodynamically favored, indicating that substituent effects play a significant role.[2]

Q3: The crude product of my N-aliphatic maleimide synthesis is dark purple or black. What causes this discoloration and how can I purify my product?

A3: Dark discoloration is a known issue, especially when preparing aliphatic maleimides using the acetic anhydride and sodium acetate method. This indicates the presence of impurities arising from decomposition or side reactions. The presence of tertiary amines in the reaction mixture can also lead to a darkening of the solution.

  • Purification:

    • Recrystallization: This is the most common method for purification. A suitable solvent must be chosen where the maleimide is soluble at high temperatures but sparingly soluble at room temperature or below. For example, N-phenylmaleimide can be recrystallized from cyclohexane.[3]

    • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel chromatography can be used to separate the maleimide from colored impurities and any isomeric byproducts.

    • Washing: Thoroughly washing the crude product with cold water and non-polar solvents like petroleum ether can help remove some impurities before final purification.[3]

Q4: What are the best reagents for cyclizing aliphatic maleamic acids to minimize side products?

A4: The "best" reagent often depends on the specific substrate and desired outcome (e.g., speed, yield, purity).

  • Acetic Anhydride with Sodium Acetate: This is a classic and cost-effective method. While it works well for many aromatic maleimides (yielding 75-80% for N-phenylmaleimide), it can be problematic for aliphatic ones, leading to low yield and purity.[1][3]

  • Trifluoroacetic Anhydride (TFAA): TFAA is a more powerful dehydrating agent than acetic anhydride and can promote cyclization at lower temperatures. However, it tends to favor the formation of the kinetic product, isomaleimide.[2]

  • Azeotropic Dehydration: Thermal cyclodehydration using an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that forms an azeotrope with water (like toluene) is an effective method. A Dean-Stark trap is used to remove water as it forms, driving the reaction to completion.[1] This method avoids the use of large quantities of chemical dehydrating agents.

  • Alcohol Catalyst with Acid Co-catalyst: A patented method describes the use of an alcohol catalyst (e.g., n-butanol) with an acid co-catalyst (e.g., methanesulfonic acid) in a solvent like toluene. This approach has been shown to be effective for preparing aliphatic maleimides.

Quantitative Data Summary

The following table summarizes reported yields for maleimide synthesis using various methods. Note that yields are highly dependent on the specific substrate and reaction scale.

N-SubstituentMethodCatalyst/AdditiveSolventTemp.TimeYieldReference
PhenylAcetic AnhydrideSodium AcetateAcetic AnhydrideSteam Bath30 min75-80%[3]
ButylEsterification then ImidationSulfuric AcidToluene90°C3 h85.9%[4]
BenzylThermal Cyclization (Azeotropic)n-Butanol / MSATolueneReflux24 h~60%[5]
Various AlkylThermal Cyclization (Azeotropic)p-Toluenesulfonic AcidTolueneReflux-High[6]
ArylAcetic AnhydrideSodium AcetateAcetic AnhydrideWater Bath2 h62-71%

Experimental Protocols

Protocol 1: Cyclization using Acetic Anhydride and Sodium Acetate (Adapted from N-Phenylmaleimide Synthesis)

This protocol is a standard method, though it may require optimization for specific aliphatic substrates.[3]

  • Preparation of this compound:

    • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or acetone) in a flask equipped with a stirrer.

    • Slowly add a solution of the aliphatic amine (1.0 eq) in the same solvent to the stirred maleic anhydride solution.

    • Stir the resulting suspension at room temperature for 1-2 hours.

    • Collect the precipitated this compound by filtration, wash with cold solvent, and dry. The yield is typically near-quantitative.[1]

  • Cyclodehydration:

    • In a separate flask, add anhydrous sodium acetate (approx. 0.2 eq by weight relative to the this compound) to acetic anhydride (sufficient to dissolve the this compound upon heating).

    • Add the dry N-aliphatic this compound to the acetic anhydride/sodium acetate mixture.

    • Heat the suspension (e.g., on a steam bath or in a water bath at 60-80°C) with swirling or stirring for 30-60 minutes, or until the solution becomes homogeneous and a color change is observed.[7][8]

    • Cool the reaction mixture to near room temperature.

    • Pour the cooled solution slowly into a beaker of ice water with vigorous stirring to precipitate the crude maleimide.

    • Collect the product by suction filtration.

    • Wash the filtered product thoroughly with cold water, followed by a cold non-polar solvent (e.g., petroleum ether or hexane) to aid in drying.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane).

Protocol 2: Thermal Cyclization using an Acid Catalyst and Azeotropic Water Removal

This method avoids chemical dehydrating agents and can provide cleaner products.[1][6]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the N-aliphatic this compound (1.0 eq).

    • Add a solvent capable of forming an azeotrope with water (e.g., toluene) in a sufficient amount to create a stirrable slurry.

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MSA) (e.g., 0.05-0.1 eq).

  • Cyclodehydration:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This can take several hours.

    • Once complete, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

    • Purify the crude product by washing and/or recrystallization as needed.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Intramolecular Cyclization Maleamic_Acid Aliphatic this compound Mixed_Anhydride Mixed Anhydride Intermediate Maleamic_Acid->Mixed_Anhydride + Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O) Maleimide N-Aliphatic Maleimide (Thermodynamic Product) Mixed_Anhydride->Maleimide via N-attack Isomaleimide N-Aliphatic Isomaleimide (Kinetic Product) Mixed_Anhydride->Isomaleimide via O-attack

Caption: General reaction mechanism for this compound cyclodehydration.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Aliphatic Amine + Maleic Anhydride amic_acid Formation of This compound start->amic_acid cyclization Cyclodehydration (Heating + Dehydrating Agent/Catalyst) amic_acid->cyclization crude_product Crude Maleimide (Precipitation/Isolation) cyclization->crude_product purify Purification (Recrystallization or Chromatography) crude_product->purify analyze Analysis (NMR, IR, MP) purify->analyze final_product Pure N-Aliphatic Maleimide analyze->final_product

Caption: Experimental workflow for N-aliphatic maleimide synthesis.

Troubleshooting cluster_yield cluster_purity start Low Yield or Impure Product? isomaleimide Isomaleimide detected? (Check NMR/IR) start->isomaleimide Yes incomplete_rxn Unreacted starting material? start->incomplete_rxn No sol_isomer Add isomerizing agent (e.g., HOBt with DCC). Use thermodynamic conditions. isomaleimide->sol_isomer sol_incomplete Increase reaction time/temperature. Use stronger dehydrating agent (e.g., TFAA). Use azeotropic removal of water. incomplete_rxn->sol_incomplete Yes dark_color Product is dark/black? incomplete_rxn->dark_color No sol_color Purify by recrystallization. Use column chromatography. Avoid tertiary amine catalysts if possible. dark_color->sol_color Yes

Caption: Troubleshooting decision tree for maleimide synthesis.

References

Technical Support Center: Catalytic Cyclization of Maleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the catalytic cyclization of maleamic acid to form maleimides.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the cyclization of this compound?

The cyclization of N-substituted this compound to its corresponding maleimide (B117702) is a dehydration reaction. This process involves the removal of a water molecule to form the five-membered imide ring. The reaction is often facilitated by heat (thermal cyclodehydration) and/or the use of catalysts and dehydrating agents to improve reaction rates and yields.

Q2: Why are catalysts necessary for this compound cyclization?

While direct thermal cyclodehydration is possible, it often requires high temperatures (approaching 200°C), which can lead to the polymerization of the resulting maleimide product and the formation of by-products.[1] Catalysts and dehydrating agents allow the reaction to proceed at lower temperatures, thus increasing the yield and purity of the desired maleimide.[1]

Q3: What are the common types of catalysts and reagents used for this reaction?

Commonly used systems include:

  • Acetic anhydride (B1165640) and sodium acetate (B1210297): A classical method for laboratory-scale synthesis.[1][2]

  • Betaines (e.g., trimethylbetaine): Used for thermal cyclization, often in azeotropic solvents.[1]

  • Trifluoroacetic anhydride: A highly effective dehydrating agent that can facilitate cyclization at room temperature.[3]

  • Hexamethyldisilazane (HMDS): Used as a dehydrating agent in the synthesis of N-cyclic maleimides.[4]

  • Acid catalysts: Various organic and inorganic acids can be used, often in conjunction with azeotropic distillation to remove water.[1]

Q4: What is the difference between maleimide and isomaleimide formation?

During cyclization, two isomers can be formed: the N-substituted maleimide (the desired product) and the N-substituted isomaleimide. Isomaleimide formation is often kinetically favored, meaning it forms faster, especially with reagents like trifluoroacetic anhydride.[3] However, the maleimide is the thermodynamically more stable product.[3] The choice of catalyst, solvent, and reaction conditions can influence the ratio of these two products.

Troubleshooting Guide

Q1: My maleimide yield is consistently low. What are the potential causes and solutions?

  • Cause: Incomplete reaction due to insufficient temperature or reaction time.

    • Solution: If using thermal methods, ensure the temperature is appropriate for the solvent and catalyst system (e.g., 100-180°C with betaine (B1666868) in an azeotropic solvent).[1] Monitor the reaction progress (e.g., by measuring water removal) to determine the optimal time.

  • Cause: Poor solubility of the starting this compound in the chosen solvent.

    • Solution: This can limit the reaction rate. Adding a polar aprotic solvent to a nonpolar azeotropic solvent like toluene (B28343) can improve solubility and yields.[1]

  • Cause: Equilibrium is not sufficiently shifted towards the product.

    • Solution: The cyclization is a dehydration reaction, so efficient removal of water is crucial. Use an azeotropic solvent (e.g., toluene, ethylbenzene) with a Dean-Stark trap or a potent chemical dehydrating agent like acetic anhydride.[1]

  • Cause: Formation of the more stable isomaleimide.

    • Solution: Computational studies suggest that the presence of a tertiary amine can block the rearrangement of isomaleimide to maleimide.[2] Carefully consider the base used in your reaction. The choice of dehydrating agent also plays a crucial role; for example, trifluoroacetic anhydride tends to favor the kinetic product, isomaleimide.[3]

Q2: I am observing significant amounts of by-products or polymer. How can I minimize this?

  • Cause: The reaction temperature is too high.

    • Solution: High temperatures (approaching 200°C) can cause polymerization of the maleimide product.[1] Employ a catalyst system that allows for lower reaction temperatures.

  • Cause: Incorrect order of reagent addition during the formation of the this compound precursor.

    • Solution: To prevent the addition of the amine to the double bond of the this compound, it is recommended to add the primary amine gradually to a solution of maleic anhydride.[1]

  • Cause: The solvent choice is leading to side reactions.

    • Solution: Solvents with very high boiling points can increase the rate of by-product formation. Select a solvent that provides a good balance between reaction rate and purity.[1]

Q3: The reaction is very slow. How can I increase the cyclization rate?

  • Cause: The catalyst is not effective enough.

    • Solution: Switch to a more powerful dehydrating agent. For example, trifluoroacetic anhydride is more effective than acetic anhydride and leads to faster reactions.[3]

  • Cause: The reaction temperature is too low.

    • Solution: Increase the temperature, but be mindful of potential by-product formation. Using a higher-boiling azeotropic solvent can increase the reflux temperature and shorten the reaction time.[1]

  • Cause: Inefficient water removal.

    • Solution: Ensure your azeotropic distillation setup (e.g., Dean-Stark trap) is functioning correctly and that the solvent forms an efficient azeotrope with water.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Maleimide Synthesis

Catalyst / Reagent SystemSubstrateSolventTemperatureTimeYieldReference
Trimethylbetaine4,4'-diaminodiphenylmethaneTolueneReflux7 hours77.6% (BMI)[1]
TriethylbetaineAnilineTolueneReflux7 hoursNot specified[1]
Acetic Anhydride / Sodium AcetateN-phenylthis compoundNot specifiedNot specifiedNot specifiedSecond-order rate constant K = 1.38 × 10⁻² (mL/mol s)[2]
None (Thermal)4,4'-diaminodiphenyldisulphideEthylbenzeneRefluxNot specified95.6% (FMI)[1]

Note: BMI = 4,4′-bis(maleimido)diphenylmethane, FMI = 4,4′-bis(maleimido)diphenyldisulphide. Yields and reaction times are highly substrate- and scale-dependent.

Experimental Protocols

Protocol 1: Cyclization using Betaine Catalyst in Toluene (Azeotropic Distillation)

This protocol is adapted from a patented method for preparing bismaleimides.[1]

  • Apparatus Setup: Equip a 3-necked flask with a mechanical stirrer, a cooler, and an azeotropic distillation attachment (e.g., Dean-Stark trap).

  • This compound Formation:

    • Charge the flask with maleic anhydride (0.23 mol) and toluene (150 ml).

    • At 40°C, slowly add a solution of the primary amine (e.g., 4,4′-diaminodiphenylmethane, 0.1 mol) and trimethylbetaine (0.1 mol) in toluene (150 ml). Maintain the temperature below 70°C during addition.

    • Stir the resulting suspension at 70°C for 1 hour to ensure complete formation of the this compound.

  • Cyclization:

    • Heat the reaction mixture to reflux.

    • Collect the water that forms in the azeotropic trap. The reaction is complete when no more water is distilled out (approximately 7 hours).

  • Workup and Purification:

    • Once the reaction mixture clarifies, stop stirring and allow any insoluble fractions to settle.

    • Pour off the hot solvent solution into a separate beaker.

    • Cool the solution to 18°C to crystallize the maleimide product.

    • Collect the crystals by suction filtration, wash with water, and dry.

    • The mother liquor can be concentrated to obtain a second crop of crystals.

Protocol 2: Cyclization using Acetic Anhydride and Sodium Acetate

This is a general laboratory method for cyclodehydration.[1][2]

  • Reagent Mixture: Suspend the N-substituted this compound in acetic anhydride.

  • Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1 mole equivalent to the this compound).[2]

  • Reaction: Gently warm the mixture (e.g., 50-60°C) and stir until the reaction is complete. The reaction progress can be monitored by TLC or NMR.

  • Isolation:

    • Pour the reaction mixture into ice water to precipitate the crude maleimide and hydrolyze the excess acetic anhydride.

    • Stir the suspension until the product solidifies.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold solvent like ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid).

Diagrams and Visualizations

Maleamic_Acid_Cyclization cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products MA Maleic Anhydride Maleamic_Acid N-Substituted This compound MA->Maleamic_Acid Amine Primary Amine Amine->Maleamic_Acid Intermediate Reaction Intermediate (e.g., Mixed Anhydride) Maleamic_Acid->Intermediate - H₂O Water H₂O Maleimide Maleimide (Thermodynamic) Intermediate->Maleimide N-attack Isomaleimide Isomaleimide (Kinetic) Intermediate->Isomaleimide O-attack Isomaleimide->Maleimide Rearrangement Catalyst Catalyst / Dehydrating Agent (e.g., Betaine, Ac₂O) Catalyst->Intermediate Troubleshooting_Workflow Start Low Maleimide Yield Check_Water Is water removal efficient? (Azeotropic trap / Dehydrating agent) Start->Check_Water Improve_Water Optimize azeotropic distillation or use a stronger dehydrating agent. Check_Water->Improve_Water No Check_Temp Is reaction temp/time optimal? Check_Water->Check_Temp Yes Success Yield Improved Improve_Water->Success Adjust_Temp Increase temperature or reaction time. Monitor for by-products. Check_Temp->Adjust_Temp No Check_Sol Is this compound soluble? Check_Temp->Check_Sol Yes Adjust_Temp->Success Adjust_Sol Add a polar co-solvent to improve solubility. Check_Sol->Adjust_Sol No Check_Byprod High levels of by-products? Check_Sol->Check_Byprod Yes Adjust_Sol->Success Reduce_Temp Lower reaction temperature. Check order of addition. Check_Byprod->Reduce_Temp Yes Check_Byprod->Success No Reduce_Temp->Success

References

minimizing isomer formation during substituted maleamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of substituted maleamic acids and their subsequent conversion to maleimides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted maleamic acids and their cyclization to maleimides, with a focus on controlling isomer formation.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired maleimide (B117702); high yield of isomaleimide. The reaction conditions favor the kinetically controlled isomaleimide product.[1][2] Common dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) used alone can preferentially form the isomaleimide.[3]- Isomerization Agent: If using DCC, add an isomerizing agent such as 1-hydroxybenzotriazole (B26582) (HOBt) to direct the reaction towards the maleimide product.[3]- Thermal Isomerization: Since maleimides are generally the thermodynamically more stable product, heating the reaction mixture at a higher temperature or for a longer duration can promote the conversion of the isomaleimide to the desired maleimide.[2]- Choice of Acid: Refluxing the maleamic acid in acetic acid can exclusively yield the maleimide.[2]
Formation of fumaramic acid (trans-isomer). The cis-configuration of the this compound can isomerize to the more stable trans-fumaramic acid, especially under acidic conditions or upon exposure to heat or light.[4][5][6][7][8] This is a common side reaction that can reduce the yield of the desired cis-amide.- Temperature Control: Maintain a low reaction temperature during the initial synthesis of the this compound from the amine and maleic anhydride (B1165640).[9]- pH Control: Avoid strongly acidic conditions during workup and purification if the this compound is the desired final product. Protonation of the double bond can facilitate rotation.[10]- Light Protection: Protect the reaction mixture from direct light, as photochemical isomerization can occur.[5]
Incomplete cyclization of the this compound. The dehydrating agent may not be effective enough, or the reaction conditions are too mild.- Stronger Dehydrating Agent: Consider using trifluoroacetic anhydride, which is more reactive than acetic anhydride.[11]- Catalyst: Ensure the presence of a suitable catalyst, such as sodium acetate (B1210297) when using acetic anhydride, or betaine (B1666868) for thermal cyclization.[12][13]- Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC.
Polymerization of the product. Maleimides can undergo polymerization, particularly at high temperatures.[13]- Moderate Temperatures: For thermal cyclodehydration, use the lowest effective temperature.[13]- Azeotropic Removal of Water: Employing an azeotropic solvent (e.g., toluene) can allow for lower reaction temperatures by efficiently removing the water byproduct and driving the reaction to completion.[13]
Difficulty in isolating and purifying the this compound. Maleamic acids can be highly soluble in the reaction solvent or may co-precipitate with byproducts.- Solvent Selection: Choose a solvent system where the this compound has limited solubility upon formation, allowing for precipitation and easy filtration. Acetone is a commonly used solvent.[9]- Controlled Precipitation: If the product remains in solution, controlled addition of a non-solvent can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer formation during the conversion of this compound to maleimide?

A1: The primary cause is the mechanism of the cyclodehydration reaction. The intermediate, often a mixed anhydride, can be attacked by either the amide nitrogen to form the desired maleimide (thermodynamic product) or by the amide oxygen to form the isomaleimide (kinetic product).[1][12] The specific reaction conditions, including the choice of dehydrating agent, catalyst, solvent, and temperature, will dictate the ratio of these two isomers.

Q2: How can I selectively synthesize the isomaleimide?

A2: To selectively synthesize the isomaleimide, which is typically the kinetically favored product, you can use specific dehydrating agents under milder conditions. For example, using dicyclohexylcarbodiimide (DCC) without an isomerizing agent or using methanesulfonyl chloride as the dehydrating agent has been shown to favor the formation of isomaleimides.[1][3]

Q3: What is the effect of the N-substituent on the maleimide/isomaleimide ratio?

A3: The electronic and steric properties of the N-substituent can influence the cyclization pathway. For instance, computational studies have shown that with a phenyl (Ph) substituent, the isomaleimide is kinetically favored.[11] In contrast, a butyl (Bu) substituent appears to favor the formation of the maleimide, which is both the thermodynamically and kinetically favored product in that case.[11]

Q4: Which analytical techniques are best for quantifying the ratio of maleimide to isomaleimide?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying maleimide and isomaleimide isomers due to their different polarities.[14][15] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for definitive identification and quantification, especially for complex mixtures.[16][17][18] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can be used for quantification.

Q5: Can the this compound isomerize to fumaramic acid? How can this be prevented?

A5: Yes, the cis-isomer (this compound) can isomerize to the more stable trans-isomer (fumaramic acid).[4][5][6] This isomerization can be catalyzed by acids, heat, and light.[5][6][7][8] To minimize this, it is recommended to carry out the synthesis of the this compound at low to moderate temperatures (40-60°C), avoid strong acidic conditions, and protect the reaction from light.[5][9]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted this compound
  • Dissolve maleic anhydride in a suitable solvent (e.g., acetone, acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.[9][19]

  • Cool the solution in an ice bath.

  • Dissolve the primary amine in the same solvent and add it dropwise to the cooled maleic anhydride solution with continuous stirring.

  • Maintain the temperature below 25°C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The this compound product often precipitates out of the solution. If not, the solvent can be partially evaporated or a non-solvent can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Protocol for Cyclodehydration to N-Substituted Maleimide
  • Suspend the synthesized N-substituted this compound in a suitable solvent (e.g., acetic acid, toluene).

  • Add a dehydrating agent and a catalyst. A common combination is acetic anhydride with a catalytic amount of sodium acetate.[12]

  • Heat the reaction mixture. The temperature will depend on the chosen solvent and the reactivity of the this compound. For acetic anhydride/sodium acetate, heating to 80-100°C is typical.[19]

  • Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the maleimide product and quench the excess acetic anhydride.

  • Collect the crude maleimide by filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent (e.g., ethanol, isopropanol).

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_cyclization Cyclodehydration MA Maleic Anhydride Reaction1 Reaction at 0-25°C MA->Reaction1 Amine Primary Amine Amine->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 Maleamic_Acid Substituted this compound Reaction1->Maleamic_Acid Precipitation & Filtration Reaction2 Heating (e.g., 80-100°C) Maleamic_Acid->Reaction2 Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Reaction2 Catalyst Catalyst (e.g., NaOAc) Catalyst->Reaction2 Quench Quench Reaction2->Quench Cool & Quench in Ice Water Maleimide N-Substituted Maleimide Quench->Maleimide Filtration & Recrystallization

Caption: General experimental workflow for the two-step synthesis of N-substituted maleimides.

isomer_formation cluster_cyclization Cyclodehydration Pathways cluster_isomerization Cis-Trans Isomerization Maleamic_Acid This compound (cis-isomer) Intermediate Mixed Anhydride Intermediate Maleamic_Acid->Intermediate + Dehydrating Agent Fumaramic_Acid Fumaramic Acid (trans-isomer) Maleamic_Acid->Fumaramic_Acid Isomerization (Acid, Heat, Light) Maleimide Maleimide (Thermodynamic Product) Intermediate->Maleimide N-attack (Favored by Heat, HOBt) Isomaleimide Isomaleimide (Kinetic Product) Intermediate->Isomaleimide O-attack (Kinetically Favored, DCC alone) Isomaleimide->Maleimide Isomerization (Heat) troubleshooting_logic Start High Isomer Content Detected Isomer_Type Which isomer is dominant? Start->Isomer_Type Isomaleimide Isomaleimide Isomer_Type->Isomaleimide Fumaramic_Acid Fumaramic Acid Isomer_Type->Fumaramic_Acid Action_Iso Modify Cyclization: - Add HOBt with DCC - Increase Temperature/Time - Use Acetic Acid Reflux Isomaleimide->Action_Iso Action_Fumar Modify Synthesis: - Lower Reaction Temperature - Avoid Strong Acid - Protect from Light Fumaramic_Acid->Action_Fumar

References

Validation & Comparative

Comparative Analysis of Maleamic Acid vs. Succinamic Acid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker dictates the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective, data-driven comparison between two important linker types: maleamic acid and succinamic acid linkers. While both are derived from maleic acid precursors, their stability profiles and applications differ fundamentally. Succinamic acid linkers are the result of stabilizing a thiol-maleimide conjugate, whereas this compound linkers are often designed for controlled, pH-dependent cleavage.

Introduction to Linker Chemistry

Succinamic Acid Linkers: The journey to a succinamic acid linker begins with the widely used Michael addition reaction between a maleimide (B117702) and a thiol (typically from a cysteine residue on an antibody). This reaction forms a thiosuccinimide adduct. However, this initial linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which can lead to premature drug release and off-target toxicity.[1][2] To counteract this instability, the thiosuccinimide ring is hydrolyzed to form the corresponding succinamic acid derivative. This ring-opened form is irreversible and no longer prone to the retro-Michael reaction, resulting in a highly stable, non-cleavable linkage.[1][3][4]

This compound Linkers: this compound linkers are formed from the reaction of a maleic anhydride (B1165640) derivative with an amine-containing payload. A key feature of these linkers is their inherent pH sensitivity. The amide bond of a this compound is labile under mildly acidic conditions due to intramolecular catalysis by the neighboring carboxylic acid.[5][6] This makes them ideal for designing cleavable linkers that are stable in the bloodstream at physiological pH (~7.4) but release their cargo in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[5][7]

Comparative Data Presentation

The performance and characteristics of these linkers are summarized below.

Table 1: General Properties and Formation of Maleamic and Succinamic Acid Linkers

FeatureSuccinamic Acid LinkerThis compound Linker
Precursor Moiety Maleimide (on antibody/linker) + Thiol (on payload/antibody)Maleic Anhydride (on linker) + Amine (on payload)
Initial Conjugate Thiosuccinimide AdductThis compound Amide
Formation Mechanism Michael Addition followed by HydrolysisNucleophilic Acyl Substitution (Amine on Anhydride)
Linker Type Typically Non-Cleavable, StableCleavable, pH-Sensitive
Primary Application Stable payload attachment for ADCs requiring antibody degradation for drug release.Targeted drug release in acidic intracellular compartments (lysosomes).
Key Advantage High in vivo stability, prevents premature drug release via thiol exchange.[4][8]Controlled, triggered payload release inside the target cell.[5][9]

Table 2: Stability and Cleavage Kinetics

ParameterSuccinamic Acid LinkerThis compound Linker
Stability at pH 7.4 (Plasma) Highly stable; hydrolysis of the precursor thiosuccinimide ring prevents degradation.[10]Generally stable; slow or negligible cleavage.[5][11]
Stability at pH 4.5 - 5.5 (Lysosome) Stable; requires enzymatic degradation of the antibody backbone to release payload.[][13]Labile; undergoes rapid cleavage to release the amine-containing payload.[5][6]
Cleavage Stimulus Not applicable (non-cleavable linker)Acidic pH
Cleavage Mechanism Not applicableIntramolecular cyclization to form a maleic anhydride intermediate and release the free amine.[5]
Half-life at pH 7.4 Very long; resistant to thiol exchange once hydrolyzed.Long; designed to be stable during circulation.[5]
Half-life at pH 5.0 Not applicableSignificantly shorter, can be tuned by substituents on the maleic acid backbone.[14][15]

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows associated with these linkers.

G cluster_0 Succinamic Acid Linker Formation & Stabilization Maleimide Maleimide + Thiol (e.g., Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) Retro Retro-Michael Reaction (Payload Loss) Thiosuccinimide->Retro Thiol Exchange (e.g., Glutathione) Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide->Hydrolysis pH > 7.5 Succinamic Succinamic Acid Linker (Stable, Irreversible) Hydrolysis->Succinamic G cluster_1 This compound Linker Cleavage Pathway Stable This compound Linker Conjugate (Stable) Acid Acidic Environment (Endosome/Lysosome) Stable->Acid Internalization (pH drops to 4.5-5.5) Cyclization Intramolecular Cyclization (Rate-Limiting Step) Acid->Cyclization Anhydride Maleic Anhydride Intermediate Cyclization->Anhydride Release Payload Release (Free Amine) Anhydride->Release Amide Bond Scission G cluster_2 Experimental Workflow: Linker Stability Assay Prep Sample Preparation (ADC in Plasma or Buffer at specific pH) Incubate Incubation (37°C) Prep->Incubate Aliquots Collect Aliquots (At various time points: 0, 6, 24, 48h...) Incubate->Aliquots Process Sample Processing (e.g., Protein Precipitation) Aliquots->Process Analyze Analysis by RP-HPLC or LC-MS Process->Analyze Quantify Quantify Intact ADC and Cleavage Products Analyze->Quantify

References

Validating the Structure of Maleamic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural elucidation of maleamic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis with its precursor, maleic anhydride (B1165640), and its geometric isomer, fumaramic acid, supported by experimental data and detailed protocols.

The synthesis of this compound from maleic anhydride is a fundamental reaction in organic chemistry, often used to introduce a carboxylic acid and an amide functional group in a single molecule. The confirmation of the resulting Z-configuration of the double bond is crucial, as the E-isomer, fumaramic acid, possesses different physical and chemical properties. This guide details the spectroscopic methods used to unequivocally validate the structure of this compound.

Spectroscopic Data Comparison

The structural differences between this compound, its starting material maleic anhydride, and its isomer fumaramic acid are clearly discernible through NMR and FTIR spectroscopy. The following tables summarize the key quantitative data for unambiguous identification.

1H NMR Spectral Data
CompoundChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound ~6.42Doublet~12.1Olefinic Proton (Hα)
~6.28Doublet~12.1Olefinic Proton (Hβ)
~8.53, ~8.18Broad Singlets-Amide Protons (-NH2)
~15.3Broad Singlet-Carboxylic Acid Proton (-COOH)
Maleic Anhydride ~7.10Singlet-Olefinic Protons
Fumaramic Acid ~6.90Doublet~15.5Olefinic Proton
~6.60Doublet~15.5Olefinic Proton

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectral Data
CompoundChemical Shift (ppm)Assignment
This compound ~167.7Carboxylic Carbonyl (C=O)
~165.0Amide Carbonyl (C=O)
~136.6Olefinic Carbon
~131.0Olefinic Carbon
Maleic Anhydride ~164.9Carbonyl Carbons (C=O)
~136.6Olefinic Carbons
Fumaramic Acid ~171.2Carboxylic Carbonyl (C=O)
~168.1Amide Carbonyl (C=O)
~135.2Olefinic Carbon
~132.5Olefinic Carbon
FTIR Spectral Data
CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound 3400-3200 (broad)N-H Stretch (Amide) & O-H Stretch (Carboxylic Acid)
~1700C=O Stretch (Carboxylic Acid)
~1650C=O Stretch (Amide I)
~1600C=C Stretch
~1550N-H Bend (Amide II)
Maleic Anhydride ~1850 & ~1780C=O Stretch (Anhydride, symmetric & asymmetric)[1][2]
~1630C=C Stretch[3]
Fumaramic Acid 3400-3200 (broad)N-H Stretch (Amide) & O-H Stretch (Carboxylic Acid)
~1700C=O Stretch (Carboxylic Acid)
~1650C=O Stretch (Amide I)
~980C-H bend (trans C=C)

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

FTIR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected in the range of 4000-400 cm⁻¹.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_ftir_analysis FTIR Data Interpretation cluster_nmr_analysis NMR Data Interpretation cluster_comparison Comparative Analysis MaleicAnhydride Maleic Anhydride Reaction Ring Opening Reaction MaleicAnhydride->Reaction Ammonia Ammonia Ammonia->Reaction MaleamicAcid This compound Reaction->MaleamicAcid FTIR FTIR Spectroscopy MaleamicAcid->FTIR NMR NMR Spectroscopy MaleamicAcid->NMR FTIR_Data Observe: - Broad N-H/O-H stretch - Two C=O stretches - C=C stretch FTIR->FTIR_Data H1_NMR 1H NMR: - Two doublets for olefinic H - J ≈ 12 Hz NMR->H1_NMR C13_NMR 13C NMR: - Four distinct carbon signals NMR->C13_NMR FTIR_Conclusion Conclusion: Presence of Amide, Carboxylic Acid, and Alkene Functional Groups FTIR_Data->FTIR_Conclusion Compare_Anhydride Compare to Maleic Anhydride: - Absence of anhydride C=O peaks - Presence of amide & acid peaks FTIR_Conclusion->Compare_Anhydride NMR_Conclusion Conclusion: - Cis (Z) configuration - Confirms this compound Structure H1_NMR->NMR_Conclusion C13_NMR->NMR_Conclusion Compare_Fumaramic Compare to Fumaramic Acid: - J(H,H) cis coupling (~12 Hz) vs. trans coupling (~15 Hz) NMR_Conclusion->Compare_Fumaramic Final_Validation Final Structure Validation Compare_Anhydride->Final_Validation Compare_Fumaramic->Final_Validation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Logical Framework for Structure Determination

The following diagram outlines the logical relationships between the spectroscopic data and the confirmed structure of this compound.

G cluster_0 Observed Spectroscopic Data cluster_1 Inferred Structural Features cluster_2 Structure Confirmation FTIR_Features FTIR: - N-H & O-H stretches - Amide & Carboxylic C=O Functional_Groups Presence of: - Amide group (-CONH2) - Carboxylic acid group (-COOH) - C=C double bond FTIR_Features->Functional_Groups Indicates H1_NMR_Features 1H NMR: - Two olefinic protons - J ≈ 12 Hz H1_NMR_Features->Functional_Groups Confirms Stereochemistry Cis (Z) Stereochemistry of C=C H1_NMR_Features->Stereochemistry Determines C13_NMR_Features 13C NMR: - Four distinct carbons Connectivity Unique Carbon Environments C13_NMR_Features->Connectivity Supports Confirmed_Structure Confirmed Structure: This compound Functional_Groups->Confirmed_Structure Leads to Stereochemistry->Confirmed_Structure Leads to Connectivity->Confirmed_Structure Leads to

References

A Comparative Guide to the Reactivity of Maleic Anhydride and Maleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of maleic anhydride (B1165640) and its ring-opened amide derivative, maleamic acid. Understanding the distinct reactivity profiles of these two compounds is crucial for their application in bioconjugation, polymer synthesis, and drug delivery systems. This document summarizes key reactivity differences with nucleophiles, susceptibility to hydrolysis, and provides supporting experimental data and methodologies.

Executive Summary

Maleic anhydride is a highly reactive electrophile due to the strained five-membered ring and the two electron-withdrawing carbonyl groups. It readily undergoes rapid reactions with a variety of nucleophiles. In contrast, this compound, formed by the ring-opening of maleic anhydride with an amine, exhibits significantly different reactivity. The conversion of the anhydride to an amide and a carboxylic acid group alters the electronic properties of the molecule, generally leading to reduced electrophilicity of the carbon-carbon double bond and introducing new reactive possibilities through its carboxyl group. This guide will delve into these differences with a focus on reactions with amines and thiols, as well as hydrolytic stability.

Reaction with Amines

The reaction of maleic anhydride with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of maleamic acids. This reaction is typically fast and proceeds with high yield. Maleamic acids themselves can undergo further reactions, most notably cyclization to form maleimides.

Formation of this compound from Maleic Anhydride

The reaction of maleic anhydride with a primary amine is a rapid acyl-transfer reaction. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an N-substituted this compound.[1]

Key Quantitative Data:

The reaction of maleic anhydride with primary amines is a second-order process. The rate of this reaction is highly dependent on the basicity of the amine, as illustrated by the Brønsted relationship.

AminepKa of Conjugate AcidSecond-Order Rate Constant (k) at 25°C, pH 4 (M⁻¹s⁻¹)
2,2,2-Trifluoroethylamine5.73.0 x 10²
Cyanoethylamine7.71.0 x 10⁴
Glycinamide8.23.2 x 10⁴
Ethylamine10.81.0 x 10⁵

Data sourced from Kluger and Hunt (1984).

Reactivity of this compound: Cyclization to Maleimide (B117702)

Maleamic acids derived from primary amines can undergo a subsequent dehydration reaction to form N-substituted maleimides. This intramolecular cyclization is typically not spontaneous and requires a dehydrating agent, such as acetic anhydride and sodium acetate (B1210297), or heat.[2] The rate of this reaction is crucial in synthetic applications where the maleimide is the desired product.

A study on the cyclodehydration of N-phenylthis compound using acetic anhydride and sodium acetate determined a second-order rate constant (k) of 1.38 × 10⁻² mL/mol·s.

Experimental Protocols

Protocol 1: Kinetics of Maleic Anhydride Aminolysis

This protocol is adapted from the study by Kluger and Hunt (1984).

  • Materials: Maleic anhydride, a series of primary amines with varying pKa values, appropriate buffers to maintain a constant pH (e.g., pH 4).

  • Instrumentation: UV-Vis spectrophotometer with a thermostatted cell holder.

  • Procedure:

    • Prepare a stock solution of maleic anhydride in a dry, inert solvent (e.g., acetonitrile).

    • Prepare buffered aqueous solutions of the amines at various concentrations.

    • Initiate the reaction by injecting a small aliquot of the maleic anhydride stock solution into the amine solution in the spectrophotometer cuvette. The final concentration of the amine should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

    • Monitor the reaction by observing the change in absorbance at a wavelength where the this compound product absorbs and maleic anhydride does not (e.g., around 250 nm).

    • Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the absorbance.

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the free amine.

Protocol 2: Kinetics of this compound Cyclization

  • Synthesis of this compound: React maleic anhydride with a primary amine (e.g., aniline) in a suitable solvent like ether to synthesize the corresponding this compound. Isolate and purify the product.

  • Cyclization Reaction:

    • Dissolve the purified this compound in a high-boiling solvent (e.g., toluene) containing a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate).

    • Heat the reaction mixture to a constant temperature (e.g., 100-140°C).

    • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using a suitable technique such as HPLC or ¹H NMR to determine the concentration of the this compound and the maleimide product.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Signaling Pathway & Workflow Diagrams

Reaction_Aminolysis MA Maleic Anhydride TS1 Tetrahedral Intermediate MA->TS1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TS1 MAA This compound TS1->MAA Ring Opening & Proton Transfer

Figure 1: Reaction of Maleic Anhydride with a Primary Amine.

Workflow_Aminolysis_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_MA Prepare Maleic Anhydride Stock Solution Mix Mix Reactants in Cuvette Prep_MA->Mix Prep_Amine Prepare Buffered Amine Solutions Prep_Amine->Mix Monitor Monitor Absorbance Change (UV-Vis) Mix->Monitor Calc_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) Monitor->Calc_kobs Calc_k Calculate Second-Order Rate Constant (k) Calc_kobs->Calc_k

Figure 2: Workflow for Aminolysis Kinetic Study.

Hydrolytic Stability

The stability of maleic anhydride and this compound in aqueous environments is a critical parameter, particularly in biological and pharmaceutical applications.

Hydrolysis of Maleic Anhydride

Maleic anhydride is highly susceptible to hydrolysis, rapidly reacting with water to form maleic acid. This reaction is uncatalyzed and proceeds quickly under neutral conditions. The half-life for the hydrolysis of maleic anhydride in water at 25°C is approximately 22 seconds.[3] The rate of hydrolysis is influenced by pH and temperature.[4]

Hydrolysis of this compound

Maleamic acids are generally more stable to hydrolysis than maleic anhydride. However, their stability is significantly dependent on the pH of the solution and the nature of the substituents on the nitrogen and the double bond. The hydrolysis of maleamic acids is known to be catalyzed by intramolecular participation of the neighboring carboxylic acid group, proceeding through a maleic anhydride intermediate. The rate of hydrolysis is generally faster at acidic pH.

For example, a study on N-substituted this compound derivatives showed that their hydrolysis rates are significantly affected by the substitution pattern on the double bond.

Qualitative Comparison of Hydrolysis Rates:

CompoundConditionRelative Rate of Hydrolysis
Maleic AnhydrideNeutral pH, 25°CVery Fast (t½ ≈ 22 s)
N-Alkyl this compoundAcidic pHModerate to Fast
N-Alkyl this compoundNeutral pHSlow
N-Alkyl this compoundBasic pHSlower than acidic pH
Experimental Protocol: pH-Rate Profile of Hydrolysis
  • Materials: Maleic anhydride or synthesized this compound, a series of buffers covering a wide pH range (e.g., pH 1-13).

  • Instrumentation: UV-Vis spectrophotometer or HPLC with a thermostatted autosampler and column compartment.

  • Procedure:

    • Prepare stock solutions of the compound in a dry, inert solvent.

    • Prepare a series of aqueous buffers at different pH values.

    • Initiate the hydrolysis by diluting the stock solution into the buffered solutions at a constant temperature.

    • Monitor the disappearance of the starting material or the appearance of the product over time using an appropriate analytical technique (e.g., UV-Vis spectroscopy by monitoring a characteristic absorbance band, or HPLC by separating and quantifying the reactant and product).

    • Determine the pseudo-first-order rate constant (k_obs) at each pH.

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Signaling Pathway & Workflow Diagrams

Hydrolysis_Mechanisms cluster_MA Maleic Anhydride Hydrolysis cluster_MAA This compound Hydrolysis (Acid-Catalyzed) MA Maleic Anhydride TS_MA Tetrahedral Intermediate MA->TS_MA H2O_MA H₂O H2O_MA->TS_MA Maleic_Acid Maleic Acid TS_MA->Maleic_Acid Ring Opening MAA This compound Protonated_MAA Protonated this compound MAA->Protonated_MAA H_plus H⁺ H_plus->Protonated_MAA MA_int Maleic Anhydride Intermediate Protonated_MAA->MA_int Intramolecular Cyclization Amine_prod Amine Maleic_Acid_from_MAA Maleic Acid MA_int->Maleic_Acid_from_MAA Hydrolysis H2O_MAA H₂O H2O_MAA->Maleic_Acid_from_MAA

Figure 3: Hydrolysis Mechanisms.

Workflow_Hydrolysis_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution of Compound Mix Initiate Hydrolysis in Buffered Solutions Prep_Stock->Mix Prep_Buffers Prepare Buffers at Various pHs Prep_Buffers->Mix Monitor Monitor Reactant/Product Concentration (e.g., HPLC) Mix->Monitor Calc_kobs Calculate k_obs at each pH Monitor->Calc_kobs Plot_Profile Plot log(k_obs) vs. pH Calc_kobs->Plot_Profile

Figure 4: Workflow for pH-Rate Profile Determination.

Reaction with Thiols

The reaction of maleic anhydride and related structures with thiols is of significant interest in bioconjugation chemistry for labeling proteins and other biomolecules.

Thiol-Michael Addition to Maleic Anhydride

Maleic anhydride can react with thiols via a Michael-type addition across its carbon-carbon double bond. This reaction is typically base-catalyzed, with the thiolate anion acting as the active nucleophile. The reaction is generally efficient and proceeds under mild conditions.[5]

Reactivity of this compound with Thiols

The carbon-carbon double bond in this compound is generally less reactive towards Michael addition with thiols compared to maleic anhydride. This is because the electron-withdrawing anhydride group is replaced by an amide and a carboxylate group, which are less effective at activating the double bond for nucleophilic attack. Quantitative kinetic data for the direct comparison of thiol addition to maleic anhydride versus this compound under the same conditions are scarce in the literature. However, based on general principles of organic chemistry, the reactivity is expected to be significantly lower for this compound.

Qualitative Comparison of Thiol Reactivity:

CompoundReactivity with Thiols (Michael Addition)
Maleic AnhydrideHigh
This compoundLow to Moderate
Experimental Protocol: Comparative Kinetics of Thiol Addition
  • Materials: Maleic anhydride, synthesized this compound, a thiol (e.g., N-acetylcysteine), a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of maleic anhydride and this compound in an appropriate organic solvent.

    • Prepare a stock solution of the thiol in the reaction buffer.

    • Initiate the reaction by adding the maleic anhydride or this compound stock solution to the thiol solution in a cuvette.

    • Monitor the reaction by following the decrease in absorbance of the maleic anhydride or this compound at a characteristic wavelength (e.g., around 300 nm).

    • Determine the initial rates of the reactions and compare them to assess the relative reactivity.

Signaling Pathway & Workflow Diagrams

Thiol_Michael_Addition Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Base Base Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Michael Addition MA Maleic Anhydride MA->Enolate Adduct Thiol-Adduct Enolate->Adduct Protonation

Figure 5: Base-Catalyzed Thiol-Michael Addition to Maleic Anhydride.

Workflow_Thiol_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reactants Prepare Stock Solutions of Reactants Mix Initiate Reaction in Cuvette Prep_Reactants->Mix Monitor Monitor Absorbance Decrease (UV-Vis) Mix->Monitor Calc_Rates Determine Initial Reaction Rates Monitor->Calc_Rates Compare Compare Reactivities Calc_Rates->Compare

Figure 6: Workflow for Thiol Addition Kinetic Study.

Conclusion

Maleic anhydride and this compound exhibit distinct and predictable patterns of reactivity. Maleic anhydride is a highly reactive electrophile, readily undergoing rapid aminolysis and hydrolysis, and participating in efficient thiol-Michael additions. In contrast, this compound is significantly more stable towards hydrolysis, particularly at neutral and basic pH, and its carbon-carbon double bond is less susceptible to nucleophilic attack by thiols. The reactivity of this compound is dominated by the chemistry of its carboxylic acid and amide functional groups, including the potential for intramolecular cyclization to form maleimides.

For drug development professionals and researchers, the choice between maleic anhydride and a pre-formed this compound linker depends critically on the desired reaction kinetics and the stability requirements of the final conjugate. Maleic anhydride offers a route to rapid bioconjugation, while this compound-based linkers can be designed for pH-sensitive release or to provide greater stability under physiological conditions. The experimental protocols and quantitative data presented in this guide provide a foundation for making informed decisions in the design and application of these versatile chemical entities.

References

A Comparative Performance Evaluation of Maleamic Acid-Based Polymers and Acrylic Acid Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymeric carrier is a critical determinant in the efficacy of a drug delivery system. Both maleamic acid-based polymers and acrylic acid-based polymers have emerged as versatile platforms, each offering a unique set of physicochemical properties that influence drug loading, release kinetics, biocompatibility, and mucoadhesion. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational design of advanced drug delivery vehicles.

Performance Comparison at a Glance

A summary of the key performance characteristics of this compound-based polymers and acrylic acid polymers is presented below. It is important to note that direct comparative studies are limited, and some data for this compound-based polymers are inferred from studies on structurally related maleic anhydride (B1165640) copolymers.

Performance ParameterThis compound-Based PolymersAcrylic Acid-Based PolymersKey Considerations
Drug Loading Efficiency Moderate to high, influenced by the amine used for synthesis and potential for π-π stacking interactions.[1] Loading efficiencies of up to 93% have been reported for related poly(styrene-co-maleic acid) micelles.[2]Generally high, particularly for hydrophilic drugs, due to the extensive hydrogen bonding capacity of the carboxylic acid groups.Drug-polymer interactions, polymer architecture, and the drug loading method significantly impact efficiency for both polymer types.
Drug Release Kinetics pH-sensitive release due to the hydrolysis of the amide bond under acidic conditions.[3] Offers potential for triggered release in specific physiological environments.Well-established pH-responsive behavior, with swelling and drug release modulated by the pKa of the carboxylic acid groups (around 4.5-5).[4]The specific chemistry of the polymer backbone and any functionalization will dictate the precise release profile.
Biocompatibility Generally considered biocompatible. Copolymers of maleic anhydride have shown good biocompatibility in various studies.[5] However, the specific biocompatibility can be influenced by the amine used in synthesis.Widely regarded as biocompatible and used in numerous FDA-approved pharmaceutical formulations.[6]Biocompatibility is dependent on monomer purity, residual initiator levels, and polymer molecular weight.
Mucoadhesion Expected to exhibit mucoadhesive properties due to the presence of carboxylic acid and amide groups capable of hydrogen bonding. Modification of polymers with maleic anhydride has been shown to enhance mucoadhesion.[7]Excellent and well-documented mucoadhesive properties attributed to the high density of carboxylic acid groups that form strong hydrogen bonds with mucin.[8]The degree of mucoadhesion is influenced by polymer chain length, crosslinking density, and the physiological environment (pH).

In-Depth Performance Analysis

Drug Loading and Release Kinetics

This compound-Based Polymers: The drug loading capacity of this compound-based polymers is influenced by the specific amine used in their synthesis, which can be tailored to enhance interactions with a particular drug molecule. For instance, the incorporation of aromatic amines could promote π-π stacking interactions with aromatic drugs, potentially increasing loading efficiency.[1] The release mechanism is often pH-dependent, relying on the hydrolysis of the this compound's amide bond, which is typically more labile under acidic conditions.[3] This characteristic can be exploited for targeted drug release in the acidic microenvironment of tumors or specific segments of the gastrointestinal tract.

Acrylic Acid-Based Polymers: These polymers are renowned for their high drug loading capacity, especially for water-soluble drugs, owing to their ability to form hydrogels with high water content. The release of drugs from poly(acrylic acid) matrices is predominantly governed by the pH of the surrounding medium. At pH values below their pKa, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state with minimal drug release. As the pH rises above the pKa, the carboxyl groups ionize, causing electrostatic repulsion between the polymer chains, subsequent swelling of the hydrogel, and a significant increase in drug release.[4]

Biocompatibility

This compound-Based Polymers: While specific data on the biocompatibility of pure poly(this compound) is not abundant, copolymers derived from maleic anhydride have been shown to be biocompatible.[5] The biocompatibility of this compound-based polymers would be contingent on the toxicity of the starting materials (maleic anhydride and the specific amine) and any unreacted monomers or byproducts. In-depth toxicological assessments are crucial for any new formulation.

Acrylic Acid-Based Polymers: Poly(acrylic acid) and its derivatives are widely considered safe for pharmaceutical applications and are components of various commercially available drug products.[6] Their biocompatibility is well-established through extensive in vitro and in vivo studies. However, as with any polymer, issues can arise from impurities or inappropriate molecular weight ranges.

Mucoadhesion

This compound-Based Polymers: The presence of both carboxylic acid and amide functionalities in the this compound structure suggests a strong potential for mucoadhesion through hydrogen bonding with the mucin glycoproteins of mucosal surfaces. Studies on other polymers have demonstrated that modification with maleic anhydride can significantly enhance their mucoadhesive properties, likely due to the introduction of carboxyl groups that interact with mucus.[7]

Acrylic Acid-Based Polymers: The mucoadhesive properties of poly(acrylic acid) are exceptional and have been extensively studied. The high density of carboxylic acid groups allows for a multitude of hydrogen bonds to form with the mucus layer, leading to prolonged residence time at the site of application.[8] This makes them ideal candidates for oral, buccal, nasal, and ocular drug delivery systems.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of polymer performance. Below are representative protocols for key experiments.

Synthesis of this compound-Based Polymer

This protocol describes a general method for the synthesis of a this compound-based polymer, which can be adapted based on the specific amine and desired polymer characteristics.

SynthesisWorkflow cluster_synthesis Synthesis of this compound-Based Polymer MA Maleic Anhydride Reaction Reaction Mixture (Stir at room temperature) MA->Reaction Amine Primary Amine Amine->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Polymerization Free Radical Polymerization (Initiator, Heat) Reaction->Polymerization Formation of this compound Monomer Purification Purification (Precipitation, Washing, Drying) Polymerization->Purification FinalPolymer This compound-Based Polymer Purification->FinalPolymer

Synthesis of a this compound-based polymer.

Procedure:

  • Dissolve maleic anhydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Slowly add an equimolar amount of the desired primary amine to the solution while stirring. The reaction is typically exothermic.

  • Allow the reaction to proceed at room temperature for several hours to ensure the complete formation of the this compound monomer.

  • Add a free-radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization and maintain for a specified time.

  • After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the polymer precipitate by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum.

Drug Loading via Soaking Method

This protocol outlines a common method for loading a drug into a pre-formed polymer matrix.

DrugLoadingWorkflow cluster_loading Drug Loading by Soaking Polymer Polymer Matrix Soaking Soaking (Controlled Temperature and Time) Polymer->Soaking DrugSolution Saturated Drug Solution DrugSolution->Soaking Washing Washing (Remove surface drug) Soaking->Washing Drying Drying (Vacuum oven) Washing->Drying LoadedPolymer Drug-Loaded Polymer Drying->LoadedPolymer

Drug loading into a polymer matrix via soaking.

Procedure:

  • Prepare a saturated solution of the drug in a suitable solvent.

  • Immerse a known weight of the polymer matrix (e.g., film, hydrogel) in the drug solution.

  • Allow the matrix to soak for a predetermined period (e.g., 24-48 hours) at a specific temperature to facilitate drug diffusion into the polymer.

  • Remove the matrix from the solution and gently wash the surface with a small amount of solvent to remove any non-encapsulated, surface-adsorbed drug.

  • Dry the drug-loaded polymer matrix, typically in a vacuum oven, to a constant weight.

  • Determine the drug loading efficiency by measuring the amount of drug in the polymer, often by dissolving a known weight of the loaded polymer and analyzing the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

In Vitro Drug Release Study

This protocol describes a standard method for evaluating the in vitro release of a drug from a polymer matrix.

DrugReleaseWorkflow cluster_release In Vitro Drug Release LoadedPolymer Drug-Loaded Polymer Incubation Incubation (37°C with agitation) LoadedPolymer->Incubation ReleaseMedium Release Medium (e.g., PBS at specific pH) ReleaseMedium->Incubation Sampling Aliquot Sampling at Time Intervals Incubation->Sampling Analysis Drug Concentration Analysis (e.g., UV-Vis, HPLC) Sampling->Analysis DataPlotting Cumulative Release vs. Time Plot Analysis->DataPlotting

Workflow for an in vitro drug release study.

Procedure:

  • Place a known amount of the drug-loaded polymer into a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a desired pH).

  • Maintain the vessel at a constant temperature, typically 37°C, with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a validated analytical method.

  • Calculate the cumulative amount of drug released over time and plot the results.

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, by extension, the cytotoxicity of a material.

MTTAssayWorkflow cluster_mtt MTT Assay for Cytotoxicity CellSeeding Seed Cells in 96-well plate PolymerExposure Expose Cells to Polymer Extract or Film CellSeeding->PolymerExposure Incubation Incubate for 24-72 hours PolymerExposure->Incubation MTTAddition Add MTT Reagent Incubation->MTTAddition FormazanFormation Incubate for Formazan (B1609692) Crystal Formation MTTAddition->FormazanFormation Solubilization Add Solubilizing Agent (e.g., DMSO) FormazanFormation->Solubilization AbsorbanceReading Measure Absorbance (570 nm) Solubilization->AbsorbanceReading ViabilityCalculation Calculate Cell Viability (%) AbsorbanceReading->ViabilityCalculation

Workflow of the MTT assay for biocompatibility testing.

Procedure:

  • Seed a suitable cell line (e.g., fibroblasts) into a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of the test polymer by incubating it in a cell culture medium for a specified period.

  • Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the extracts for 24, 48, or 72 hours.

  • After incubation, remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for a few hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage relative to the negative control.[9][10]

Mucoadhesion Strength Measurement (Tensile Test)

The tensile test is a common method to quantify the force required to detach a mucoadhesive formulation from a mucosal surface.[11]

MucoadhesionTestWorkflow cluster_mucoadhesion Mucoadhesion Tensile Test PolymerSample Polymer Sample on Probe Contact Bring Polymer and Tissue into Contact (Controlled Force and Time) PolymerSample->Contact MucosalTissue Mucosal Tissue Mounted MucosalTissue->Contact Separation Separate at Constant Speed Contact->Separation ForceMeasurement Measure Detachment Force and Work of Adhesion Separation->ForceMeasurement DataAnalysis Analyze Force-Distance Curve ForceMeasurement->DataAnalysis

Schematic of a mucoadhesion tensile test.

Procedure:

  • Secure a piece of mucosal tissue (e.g., porcine buccal mucosa) onto a platform.

  • Attach the polymer sample to the probe of a texture analyzer or tensiometer.

  • Lower the probe to bring the polymer into contact with the mucosal surface with a defined contact force for a specific duration.

  • Raise the probe at a constant speed, pulling the polymer away from the mucosa.

  • Record the force required to detach the polymer from the tissue as a function of displacement.

  • The peak force is recorded as the mucoadhesive force, and the area under the force-distance curve represents the work of adhesion.[11]

Signaling Pathways and Mechanisms

The interaction of polymer-based drug delivery systems with biological systems can be complex. For mucoadhesive polymers, the primary interaction is with the mucin glycoproteins on mucosal surfaces.

MucoadhesionMechanism cluster_interaction Polymer-Mucus Interaction Polymer Mucoadhesive Polymer (e.g., Poly(acrylic acid)) Interaction Adhesion Polymer->Interaction Hydrogen Bonding, Electrostatic Interactions, Van der Waals Forces Mucin Mucin Glycoprotein Mucin->Interaction ProlongedResidence Prolonged Residence Time Interaction->ProlongedResidence EnhancedAbsorption Enhanced Drug Absorption ProlongedResidence->EnhancedAbsorption

Mechanism of mucoadhesion for drug delivery.

This diagram illustrates the fundamental principle of mucoadhesion, where the polymer adheres to the mucin layer through various non-covalent interactions. This prolonged contact time at the absorption site can significantly enhance the bioavailability of the encapsulated drug.

Conclusion

Both this compound-based and acrylic acid-based polymers offer significant potential as carriers for controlled drug delivery. Acrylic acid polymers are well-established, with a wealth of data supporting their high drug loading capacity, excellent mucoadhesive properties, and biocompatibility. This compound-based polymers represent a more nascent but promising class of materials, with the key advantage of tunable properties through the selection of the amine precursor and a distinct pH-sensitive release mechanism based on amide hydrolysis.

The choice between these two polymer systems will ultimately depend on the specific requirements of the drug delivery application, including the physicochemical properties of the drug, the desired release profile, and the target site of action. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two versatile polymer platforms.

References

cross-reactivity study of maleamic acid derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Cross-Reactivity of Maleamic Acid Derivatives in Biological Assays

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of lead compounds is paramount to mitigating off-target effects and reducing late-stage attrition of drug candidates. This guide provides a framework for evaluating the cross-reactivity of this compound derivatives, a class of compounds with diverse biological activities. While specific cross-reactivity data for all this compound derivatives is not extensively available in the public domain, this guide outlines the necessary experimental protocols and data presentation strategies to conduct a thorough assessment.

Introduction to this compound Derivatives and Cross-Reactivity

Maleamic acids are synthesized by the reaction of maleic anhydride (B1165640) with an amine.[1] These derivatives and their cyclized counterparts, maleimides, have been explored for a range of biological applications, including as antibacterial and anticancer agents.[2][3][4] The inherent reactivity of the this compound functional group, particularly its potential to undergo reversible transamidation, suggests that these compounds could interact with various biological nucleophiles, leading to off-target effects.[5][6]

Cross-reactivity, or the interaction of a compound with unintended biological targets, is a critical aspect of drug development. Early identification of off-target interactions can prevent costly failures in later stages of clinical development.[7] A tiered approach, starting with broad screening and progressing to more specific functional assays, is a cost-effective strategy for building a comprehensive selectivity profile.[7]

Data Presentation: Framework for Comparative Analysis

To facilitate a clear comparison of the cross-reactivity profiles of different this compound derivatives, quantitative data should be summarized in structured tables. The following tables provide templates for organizing key experimental results.

Table 1: In Vitro Target Binding Profile of this compound Derivatives

DerivativeTarget ClassPrimary TargetPrimary Target Binding Affinity (Kd/Ki, nM)Off-Target 1Off-Target 1 Binding Affinity (Kd/Ki, nM)Off-Target 2Off-Target 2 Binding Affinity (Kd/Ki, nM)
Compound AKinaseKinase X15Kinase Y250Kinase Z>10,000
Compound BGPCRReceptor A50Receptor B800Receptor C>10,000
Compound CEnzymeEnzyme P5Enzyme Q150Enzyme R5,000

This table should be populated with data from broad panel screening assays.

Table 2: Functional Activity and Selectivity of this compound Derivatives

DerivativePrimary Target IC50/EC50 (nM)Off-Target 1 IC50/EC50 (nM)Off-Target 2 IC50/EC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)Cytotoxicity (CC50, µM) in HeLa cells
Compound A25500>10,00020>50
Compound B1001,200>10,0001225
Compound C103008,00030>50

This table presents data from functional assays to confirm the biological effect of on- and off-target binding.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cross-reactivity. The following are generalized methodologies for key experiments.

Protocol 1: Broad Panel Screening for Off-Target Binding

This protocol outlines a general procedure for using a commercial broad panel screening service to identify potential off-target interactions.

  • Compound Preparation: Solubilize this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Submission: Submit the compounds to a commercial provider (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a panel of targets (e.g., 44 or 87 targets). The standard screening concentration is typically 10 µM.

  • Data Analysis: The provider will report the percentage of inhibition or displacement for each target. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For identified hits, determine the binding affinity (Kd or Ki) or functional activity (IC50 or EC50) in dose-response assays.

Protocol 2: Affinity Chromatography-Mass Spectrometry for Target Identification

This method is used to identify the cellular targets of a bioactive compound.[8]

  • Compound Immobilization: Synthesize an analog of the this compound derivative with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). Covalently immobilize the compound to the beads and wash extensively to remove any non-covalently bound compound.[8]

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for binding to target proteins.

  • Washing: Wash the beads extensively to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[9]

  • Data Analysis: Compare the proteins identified in the compound pull-down to those from a negative control (beads without the compound) to identify specific binders.[8]

Protocol 3: In Silico Off-Target Profiling

Computational methods can predict potential off-target interactions and provide a cost-effective initial screen.[10][11]

  • Input Data: Obtain the 2D or 3D chemical structure of the this compound derivative in a suitable format (e.g., SMILES, SDF).

  • Software/Database Selection: Utilize publicly available or commercial platforms for off-target prediction. Examples include SwissTargetPrediction, SEA (Similarity Ensemble Approach), and various machine learning models.[11][12]

  • Execution: Submit the chemical structure to the selected platform for analysis against databases of known compound-target interactions.

  • Data Analysis: Review the list of predicted targets and their associated confidence scores. Prioritize high-confidence predictions for experimental validation.

Mandatory Visualization

The following diagrams illustrate key workflows for assessing cross-reactivity.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: In-depth Profiling In Silico Profiling In Silico Profiling Dose-Response Binding Assays Dose-Response Binding Assays In Silico Profiling->Dose-Response Binding Assays Predicted Hits Broad Panel Binding Screen Broad Panel Binding Screen Broad Panel Binding Screen->Dose-Response Binding Assays Primary Hits Functional Assays (IC50/EC50) Functional Assays (IC50/EC50) Dose-Response Binding Assays->Functional Assays (IC50/EC50) Affinity Chromatography-MS Affinity Chromatography-MS Functional Assays (IC50/EC50)->Affinity Chromatography-MS Confirmed Off-Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Functional Assays (IC50/EC50)->Cellular Thermal Shift Assay (CETSA) Phenotypic Screening Phenotypic Screening Functional Assays (IC50/EC50)->Phenotypic Screening This compound Derivative This compound Derivative This compound Derivative->In Silico Profiling This compound Derivative->Broad Panel Binding Screen

Caption: Tiered workflow for cross-reactivity profiling of this compound derivatives.

G Immobilized Derivative Immobilized Derivative Incubation Incubation Immobilized Derivative->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Specific Binders Specific Binders Data Analysis->Specific Binders

Caption: Workflow for affinity chromatography-mass spectrometry.

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern drug discovery. For this compound derivatives, a systematic approach combining in silico prediction, broad panel screening, and detailed functional and proteomic analyses will provide a comprehensive understanding of their selectivity profiles. The methodologies and data presentation formats outlined in this guide offer a robust framework for researchers to objectively assess the cross-reactivity of these and other small molecules, ultimately leading to the development of safer and more effective therapeutics.

References

A Comparative Guide to the Quantitative Analysis of Maleamic Acid and Fumaric Acid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of maleamic acid and fumaric acid in mixtures is crucial for various applications, including stability studies of drug formulations and monitoring of chemical reactions. This guide provides a comparative overview of potential analytical methodologies, complete with experimental protocols and supporting data, to aid in the selection of the most suitable technique.

While a specific, validated method for the simultaneous quantitative analysis of this compound and fumaric acid is not extensively documented in publicly available literature, established methods for the analysis of fumaric acid and the isomeric maleic acid can be adapted. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVNMR Spectroscopy
Principle Chromatographic separation based on polarity, followed by quantification using UV absorbance.Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei.
Selectivity High, capable of separating structurally similar compounds.High, provides structural information aiding in analyte identification.
Sensitivity Good to excellent, typically in the µg/mL to ng/mL range.Moderate, generally in the mg/mL to µg/mL range.
Sample Throughput High, with typical run times of 10-30 minutes per sample.Lower, requires longer acquisition times for good signal-to-noise, especially for dilute samples.
Quantification Requires a calibration curve with a certified reference standard for each analyte.Can be performed with an internal or external standard. qNMR (quantitative NMR) can provide absolute quantification.[1]
Instrumentation Widely available in analytical laboratories.Requires a high-field NMR spectrometer, which is less commonly available.
Method Development May require optimization of column, mobile phase, and detection wavelength.Requires selection of an appropriate solvent, internal standard, and optimization of acquisition parameters.[1]

Experimental Protocols

The following protocols are proposed based on established methods for fumaric acid and related organic acids. Validation of these methods for the specific application is essential.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from established procedures for the analysis of fumaric and maleic acids.[2][3][4][5]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterCondition
Column InertSustain C18 (5 µm, 4.6 x 250 mm) or equivalent reverse-phase column.[2]
Mobile Phase Isocratic elution with 0.1% Phosphoric Acid in Water : Methanol (98:2, v/v).[2]
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm[3][5]
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and fumaric acid reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the this compound and fumaric acid mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound and fumaric acid in the samples by interpolating their peak areas from the respective calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on the use of NMR for the quantification of metabolites, including fumaric and maleic acids.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

ParameterCondition
Solvent Deuterium oxide (D₂O)
Internal Standard Maleic acid can be used as an internal standard if it is not one of the analytes.[1] Alternatively, another suitable standard that does not have overlapping signals with the analytes, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be used.
Pulse Sequence A standard 1D proton experiment with water suppression (e.g., zgpr).
Relaxation Delay (d1) At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation for accurate quantification.[1]
Number of Scans Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard of a known concentration in D₂O.

  • Sample Preparation: Accurately weigh a known amount of the sample mixture and dissolve it in a known volume of D₂O containing a known concentration of the internal standard.

Data Analysis:

  • Acquire the ¹H NMR spectrum of the sample.

  • Integrate the characteristic signals for this compound, fumaric acid, and the internal standard. The vinylic protons of fumaric acid and this compound should appear at distinct chemical shifts.

  • Calculate the concentration of each analyte using the following equation:

    Cₓ = Cᵢₛ * (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ)

    Where:

    • Cₓ = Concentration of the analyte

    • Cᵢₛ = Concentration of the internal standard

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons giving rise to the internal standard signal

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the quantitative analysis of maleamic and fumaric acid mixtures.

MethodSelectionWorkflow start Start: Define Analytical Needs sensitivity Sensitivity Requirement? start->sensitivity high_sensitivity High (ng/mL) sensitivity->high_sensitivity High moderate_sensitivity Moderate (µg/mL - mg/mL) sensitivity->moderate_sensitivity Moderate hplc Consider HPLC-UV high_sensitivity->hplc instrument_availability Instrument Availability? moderate_sensitivity->instrument_availability select_hplc Select HPLC-UV hplc->select_hplc nmr Consider NMR hplc_available HPLC Available instrument_availability->hplc_available HPLC Only nmr_available NMR Available instrument_availability->nmr_available NMR Only both_available Both Available instrument_availability->both_available Both hplc_available->select_hplc select_nmr Select NMR (qNMR) nmr_available->select_nmr quantification_type Absolute Quantification Needed? both_available->quantification_type yes_qnmr Yes quantification_type->yes_qnmr Yes no_qnmr No (Relative Quantification) quantification_type->no_qnmr No yes_qnmr->select_nmr no_qnmr->select_hplc end End: Method Selected select_hplc->end select_nmr->end

Caption: Workflow for selecting an analytical method.

Conclusion

Both HPLC-UV and NMR spectroscopy are powerful techniques that can be adapted for the quantitative analysis of this compound and fumaric acid mixtures. HPLC-UV offers higher sensitivity and throughput, making it suitable for routine analysis of a large number of samples. NMR spectroscopy, while less sensitive, provides structural confirmation and the potential for absolute quantification without the need for a calibration curve for each analyte. The final choice of method should be based on the specific requirements of the analysis and the resources available. It is imperative to perform a thorough method validation for the chosen technique to ensure accurate and reliable results.

References

A Spectroscopic Showdown: Differentiating Maleimide and Isomaleimide Products in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of biomolecules is paramount. Maleimides are widely utilized reagents for this purpose, targeting thiol groups on proteins and peptides. However, the synthesis of maleimide-functionalized molecules can sometimes yield the less reactive and structurally distinct isomaleimide isomer. Distinguishing between these two products is critical for ensuring the efficacy and reproducibility of subsequent conjugation reactions. This guide provides a comprehensive spectroscopic comparison of maleimide (B117702) and isomaleimide products, supported by experimental data and detailed protocols, to aid in their unambiguous identification.

Distinguishing Features at a Glance: A Spectroscopic Comparison

The structural differences between maleimides and isomaleimides give rise to distinct spectroscopic signatures. While both isomers share the same molecular formula, the arrangement of the carbonyl groups within the five-membered ring leads to notable variations in their electronic and vibrational properties. N-Phenylmaleimide and its corresponding isomaleimide are used here as representative examples to illustrate these differences.

Spectroscopic TechniqueMaleimide Product (N-Phenylmaleimide)Isomaleimide Product (N-Phenylisomaleimide)Key Differentiating Features
UV-Vis Spectroscopy λmax ~250-280 nmλmax ~310-340 nmIsomaleimide exhibits a significant bathochromic (red) shift in its maximum absorbance compared to the maleimide.
FTIR Spectroscopy Symmetric C=O stretch: ~1770-1780 cm⁻¹Asymmetric C=O stretch: ~1700-1715 cm⁻¹C=O stretch: ~1780-1800 cm⁻¹C=N stretch: ~1670-1690 cm⁻¹Maleimide shows two distinct carbonyl stretching bands, while isomaleimide displays a higher frequency carbonyl band and a characteristic imine (C=N) stretch.
¹H NMR Spectroscopy Olefinic protons: ~6.7-6.8 ppm (singlet)Olefinic protons: One proton shifted downfield (~7.5-7.8 ppm) and the other upfield (~6.2-6.5 ppm) (two doublets)The symmetry of the maleimide results in chemically equivalent olefinic protons appearing as a singlet. The asymmetry of the isomaleimide leads to two distinct signals for the olefinic protons, typically as doublets with a small coupling constant.

In-Depth Analysis: Understanding the Spectroscopic Fingerprints

UV-Visible (UV-Vis) Spectroscopy: The extended conjugation present in the isomaleimide ring system, involving the exocyclic C=N bond, results in a lower energy π-π* transition compared to the maleimide. This is observed as a shift in the maximum absorbance (λmax) to a longer wavelength. Monitoring the UV-Vis spectrum can be a rapid method to assess the purity of a maleimide sample and detect the presence of the isomaleimide isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational modes of the carbonyl groups are highly sensitive to their chemical environment. In maleimides, the two carbonyl groups are symmetrically placed, giving rise to distinct symmetric and asymmetric stretching vibrations. In contrast, the isomaleimide structure contains one carbonyl group and a C=N double bond within the ring. This results in a characteristic high-frequency C=O stretch and a separate C=N stretching band, providing a clear diagnostic tool for differentiation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy offers the most definitive method for distinguishing between maleimide and isomaleimide isomers. The two olefinic protons in the symmetrical maleimide ring are chemically and magnetically equivalent, resulting in a single sharp peak (a singlet) in the spectrum. In the asymmetrical isomaleimide, these protons are in different chemical environments. Consequently, they appear as two separate signals, each split into a doublet by the other proton. The significant difference in the chemical shifts of these protons provides an unambiguous confirmation of the isomer's identity.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific compound and spectrometer used.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (maleimide or isomaleimide product) in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or water). A typical concentration is in the range of 10-50 µM.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Baseline Correction: Record a baseline spectrum with the blank cuvette in the spectrophotometer.

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure salt plate/KBr pellet).

  • Sample Spectrum: Place the sample in the infrared beam and record the spectrum.

  • Data Analysis: Identify the characteristic stretching frequencies for the carbonyl (C=O) and imine (C=N) groups.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 2-5 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, and number of scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Determine the chemical shifts (δ) in parts per million (ppm), integration, and multiplicity (singlet, doublet, etc.) of the signals, paying close attention to the olefinic proton region.

Visualizing the Isomerization: A Key Transformation

Isomaleimides can rearrange to the more stable maleimide form, particularly under basic conditions or upon heating. This isomerization is a crucial consideration during synthesis and purification. The process can be monitored spectroscopically, for instance, by observing the disappearance of the characteristic isomaleimide signals and the appearance of the maleimide signals in the ¹H NMR spectrum over time.

Isomerization cluster_isomaleimide Isomaleimide cluster_maleimide Maleimide Isomaleimide_structure Maleimide_structure Isomaleimide_structure->Maleimide_structure Isomerization (e.g., base catalysis) Isomaleimide_label Less Stable Isomer Maleimide_label More Stable Isomer

Caption: Isomerization of Isomaleimide to Maleimide.

This guide provides a foundational understanding of the key spectroscopic differences between maleimide and isomaleimide products. By applying these analytical techniques, researchers can confidently verify the identity and purity of their reagents, leading to more reliable and reproducible outcomes in their bioconjugation and drug development endeavors.

Substituent Effects on Maleamic Acid Hydrolysis Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolysis of maleamic acids is a critical reaction in various chemical and biological systems, including the design of prodrugs and smart materials. The rate of this hydrolysis is profoundly influenced by the nature and position of substituents on the maleamic acid backbone. This guide provides a comparative analysis of these substituent effects, supported by experimental data and detailed protocols, to aid in the rational design of molecules with tailored hydrolysis kinetics.

Data Presentation: Comparative Hydrolysis Rates

The following table summarizes the relative hydrolysis rates of various substituted N-methylmaleamic acids. The data clearly indicates that the introduction of alkyl groups on the double bond significantly accelerates the rate of hydrolysis. This effect is magnified with increasing steric bulk and the presence of a second alkyl substituent.

Substituent(s) on the Double BondRelative Rate of Hydrolysis (k_rel)Half-life (t½) at pH < 3, 39°CReference
Unsubstituted1-[1]
MethylIncreases with size-[1]
Ethyl> Methyl-[1]
Isopropyl> Ethyl-[1]
t-Butyl> Isopropyl-[1]
DimethylDisproportionately large increase< 1 s[1]
Cyclopentyl (fused ring)Effect is sharply reduced-[1]

Note: This table is illustrative of the trends described in the literature. Absolute rate constants can vary significantly with reaction conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon existing research. The following is a typical protocol for studying the kinetics of this compound hydrolysis.

Synthesis of Substituted Maleamic Acids

A general procedure for the synthesis of N-substituted maleamic acids involves the reaction of a primary amine with a substituted maleic anhydride (B1165640).[2]

  • Reaction Setup : Dissolve the desired substituted maleic anhydride in a suitable solvent (e.g., acetone).

  • Amine Addition : Slowly add a solution of the primary amine in the same solvent to the anhydride solution. An excess of the anhydride (5-20 mol%) is often used.[3]

  • Reaction Conditions : The reaction is typically carried out with stirring at a controlled temperature, which can range from 40°C to 130°C.[3]

  • Monitoring : The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification : Once the reaction is complete, the product this compound can be isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis of maleamic acids is typically monitored spectrophotometrically or by NMR spectroscopy. The reaction follows pseudo-first-order kinetics under constant pH conditions.[4]

  • Preparation of Solutions : Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., dioxane or water). Prepare a series of aqueous buffer solutions of known pH.

  • Initiation of Reaction : To initiate the hydrolysis reaction, add a small aliquot of the this compound stock solution to the temperature-equilibrated buffer solution in a cuvette or NMR tube.

  • Data Acquisition :

    • UV-Vis Spectrophotometry : Monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients. The disappearance of the this compound or the appearance of the maleic anhydride can be followed over time.

    • NMR Spectroscopy : Acquire spectra at regular time intervals to monitor the decrease in the signal intensity of the reactant protons and the corresponding increase in the product signals.

  • Data Analysis : The observed pseudo-first-order rate constant (k_obs) is determined by fitting the time-course data to a single exponential decay function. The pH-rate profile is then constructed by plotting log(k_obs) against the pH of the buffer solutions.

Visualizations

Mechanism of Intramolecular Acid-Catalyzed Hydrolysis

The hydrolysis of maleamic acids is a classic example of intramolecular catalysis, where the neighboring carboxylic acid group facilitates the cleavage of the amide bond. The process proceeds through a tetrahedral intermediate.[5][6]

hydrolysis_mechanism cluster_step1 Step 1: Proton Transfer cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intermediate Breakdown MaleamicAcid This compound Zwitterion Zwitterionic Intermediate MaleamicAcid->Zwitterion Intramolecular proton transfer TetrahedralIntermediate Tetrahedral Intermediate Zwitterion->TetrahedralIntermediate Intramolecular nucleophilic attack Products Maleic Anhydride + Amine TetrahedralIntermediate->Products Rate-determining breakdown

Caption: Mechanism of intramolecular acid-catalyzed this compound hydrolysis.

Experimental Workflow for Kinetic Studies

The following diagram outlines the typical workflow for the synthesis and kinetic analysis of substituted maleamic acids.

experimental_workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis Reactants Substituted Maleic Anhydride + Primary Amine Reaction Reaction in Solvent Reactants->Reaction Purification Purification of This compound Reaction->Purification Hydrolysis Hydrolysis in Buffered Solution Purification->Hydrolysis Characterized Product Monitoring Spectroscopic Monitoring (UV-Vis or NMR) Hydrolysis->Monitoring DataAnalysis Data Analysis to Determine Rate Constants Monitoring->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion pH-Rate Profile and Substituent Effect Analysis

References

A Comparative Guide to Maleic Acid and Malic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical and Physical Properties of Maleic Acid and Malic Acid, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the chemical and physical properties of maleic acid and malic acid. Designed for researchers, scientists, and professionals in drug development, this document presents a side-by-side analysis of these two structurally similar but functionally distinct dicarboxylic acids. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key property measurements are provided.

Introduction

Maleic acid and malic acid, while similar in name and both being four-carbon dicarboxylic acids, possess fundamental structural differences that give rise to distinct chemical and physical properties. Maleic acid, the cis-isomer of butenedioic acid, features a carbon-carbon double bond, rendering it an unsaturated acid.[1] In contrast, malic acid is a saturated dicarboxylic acid with a hydroxyl group on the alpha-carbon, making it a hydroxy acid.[1][2] These structural nuances significantly impact their reactivity, solubility, acidity, and thermal stability, which are critical considerations in chemical synthesis, formulation, and biological applications.

Chemical and Physical Properties: A Comparative Analysis

The distinct structural features of maleic and malic acid lead to notable differences in their physicochemical properties. These are summarized in the tables below.

General Properties
PropertyMaleic AcidMalic Acid
Chemical Formula C₄H₄O₄[3]C₄H₆O₅[4]
Molar Mass 116.07 g/mol [3]134.09 g/mol [4]
IUPAC Name (Z)-But-2-enedioic acid[5]2-Hydroxybutanedioic acid
Appearance White crystalline solid[5]White or nearly white crystalline powder or granules
Physical Properties
PropertyMaleic AcidMalic Acid
Melting Point 130-135 °C (decomposes)[3][6]128-133 °C[7][8]
Boiling Point Decomposes above 135 °C[3]~150 °C (decomposes)[9]
Density 1.59 g/cm³ (at 20 °C)[6]1.609 g/cm³[4]
Solubility in Water 478.8 g/L (at 20 °C)[3]558 g/L (at 20 °C)
Acidity
PropertyMaleic AcidMalic Acid
pKa₁ 1.90[3]3.40
pKa₂ 6.07[3]5.11

Structural Differences

The primary distinction between maleic acid and malic acid lies in their molecular structure. Maleic acid is an unsaturated dicarboxylic acid with a cis configuration of the carboxyl groups across a double bond. This geometry allows for intramolecular hydrogen bonding. Malic acid, on the other hand, is a saturated dicarboxylic acid containing a chiral center, and it exists as two enantiomers (L- and D-malic acid).

Caption: Structural comparison of maleic acid and malic acid.

Experimental Protocols

Determination of Melting Point

The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.[2][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

  • Thermometer

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid particle melts (the end of the melting range).

  • The melting point is reported as this range. For a pure substance, this range is typically narrow (0.5-2°C).

G start Start prep Sample Preparation Grind to a fine powder Pack into capillary tube start->prep setup Apparatus Setup Place capillary in heating block prep->setup heat_fast Rapid Heating Heat to ~15-20°C below expected m.p. setup->heat_fast heat_slow Slow Heating Heat at 1-2°C/min heat_fast->heat_slow observe Observation Record T₁ (first liquid) Record T₂ (all liquid) heat_slow->observe report Report Result Melting point range = T₁ - T₂ observe->report end End report->end

Caption: Experimental workflow for melting point determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a substance.[11][12]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Solution of the acid under investigation (e.g., 0.01 M)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume and concentration of the acid solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized strong base titrant in small, precise increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the equivalence point(s).

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa value(s) can be determined from the pH at the half-equivalence point(s). For a diprotic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

Determination of Crystal Structure by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14]

Methodology Overview:

  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound.[13] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free of significant defects.[14]

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is produced, and the intensities and positions of these diffracted X-rays are recorded by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

Conclusion

The differences in the chemical and physical properties of maleic acid and malic acid are a direct consequence of their distinct molecular structures. The unsaturation in maleic acid and the presence of a hydroxyl group and a chiral center in malic acid are key determinants of their behavior. For researchers and professionals in drug development, a thorough understanding of these properties is essential for applications ranging from chemical synthesis and polymer chemistry to food science and pharmaceutical formulation. This guide provides a foundational comparison to aid in the selection and application of these important dicarboxylic acids.

References

A Comparative Guide to Dehydrating Agents for Maleamic Acid Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The cyclization of maleamic acids to their corresponding maleimides is a fundamental transformation in organic synthesis, with broad applications in pharmaceuticals, polymer chemistry, and bioconjugation. The choice of dehydrating agent is crucial for the efficiency and selectivity of this reaction. This guide provides a comparative overview of three commonly employed dehydrating agents: Acetic Anhydride (B1165640) with a Sodium Acetate (B1210297) catalyst, Trifluoroacetic Anhydride (TFAA), and Dicyclohexylcarbodiimide (B1669883) (DCC).

Performance Comparison of Dehydrating Agents

The efficacy of each dehydrating agent is influenced by factors such as reaction time, temperature, and the nature of the maleamic acid substrate. The following table summarizes the key performance indicators for each agent based on available literature data.

Dehydrating AgentTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Acetic Anhydride / Sodium Acetate Heating (e.g., 100°C) for 30-60 minutes.[1]75-80[1]Cost-effective, readily available, well-established methodology.Requires elevated temperatures, which may not be suitable for sensitive substrates.
Trifluoroacetic Anhydride (TFAA) Room temperature.[2]Data not available for direct maleimide (B117702) synthesis; primarily forms isomaleimide.Highly reactive, allowing for milder reaction conditions (room temperature).[2]Can preferentially lead to the formation of the isomeric isomaleimide, especially with N-aryl maleamic acids.[2]
Dicyclohexylcarbodiimide (DCC) Room temperature in a solvent mixture (e.g., acetic acid/DMF).[3]~75[3]High reactivity at room temperature.Formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the desired product.

Experimental Workflow Overview

The general process for the synthesis of maleimides from maleamic acids via dehydration is depicted in the workflow diagram below. This process begins with the formation of the this compound from the corresponding primary amine and maleic anhydride, followed by the crucial cyclodehydration step.

experimental_workflow cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification Amine Primary Amine MaleamicAcid N-Substituted this compound Amine->MaleamicAcid MaleicAnhydride Maleic Anhydride MaleicAnhydride->MaleamicAcid Solvent1 Anhydrous Solvent (e.g., Ether, Acetic Acid) Solvent1->MaleamicAcid Maleimide N-Substituted Maleimide MaleamicAcid->Maleimide Dehydration DehydratingAgent Dehydrating Agent (e.g., Ac₂O/NaOAc, TFAA, DCC) DehydratingAgent->Maleimide Solvent2 Appropriate Solvent Solvent2->Maleimide Purification Purification (e.g., Recrystallization, Chromatography) Maleimide->Purification PureMaleimide Pure N-Substituted Maleimide Purification->PureMaleimide

General experimental workflow for maleimide synthesis.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the cyclization of N-phenylthis compound (maleanilic acid) to N-phenylmaleimide as a representative example.

Protocol 1: Acetic Anhydride and Sodium Acetate

This method is a widely used and reliable procedure for the synthesis of N-substituted maleimides.

Materials:

  • N-phenylthis compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice water

  • Petroleum ether

Procedure:

  • In a suitable flask, combine acetic anhydride (e.g., 670 ml for 316 g of maleanilic acid) and anhydrous sodium acetate (e.g., 65 g).[1]

  • Add the N-phenylthis compound to the mixture.[1]

  • Heat the suspension, with swirling, on a steam bath for approximately 30 minutes, or until the solid dissolves.[1]

  • Cool the reaction mixture to near room temperature in a cold water bath.[1]

  • Pour the cooled reaction mixture into a beaker containing ice water (e.g., 1.3 L).[1]

  • Collect the precipitated product by suction filtration.[1]

  • Wash the solid product sequentially with several portions of ice-cold water and then with petroleum ether.[1]

  • Dry the product. The crude yield of N-phenylmaleimide is typically in the range of 75-80%.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent, such as cyclohexane.[1]

Protocol 2: Dicyclohexylcarbodiimide (DCC)

This protocol utilizes the high reactivity of DCC for the cyclization at room temperature.

Materials:

  • N-substituted this compound

  • Dicyclohexylcarbodiimide (DCC)

  • Acetic acid

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-substituted this compound in a solvent mixture of acetic acid and dimethylformamide.[3]

  • Add a solution of dicyclohexylcarbodiimide (DCC) to the this compound solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate containing the maleimide product is then worked up, which may involve extraction and solvent evaporation.

  • The crude product can be purified by recrystallization or column chromatography to remove any remaining DCU and other impurities. A reported yield for this method is around 75%.[3]

Protocol 3: Trifluoroacetic Anhydride (TFAA)

While TFAA is a powerful dehydrating agent, its use in the synthesis of maleimides from N-aryl maleamic acids often leads to the formation of the isomaleimide as the major product.[2] Theoretical studies suggest that TFAA is a more effective dehydrating agent than acetic anhydride due to lower activation energy barriers.[2] However, detailed experimental protocols for the selective synthesis of N-substituted maleimides using TFAA are not well-documented in the literature, likely due to the challenge of controlling the reaction to favor the maleimide over the isomaleimide. For N-alkyl maleamic acids, the formation of the maleimide may be more favorable.[2] Researchers interested in using TFAA should perform careful reaction optimization and product characterization to ensure the desired isomer is obtained.

Logical Relationship of the Cyclization Process

The cyclization of this compound to a maleimide is an intramolecular nucleophilic acyl substitution. The carboxylic acid group is first activated by the dehydrating agent, making the carbonyl carbon more electrophilic. The amide nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the five-membered imide ring with the elimination of a leaving group derived from the dehydrating agent.

logical_relationship MaleamicAcid This compound ActivatedCarbonyl Activated Carbonyl Intermediate MaleamicAcid->ActivatedCarbonyl Activation TetrahedralIntermediate Tetrahedral Intermediate ActivatedCarbonyl->TetrahedralIntermediate Intramolecular Nucleophilic Attack Maleimide Maleimide Product TetrahedralIntermediate->Maleimide Collapse & Elimination Byproduct Byproduct TetrahedralIntermediate->Byproduct Elimination DehydratingAgent Dehydrating Agent DehydratingAgent->ActivatedCarbonyl

Mechanism of this compound cyclization.

Conclusion

The selection of an appropriate dehydrating agent for this compound cyclization is a critical step in the synthesis of maleimides. Acetic anhydride with sodium acetate offers a classic, cost-effective, and high-yielding method, albeit at elevated temperatures. DCC provides a high-yielding, room-temperature alternative, but requires careful purification to remove the DCU byproduct. Trifluoroacetic anhydride is a highly reactive agent that allows for mild reaction conditions, but its utility is limited by the propensity to form the isomaleimide isomer, particularly with N-aryl substrates. The choice of dehydrating agent should, therefore, be guided by the specific requirements of the substrate, desired reaction conditions, and purification considerations.

References

Safety Operating Guide

Proper Disposal of Maleamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides comprehensive procedures for the safe disposal of maleamic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. Note that all chemical waste disposal must ultimately comply with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

This compound, similar to the closely related maleic acid, is classified as a hazardous substance.[3] It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause an allergic skin reaction or respiratory irritation.[1][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) and Handling Guidelines

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential sensitization.[1][4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of dust, which can cause respiratory irritation.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed professional waste disposal service.[5] Do not dispose of this compound down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation :

    • Treat all this compound and materials contaminated with it as hazardous waste.[6]

    • Keep solid and liquid waste containing this compound separate.[8]

    • Store this compound waste separately from incompatible materials, such as bases, oxidizing agents, and reducing agents.[1][9]

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, properly labeled hazardous waste container.[10] The container must be chemically compatible (e.g., glass for acids) and have a secure, leak-proof lid.[7][8]

    • The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

    • Ensure the SAA is inspected weekly for any signs of leakage.[9]

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.[6][10]

    • Do not overfill the container.[8]

  • Disposal Request and Pickup :

    • Once the container is full or when the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]

    • Provide the waste disposal service with a completed hazardous waste manifest, accurately describing the contents of the container.

  • Decontamination of Empty Containers :

    • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

    • Triple-rinse the empty container with a suitable solvent (such as water). The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface or remove the hazardous waste label from the container before disposing of it in the regular trash.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]

  • Control and Contain : Prevent further spillage and stop the material from entering drains or waterways.[5][11]

  • Cleanup :

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][2][5]

    • Wash the spill site thoroughly after material pickup is complete.[1]

  • PPE : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MaleamicAcidDisposal cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated (Solid or Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect storage Store in a Designated Satellite Accumulation Area (SAA) collect->storage inspect Weekly Inspection of SAA storage->inspect decontaminate Container Full or No Longer in Use inspect->decontaminate pickup Arrange for Pickup by EHS or Licensed Contractor decontaminate->pickup Waste for Disposal rinse Triple-Rinse Empty Container decontaminate->rinse Empty Container dispose_rinsate Collect Rinsate as Hazardous Waste rinse->dispose_rinsate dispose_container Dispose of Decontaminated Container as Regular Trash rinse->dispose_container dispose_rinsate->collect evacuate Evacuate & Ventilate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with Appropriate Materials (avoiding dust) contain->cleanup spill_disposal Dispose of Spill Debris as Hazardous Waste cleanup->spill_disposal spill_disposal->collect

References

Safeguarding Your Research: A Comprehensive Guide to Handling Maleamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Maleamic acid in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment. This guidance is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically impermeable gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A dust mask is recommended if there is a risk of dust formation.

Operational Plan for Handling this compound

Follow this step-by-step guide for the safe handling of this compound from acquisition to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust.

  • Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent and wash the area thoroughly.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed chemical waste disposal service.

  • Do not dispose of this compound down the drain or in the general trash.

  • If required by local regulations, neutralize the waste with a suitable base under controlled conditions before collection by the disposal service. Always perform neutralization in a fume hood with appropriate PPE.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in the laboratory.

MaleamicAcidWorkflow A 1. Receiving & Inspection B 2. Secure Storage (Cool, Dry, Ventilated) A->B C 3. Don PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handling in Fume Hood C->D E 5. Spill Management (Evacuate, Contain, Clean) D->E F 6. Waste Collection (Labeled, Sealed Container) D->F E->F G 7. Professional Disposal F->G

Caption: Workflow for the safe handling of this compound.

By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before use.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maleamic acid
Reactant of Route 2
Reactant of Route 2
Maleamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。